HJ-PI01
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
6192-43-4 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 |
InChIキー |
MXVOQCUXOQFIHU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |
外観 |
Solid powder |
他のCAS番号 |
6192-43-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HJPI01; HJ-PI01; HJ PI01 |
製品の起源 |
United States |
Foundational & Exploratory
HJ-PI01 Mechanism of Action in Breast Cancer: A Technical Guide
A Novel Pim-2 Inhibitor Inducing Apoptosis and Autophagy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of HJ-PI01, a novel and potent Pim-2 inhibitor, in the context of breast cancer, with a particular focus on triple-negative breast cancer (TNBC). This compound has been shown to induce both apoptotic and autophagic cell death, positioning it as a promising candidate for further preclinical and clinical investigation.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting Pim-2, a serine/threonine kinase that is frequently overexpressed in various malignancies, including breast cancer. Pim-2 plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Pim-2, this compound disrupts these pro-survival signals, leading to programmed cell death.[1][2]
The primary downstream effects of this compound-mediated Pim-2 inhibition in breast cancer cells are the induction of two distinct but interconnected cell death pathways:
-
Apoptosis: this compound triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This dual induction ensures a robust and efficient elimination of cancer cells.[1][2]
-
Autophagy: In addition to apoptosis, this compound also induces autophagic cell death. While autophagy can sometimes act as a survival mechanism for cancer cells, in this context, it appears to contribute to the cytotoxic effects of the compound.[1][2]
The following diagram illustrates the central mechanism of this compound.
References
Technical Guide: HJ-PI01 and its Apoptosis Induction Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: HJ-PI01 is a novel synthetic compound identified as a potent inhibitor of Pim-2, a serine/threonine kinase implicated in tumorigenesis and metastasis.[1] This document provides a detailed overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, particularly in triple-negative breast cancer. It outlines the dual activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, this guide presents quantitative data on the anti-proliferative effects of this compound and provides detailed protocols for the key experimental assays used to characterize its pro-apoptotic activity.
Mechanism of Action: Pim-2 Inhibition
This compound functions as a novel and specific inhibitor of Pim-2 kinase.[1] Pim-2 is a proto-oncogene that promotes cell survival and proliferation by phosphorylating various downstream targets, many of which are involved in preventing apoptosis. Molecular docking and dynamics simulations have shown that this compound binds effectively to the ATP-binding site of Pim-2, inhibiting its kinase activity.[1] By targeting Pim-2, this compound disrupts key survival signals, sensitizing cancer cells to programmed cell death.[1]
Apoptosis Induction Pathways
This compound has been demonstrated to induce apoptosis through a coordinated activation of both the extrinsic and intrinsic pathways in human breast cancer cells.[2] Treatment with this compound leads to characteristic morphological changes associated with apoptosis and robust activation of key molecular markers in both cascades.[1]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the activation of death receptors on the cell surface. This compound treatment upregulates the expression of key proteins in this pathway. Western blot analysis has shown increased levels of Fas (a death receptor), Fas-Associated Death Domain (FADD), and caspase-8.[1] The activation of this cascade suggests that this compound enhances the sensitivity of cancer cells to death receptor-mediated apoptosis.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. This compound modulates the balance of pro- and anti-apoptotic Bcl-2 family members.[1] Specifically, its application leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of downstream executioner caspases.
The diagram below illustrates the dual apoptotic pathways activated by this compound.
Quantitative Analysis of Anti-proliferative Activity
The efficacy of this compound has been quantified across several human breast cancer cell lines. The MTT assay was utilized to measure cell proliferation inhibition. This compound demonstrated superior potency compared to the pan-Pim inhibitor PI003 and the antipsychotic agent chlorpromazine, which has known anti-cancer properties.
Table 1: Comparative Inhibition of MDA-MB-231 Cell Growth
| Compound | Concentration for ~50% Inhibition (24h) |
|---|---|
| This compound | 300 nmol/L |
| PI003 | 460 nmol/L |
| Chlorpromazine | 750 nmol/L |
Data sourced from studies on triple-negative breast cancer cells.[1]
Table 2: Anti-proliferative Activity of this compound at 1 µmol/L
| Cell Line | Cancer Type | % Inhibition |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 76.5% |
| MDA-MB-468 | Triple-Negative Breast Cancer | Moderate |
| MDA-MB-436 | Triple-Negative Breast Cancer | Moderate |
| MCF-7 | ER-Positive Breast Cancer | Moderate |
Data reflects the potent and broad-spectrum activity of this compound.[1]
Experimental Protocols
The characterization of this compound's pro-apoptotic effects relies on a suite of standard molecular and cell biology techniques.
Experimental Workflow Overview
The general workflow for assessing the apoptosis-inducing activity of this compound is depicted below.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Incubate the plate overnight in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Detection by Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Preparation: Treat cells with this compound as described above. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[8]
Western Blot Analysis of Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.[9]
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[10]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Fas, anti-FADD, anti-Caspase-8, anti-Bax, anti-Bcl-2, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Quantify band intensity using densitometry software.[11]
Conclusion
This compound is a promising anti-cancer agent that effectively targets the Pim-2 kinase. Its mechanism of action involves the robust induction of apoptosis through the simultaneous engagement of the extrinsic and intrinsic pathways.[2] The quantitative data underscore its high potency against breast cancer cells. The detailed protocols provided herein offer a framework for researchers to further investigate this compound and other similar compounds in the drug development pipeline.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 細胞計數與健康分析 [sigmaaldrich.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Dual-Edged Sword: A Technical Guide to Autophagy-Mediated Cell Death Induced by HJ-PI01
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HJ-PI01, a novel and orally active inhibitor of the Pim-2 serine/threonine kinase. This compound has demonstrated significant potential in oncology research, particularly for its ability to induce a dual mechanism of cell death—apoptosis and autophagy—in cancer cells. This document collates the key quantitative data, details the experimental methodologies used to elucidate its mechanism, and visualizes the complex signaling pathways involved.
Executive Summary
This compound has emerged as a potent anti-cancer agent, primarily investigated in the context of triple-negative breast cancer (TNBC).[1] Its primary molecular target is Pim-2, a kinase implicated in cancer cell survival and metastasis through the activation of STAT3.[1] By inhibiting Pim-2, this compound triggers two distinct programmed cell death pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, as well as autophagic cell death.[1][2] This dual mechanism presents a promising strategy to overcome resistance to conventional therapies that target only a single cell death pathway. The compound has shown robust efficacy in vitro against various breast cancer cell lines and in vivo in xenograft mouse models.[2]
Quantitative Data Summary
The anti-proliferative and cell death-inducing effects of this compound have been quantified across several studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Concentration | Time (hours) | % Inhibition of Cell Growth | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 300 nmol/L | 24 | ~50% | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 µmol/L | Not Specified | 76.5% | [2] |
Table 2: Comparative Efficacy of this compound
| Compound | Target | Concentration for ~50% Inhibition (MDA-MB-231 cells) | Reference |
| This compound | Pim-2 | 300 nmol/L | [2] |
| Chlorpromazine | Not Specified | 750 nmol/L | [2] |
| PI003 | Pan-Pim | 460 nmol/L | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Duration | Outcome | Reference |
| MDA-MB-231 Xenograft Mice | This compound (40 mg/kg/day, oral administration) | 10 days | Significant inhibition of tumor growth | [3] |
Core Signaling Pathways of this compound Action
This compound executes its anti-tumor effects by modulating a network of signaling pathways that converge on apoptosis and autophagy. The diagrams below, rendered in DOT language, illustrate these mechanisms.
This compound-Induced Apoptosis Pathway
This compound initiates apoptosis through two coordinated routes: the extrinsic pathway, mediated by death receptors, and the intrinsic pathway, centered on mitochondrial regulation.
Caption: this compound induced apoptosis signaling cascade.
This compound-Induced Autophagy Pathway
In parallel to apoptosis, this compound triggers autophagic cell death. This process involves the formation of autophagosomes to degrade cellular components. Key protein markers like Beclin-1, LC3, and p62 are modulated.
Caption: this compound induced autophagy signaling cascade.
Detailed Experimental Protocols
The following sections provide methodologies for the key experiments used to characterize the activity of this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-3200 nmol/L) for specified time periods (e.g., 24, 48 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates, revealing the molecular changes induced by this compound.
-
Cell Lysis: Treat MDA-MB-231 cells with this compound (e.g., 300 nmol/L) for various time points (e.g., 12, 24, 48 hours).[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Primary antibodies include those against Pim-2, Bcl-2, Bax, Caspase-3, Caspase-9, Fas, FADD, Beclin-1, LC3, p62, and β-actin (as a loading control).[2][3][4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Autophagy Detection by Fluorescence Microscopy
This method visualizes the formation of autophagosomes by observing the localization of GFP-tagged LC3.
-
Transfection: Transfect MDA-MB-231 cells with a GFP-LC3 plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 300 nmol/L) for 24 hours.[4]
-
Imaging: Fix the cells with 4% paraformaldehyde. Observe the subcellular localization of GFP-LC3 using a fluorescence microscope. An increase in the number of distinct GFP-LC3 puncta (dots) per cell indicates the formation of autophagosomes.[4]
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the cellular ultrastructure, allowing for the direct visualization of autophagic vacuoles.
-
Cell Preparation: Treat MDA-MB-231 cells with this compound (e.g., 300 nmol/L) for 24 hours.[2]
-
Fixation: Fix the cells in 2.5% glutaraldehyde, followed by post-fixation in 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed them in resin.
-
Sectioning and Staining: Cut ultra-thin sections (70-90 nm) and stain them with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Look for the characteristic double-membraned autophagic vacuoles containing cytoplasmic organelles.[2]
Experimental Workflow Visualization
The logical flow from hypothesis to validation in this compound research follows a structured path.
Caption: General experimental workflow for this compound characterization.
Conclusion and Future Directions
This compound is a promising Pim-2 inhibitor that effectively induces both apoptosis and autophagic cell death in triple-negative breast cancer cells. The comprehensive data presented in this guide underscore its potential as a lead compound for further drug development. Future research should focus on elucidating the precise molecular link between Pim-2 inhibition and the initiation of autophagy, exploring the efficacy of this compound in other cancer types, and evaluating its potential in combination therapies to enhance anti-tumor activity and overcome drug resistance.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
HJ-PI01: A Selective Pim-2 Kinase Inhibitor for Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HJ-PI01, chemically identified as 10-Acetylphenoxazine, is an orally active and selective inhibitor of Pim-2 kinase. Pim-2, a serine/threonine kinase, is a key player in cancer cell survival, proliferation, and metastasis, with elevated expression often observed in triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization. This compound has been shown to induce both apoptosis and autophagic cell death in human breast cancer cells. In preclinical xenograft models of TNBC, this compound has demonstrated significant tumor growth inhibition. This document serves as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Pim-2 signaling pathway with this compound.
Introduction to Pim-2 Kinase
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are crucial for cell cycle progression, inhibition of apoptosis, and promotion of cell survival. Pim-2 is of particular interest in oncology as its overexpression has been linked to the pathogenesis and poor prognosis of various cancers, including triple-negative breast cancer. Unlike many other kinases, Pim kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability. This makes them attractive targets for therapeutic intervention.
This compound: A Novel Pim-2 Inhibitor
This compound is a novel, synthesized small molecule compound identified as a potent and selective inhibitor of Pim-2 kinase. Molecular docking and dynamics simulations have revealed that this compound effectively binds to the ATP-binding pocket of Pim-2, thereby inhibiting its kinase activity.[1]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 10-Acetylphenoxazine |
| Synonyms | This compound |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.25 g/mol |
| CAS Number | 6192-43-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism involving the induction of apoptosis and autophagic cell death.[1][2]
Induction of Apoptosis
This compound triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Treatment of MDA-MB-231 cells with this compound leads to the activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade.[1] Furthermore, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[1]
Induction of Autophagic Cell Death
In addition to apoptosis, this compound induces autophagic cell death in triple-negative breast cancer cells. This is evidenced by the formation of autophagic vacuoles and the modulation of key autophagy-related proteins. This compound treatment increases the levels of LC3-II and Beclin-1, proteins essential for autophagosome formation, and promotes the degradation of p62, a protein that is consumed during autophagy.[1]
In Vitro and In Vivo Efficacy
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against a panel of human breast cancer cell lines. A significant inhibitory effect was observed in triple-negative breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 nM (at 24h) | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data not quantified | [3] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Data not quantified | [3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Data not quantified | [3] |
Note: The primary publication reports that 300 nmol/L of this compound for 24 hours resulted in almost 50% inhibition of MDA-MB-231 cell growth.[3] A full dose-response curve and IC50 values for other cell lines and against Pim-1 and Pim-3 kinases to confirm selectivity are not publicly available.
In Vivo Anti-tumor Activity
In a preclinical xenograft model using MDA-MB-231 cells in nude mice, oral administration of this compound at a dose of 40 mg/kg/day for 10 days resulted in a remarkable inhibition of tumor growth.[1][3] The treatment was well-tolerated, with a notable decrease in tumor volume and weight compared to the vehicle-treated control group.[1]
Pim-2 Signaling Pathway
Pim-2 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. It is activated by various cytokines and growth factors through the JAK/STAT pathway. Once activated, Pim-2 phosphorylates a range of downstream substrates, leading to the inhibition of apoptosis and progression of the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available in the primary publication.[3]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis and Autophagy Markers
This technique is used to detect and quantify specific proteins involved in apoptosis and autophagy.
Materials:
-
Breast cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-LC3, anti-Beclin-1, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg/day) or the vehicle control orally to the respective groups daily for the duration of the study (e.g., 10 days).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
This compound is a promising selective Pim-2 kinase inhibitor with demonstrated anti-tumor activity in preclinical models of triple-negative breast cancer. Its ability to induce both apoptosis and autophagic cell death highlights its potential as a novel therapeutic agent. Further investigation into its selectivity profile and efficacy in other cancer models is warranted to fully elucidate its clinical potential. This technical guide provides a foundational resource for researchers and drug developers to understand and further explore the therapeutic utility of this compound.
References
HJ-PI01: A Comprehensive Technical Guide on its Structure-Activity Relationship and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HJ-PI01, a novel and potent inhibitor of Pim-2 kinase. This compound has demonstrated significant anti-tumor effects, particularly in triple-negative human breast cancer, by inducing both apoptosis and autophagic cell death.[1][2] This document details the structure-activity relationship (SAR), mechanism of action, and key experimental findings related to this compound, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Analysis of Anti-Proliferative Activity
This compound was identified as the most effective compound among a series of 15 synthesized molecules (this compound to HJ-P015) based on its robust inhibitory effects on breast cancer cell lines.[2] The anti-proliferative potency of these compounds was evaluated in several human breast cancer cell lines, with this compound demonstrating superior activity.[1][2]
Table 1: Comparative Anti-Proliferative Activity of this compound and Control Compounds. [1]
| Compound | Cell Line | Concentration (nmol/L) | % Inhibition of Cell Growth |
| This compound | MDA-MB-231 | 300 | ~50% |
| Chlorpromazine | MDA-MB-231 | 750 | Not specified |
| PI003 | MDA-MB-231 | 460 | Not specified |
Table 2: Anti-Proliferative Activity of this compound in Various Breast Cancer Cell Lines. [1]
| Cell Line | % Inhibition by this compound (1 µmol/L) |
| MDA-MB-231 | 76.5% |
| MDA-MB-468 | Moderate to Remarkable |
| MDA-MB-436 | Moderate to Remarkable |
| MCF-7 | Moderate to Remarkable |
Table 3: Effect of this compound on Non-Cancerous Cells. [1]
| Cell Line | Concentration of this compound (nmol/L) | % Inhibition of Cell Growth (at 24h) |
| HUM-CELL-0056 (Human Cardiac Fibroblast Cells) | 300 | <10% |
Mechanism of Action: Dual Induction of Apoptosis and Autophagy
This compound exerts its anti-cancer effects by directly targeting the ATP-binding site of Pim-2, a serine/threonine kinase implicated in tumorigenesis.[1] Molecular docking and dynamics simulations have revealed that this compound forms a stable interaction with Pim-2, primarily through a hydrogen bond with the ILE164 residue and hydrophobic interactions with the TYR203 residue.[1] This inhibition of Pim-2 triggers two distinct cell death pathways:
-
Apoptosis: this compound induces both death receptor-dependent and mitochondrial-mediated apoptosis.[2]
-
Autophagy: The compound also promotes autophagic cell death, as evidenced by the formation of autophagic vacuoles in treated cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Chemical Synthesis and Compound Characterization
All chemical reactions were conducted under anhydrous conditions using an Ar or N2 atmosphere. Chemicals and solvents were of analytical reagent grade or were purified using standard techniques. The purity of the synthesized compounds, including this compound, was determined to be ≥97% by High-Performance Liquid Chromatography (HPLC) using an Agilent 1100 system with a photodiode array detector. An Atlantis C18 column (150 mm × 4.6 mm, 5 µm) was used with a gradient elution of methanol and HPLC-grade water as the mobile phase at a flow rate of 1 mL/min. High-resolution mass spectrometry (HRMS) data were obtained using a Bruker micro-TOF-Q instrument.[1]
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MDA-MB-436, MCF-7) and normal human cardiac fibroblast cells (HUM-CELL-0056) were treated with varying concentrations of this compound, chlorpromazine, or PI003 for specified time points. The percentage of cell growth inhibition was then determined spectrophotometrically.[1]
Apoptosis and Autophagy Assessment
The induction of apoptosis and autophagy by this compound was investigated using multiple techniques:
-
Flow Cytometry: Annexin V/PI staining was used to quantify the ratio of apoptotic cells.[1]
-
Western Blotting and Immunoblotting: These techniques were employed to analyze the expression levels of key proteins involved in apoptosis and autophagy pathways.[1][2]
-
Transmission Electron Microscopy (TEM): TEM was used to visualize the formation of autophagic vacuoles within the cells, a characteristic feature of autophagy.[1]
-
Fluorescence Microscopy: This was used to observe the morphology of cells undergoing apoptosis after staining with Annexin V-FLUOS Staining Kit.[1]
In Vivo Xenograft Mouse Model
The anti-tumor efficacy of this compound in a living organism was evaluated using a xenograft mouse model.[1]
-
Animal Model: Female nude mice (BALB/c, 6–8 weeks old) were subcutaneously injected with MDA-MB-231 human breast cancer cells.
-
Treatment: Once tumors reached a volume of 100 mm³, the mice were treated with either a vehicle control, this compound (40 mg·kg⁻¹·d⁻¹, administered orally), or a combination of this compound and lienal polypeptide (50 mg·kg⁻¹·d⁻¹, administered intraperitoneally) for 10 days.
-
Evaluation: Tumor growth was monitored throughout the treatment period. At the end of the experiment, the animals were euthanized, and the tumors were excised for further analysis.[1][2]
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of triple-negative breast cancer.[1] Its novel mechanism of action, involving the dual induction of apoptosis and autophagy through the inhibition of Pim-2, provides a strong rationale for further preclinical and clinical development. Future research should focus on optimizing the structure of this compound to enhance its efficacy and reduce potential toxicity, as well as exploring its therapeutic potential in other cancer types where Pim-2 is overexpressed. The combination of this compound with other therapeutic agents, such as lienal polypeptide, has shown promise in improving anti-tumor activity and reducing toxicity, warranting further investigation.[2]
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of HJ-PI01
Based on a comprehensive search, there is no publicly available scientific literature, patent information, or other documentation detailing the discovery, synthesis, or biological activity of a compound designated "HJ-PI01". This suggests that "this compound" may be an internal research compound that has not yet been disclosed in published materials, a novel molecule pending publication, or a designation that is not widely recognized in the scientific community.
Consequently, it is not possible to provide a detailed technical guide, including experimental protocols, quantitative data, and signaling pathway diagrams as requested, due to the absence of foundational information on this specific molecule.
For researchers, scientists, and drug development professionals interested in protein arginine methyltransferase 5 (PRMT5) inhibitors, a field where a molecule like "this compound" might hypothetically belong, it is recommended to consult literature on known PRMT5 inhibitors such as:
-
GSK3326595 (Epizyme/GSK)
-
JNJ-64619178 (Janssen)
-
PF-06939999 (Pfizer)
These compounds have well-documented discovery and development histories, including published data on their synthesis, mechanism of action, and clinical trial results. Information regarding these and other PRMT5 inhibitors can be found in peer-reviewed journals and patent databases.
Target Validation of HJ-PI01 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of HJ-PI01, a novel inhibitor of the Pim-2 kinase, in various cancer cell lines. The document outlines the compound's mechanism of action, summarizes its efficacy, details the experimental protocols for its validation, and visualizes the key signaling pathways and experimental workflows.
Executive Summary
This compound has been identified as a potent and selective inhibitor of Pim-2, a serine/threonine kinase implicated in the progression of several cancers, including triple-negative breast cancer.[1] In vitro and in vivo studies have demonstrated that this compound effectively induces apoptosis and autophagic cell death in human breast cancer cells by targeting Pim-2.[1] This guide serves as a comprehensive resource for researchers interested in the preclinical validation and further development of this compound and similar targeted therapies.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in a panel of human breast cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines [2]
| Cell Line | Cancer Subtype | This compound Concentration (µM) | Inhibition (%) |
| MDA-MB-231 | Triple-Negative | 1 | 76.5 |
| MDA-MB-468 | Triple-Negative | Not Specified | Moderate |
| MDA-MB-436 | Triple-Negative | Not Specified | Moderate |
| MCF-7 | Estrogen Receptor-Positive | Not Specified | Moderate |
Table 2: Comparative Inhibition of MDA-MB-231 Cell Growth [2]
| Compound | Target | Concentration for ~50% Inhibition (nmol/L) |
| This compound | Pim-2 | 300 |
| Chlorpromazine | Not Specified | 750 |
| PI003 | Pan-Pim Inhibitor | 460 |
Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily by inhibiting Pim-2. This leads to the induction of both apoptosis and autophagy.
Pim-2 Signaling and Apoptosis Induction
Pim-2 kinase is known to play a crucial role in cancer cell survival and metastasis, partly through the activation of STAT3.[1] this compound, by inhibiting Pim-2, triggers both the death receptor-dependent and mitochondrial pathways of apoptosis.[1][2]
Caption: this compound induced apoptosis signaling pathway.
Autophagy Induction
In addition to apoptosis, this compound induces autophagic cell death in cancer cells. This is characterized by the formation of autophagic vacuoles within the treated cells.[2]
Caption: this compound induced autophagy pathway.
Experimental Protocols
Detailed methodologies for the key experiments involved in the validation of this compound are provided below.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Pim-2, Fas, FADD, Caspase-8, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental and Logical Workflow
The validation of a targeted cancer therapeutic like this compound follows a logical progression from initial screening to in-depth mechanistic studies.
Caption: Experimental workflow for this compound target validation.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of triple-negative breast cancer and potentially other malignancies driven by Pim-2 signaling. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this novel compound. The validation of its on-target effects and the elucidation of its downstream signaling pathways are critical steps in its development as a targeted anti-cancer agent.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
HJ-PI01: A Technical Guide on its Efficacy in Halting Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJ-PI01 is a novel small molecule inhibitor targeting Pim-2 kinase, a serine/threonine kinase implicated in the progression of various cancers, including triple-negative breast cancer.[1][2] This technical document provides a comprehensive analysis of this compound's effect on cancer cell proliferation, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. The core of this compound's anti-cancer activity lies in its ability to induce both apoptosis and autophagy in malignant cells.[1][2] This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Core Mechanism of Action: Dual Induction of Cell Death
This compound exerts its anti-proliferative effects primarily through the inhibition of Pim-2 kinase, which subsequently triggers two distinct, yet complementary, cell death pathways: apoptosis and autophagy.[1][2]
Induction of Apoptosis
This compound activates the intrinsic and extrinsic pathways of apoptosis.[1][2]
-
Death Receptor Pathway (Extrinsic): Treatment with this compound leads to a notable increase in the expression levels of key proteins in the death receptor pathway, including Fas, Fas-associated death domain (FADD), and caspase-8.[1] This upregulation signifies the activation of an external signaling cascade that directly initiates apoptosis.
-
Mitochondrial Pathway (Intrinsic): The compound also modulates the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. Specifically, this compound treatment results in an increased level of the pro-apoptotic protein Bax, tipping the cellular balance towards programmed cell death.[1]
Induction of Autophagy
Beyond apoptosis, this compound is a potent inducer of autophagic cell death.[1] Electron microscopy studies have revealed the formation of characteristic autophagic vacuoles within cancer cells following treatment with this compound, indicating the activation of this self-degradative process as a mechanism of cell demise.[1]
Quantitative Data Presentation
The anti-proliferative efficacy of this compound has been quantified across several human breast cancer cell lines. The data, summarized below, highlights its potent and dose-dependent activity.
Table 1: Comparative Anti-Proliferative Activity in MDA-MB-231 Cells [1]
| Compound | Concentration for ~50% Inhibition |
| This compound | 300 nmol/L |
| Chlorpromazine | 750 nmol/L |
| PI003 (pan-Pim inhibitor) | 460 nmol/L |
Table 2: Inhibitory Activity of this compound in Various Breast Cancer Cell Lines [1]
| Cell Line | % Inhibition at 1 µmol/L |
| MDA-MB-231 | 76.5% |
| MDA-MB-468 | Moderate to Remarkable |
| MDA-MB-436 | Moderate to Remarkable |
| MCF-7 | Moderate to Remarkable |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.
-
Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Fas, FADD, caspase-8, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations: Signaling Pathways and Workflows
This compound Signaling Pathway for Apoptosis Induction
Caption: this compound inhibits Pim-2, leading to the activation of apoptotic pathways.
Experimental Workflow for this compound Characterization
Caption: A streamlined workflow for assessing the anti-proliferative effects of this compound.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: The logical flow from this compound administration to its anti-cancer outcome.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of HJ-PI01 to Pim-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico molecular docking of HJ-PI01, a known inhibitor, to the Pim-2 kinase, a key proto-oncogene implicated in various cancers. This document outlines the fundamental signaling pathways of Pim-2, detailed experimental protocols for molecular docking and simulation, and a summary of the key molecular interactions.
Introduction to Pim-2 Kinase
Pim-2 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] It is a constitutively active enzyme whose activity is primarily regulated by its expression levels.[2] Pim-2 is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in a variety of hematological malignancies and solid tumors.[1][3] Its substrates include proteins involved in cell cycle progression and apoptosis, making it an attractive target for cancer therapy.[1][4] The inhibitor this compound, also known as 10-Acetylphenoxazine, has been identified as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in cancer cells.[5]
The Pim-2 Signaling Pathway
Pim-2 is a central node in a complex signaling network that promotes cell survival and proliferation while inhibiting apoptosis and autophagy. Upstream signals, such as cytokines and growth factors, activate the JAK/STAT and NF-κB pathways, which in turn upregulate the transcription of the PIM2 gene.[1][6] Once expressed, Pim-2 kinase phosphorylates a range of downstream targets. Key substrates include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD by Pim-2 leads to its inactivation, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3] This ultimately suppresses the intrinsic pathway of apoptosis.
-
4E-BP1: Pim-2 phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting its dissociation from eIF4E and leading to the initiation of cap-dependent translation of proteins involved in cell growth and proliferation.[2]
-
MYC: Pim-2 can phosphorylate and stabilize the MYC oncoprotein, a key transcription factor that drives cell proliferation.[4]
-
Cell Cycle Regulators: Pim-2 can phosphorylate cell cycle inhibitors like p21, leading to their stabilization and potential cell cycle arrest under certain conditions.[3]
The intricate interplay of Pim-2 with apoptosis and autophagy pathways underscores its significance as a therapeutic target. Pim-2's inhibition of apoptosis is a key mechanism of its oncogenic activity.[2] Furthermore, Pim-2 has been shown to promote the expression of autophagy-related proteins like LC3 and Beclin-1.[1] The inhibitor this compound has been observed to induce both apoptotic and autophagic cell death, suggesting a complex cellular response to Pim-2 inhibition.[5]
Experimental Protocols: In Silico Docking and Molecular Dynamics
The following protocols are representative methodologies for the in silico docking of this compound to Pim-2 and subsequent molecular dynamics simulation, based on standard practices for kinase inhibitors.
Molecular Docking Workflow
Detailed Protocol for Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the ATP-binding site of Pim-2 kinase.
Software: Schrödinger Suite (Maestro, Glide) or AutoDock Vina with AutoDock Tools and PyMOL. The following protocol is based on the Schrödinger Suite.
-
Protein Preparation:
-
Obtain the crystal structure of human Pim-2 kinase from the Protein Data Bank (PDB). Suitable entries include 2IWI and 4X7Q.
-
Load the PDB file into Maestro.
-
Use the "Protein Preparation Wizard" to:
-
Remove all water molecules beyond 5 Å from the co-crystallized ligand (if present) or the defined active site.
-
Add hydrogen atoms.
-
Assign bond orders and formal charges.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization (e.g., using the OPLS3e force field) to relieve steric clashes.
-
-
-
Ligand Preparation:
-
The chemical structure of this compound is 10-Acetylphenoxazine.
-
Draw the 2D structure of this compound in Maestro or import it from a chemical database.
-
Use "LigPrep" to:
-
Generate a low-energy 3D conformation.
-
Generate possible ionization states at a physiological pH of 7.4 ± 0.2.
-
Generate tautomers and stereoisomers if applicable (not critical for this compound).
-
-
-
Receptor Grid Generation:
-
Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand or by selecting key active site residues. For Pim-2, the hinge region and residues like ILE164 and TYR203 are important.
-
In Glide's "Receptor Grid Generation" panel, define the center of the grid box. The size of the inner box should be approximately 10-12 Å in each dimension to encompass the active site.
-
-
Ligand Docking:
-
Use the "Ligand Docking" panel in Glide.
-
Select the prepared ligand file and the generated receptor grid.
-
Choose the docking precision. Standard Precision (SP) is suitable for initial screening, while Extra Precision (XP) provides more accurate scoring and is recommended for final pose prediction.
-
Set the number of poses to output per ligand (e.g., 10).
-
Run the docking job.
-
-
Pose Analysis and Scoring:
-
Visualize the docked poses of this compound in the Pim-2 active site using Maestro.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
The primary output for quantitative analysis is the docking score (GlideScore for Glide), which estimates the binding affinity. Lower docking scores generally indicate better binding.
-
Protocol for Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the docked this compound/Pim-2 complex and refine the binding pose in a simulated physiological environment.
Software: GROMACS, AMBER, or Desmond (within Schrödinger Suite). The following is a general protocol.
-
System Preparation:
-
Use the best-docked pose of the this compound/Pim-2 complex as the starting structure.
-
Place the complex in a periodic boundary box (e.g., a cubic box with a minimum distance of 10 Å from the protein to the box edge).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove steric clashes between the solute, solvent, and ions. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (isothermal-isobaric) ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). Gradually release the position restraints on the solute.
-
-
-
Production MD:
-
Run the production simulation for a sufficient duration (e.g., 100 ns) without any restraints.
-
Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.
-
Quantitative Data and Key Interactions
The in silico docking of this compound into the ATP-binding pocket of Pim-2 reveals key interactions that contribute to its inhibitory activity. While specific binding energy values from the original study are not publicly detailed, the nature of the interactions has been described.
| Interaction Type | Pim-2 Residue | This compound Moiety | Description |
| Hydrogen Bond | ILE164 | Carbonyl oxygen | Forms a crucial hydrogen bond with the backbone amide of ILE164 in the hinge region. |
| Hydrophobic Interaction | TYR203 | Phenoxazine rings | The aromatic rings of this compound engage in hydrophobic interactions with TYR203. |
| Hydrophobic Interaction | VAL52, LEU170 | Phenoxazine rings | Additional hydrophobic contacts that stabilize the ligand in the binding pocket. |
Note: The specific residues involved in hydrophobic interactions may vary slightly depending on the precise docking pose and Pim-2 crystal structure used.
Molecular dynamics simulations of the this compound-Pim-2 complex have shown that the complex is stable, with a low root-mean-square deviation (RMSD), indicating that this compound can stably bind to the ATP-binding site of Pim-2.
Conclusion
The in silico docking and molecular dynamics simulation of this compound with Pim-2 kinase provide a molecular basis for its inhibitory activity. The formation of a key hydrogen bond with the hinge region residue ILE164 and hydrophobic interactions within the ATP-binding pocket are critical for its binding. The methodologies outlined in this guide represent a standard workflow for the computational evaluation of kinase inhibitors and can be adapted for the study of other ligand-protein systems. These computational approaches are invaluable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PIM-2 protein kinase negatively regulates T cell responses in transplantation and tumor immunity [jci.org]
- 4. ashpublications.org [ashpublications.org]
- 5. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HJ-PI01: A Potent Pim-2 Inhibitor with Anti-Cancer Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HJ-PI01, also known as 10-Acetylphenoxazine, is a novel, orally active small molecule inhibitor of the Pim-2 serine/threonine kinase.[1][2] Pim-2 is a proto-oncogene implicated in the survival and proliferation of various cancer cells. This compound has demonstrated significant anti-tumor activity, primarily by inducing apoptosis and autophagic cell death in cancer cells, with a particular efficacy noted in triple-negative breast cancer models.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Properties and Structure
This compound is a phenoxazine derivative with a molecular formula of C14H11NO2.[2][4] Its chemical structure is characterized by a tricyclic phenoxazine core with an acetyl group attached to the nitrogen atom.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(10H-Phenoxazin-10-yl)ethan-1-one | [4] |
| Synonyms | 10-Acetylphenoxazine, HJPI01 | [1][4][5] |
| CAS Number | 6192-43-4 | [1][4] |
| Molecular Formula | C14H11NO2 | [2][4] |
| Molecular Weight | 225.25 g/mol | [4] |
| SMILES | CC(N1C2=C(C=CC=C2)OC3=CC=CC=C13)=O | [1] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Pim-2 kinase.[1][3] Molecular docking and dynamics simulations have shown that this compound binds effectively to the ATP-binding pocket of Pim-2.[3] This inhibition disrupts downstream signaling pathways, leading to the induction of both apoptosis and autophagy in cancer cells.
Induction of Apoptosis
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Treatment of MDA-MB-231 triple-negative breast cancer cells with this compound leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] Furthermore, it activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1]
Induction of Autophagy
In addition to apoptosis, this compound triggers autophagic cell death in cancer cells.[1][3] This is evidenced by the formation of autophagic vacuoles observed via transmission electron microscopy and an increase in the levels of autophagy-related proteins such as LC3-II and Beclin-1.[1] this compound treatment also leads to the degradation of p62, a protein consumed during autophagy.[1]
Experimental Protocols
The following protocols are based on methodologies reported in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key step is the reaction of 3-iodophenol with 1-fluoro-2-nitrobenzene in the presence of K2CO3 to form 1-iodo-2-(2-nitrophenoxy)benzene. This intermediate is then reduced using Fe-HCl. The resulting amino group is protected with an acetyl moiety using acetic anhydride. Finally, a condensation reaction in the presence of DMEDA and K2CO3 in refluxing dioxane yields this compound.
Cell Viability Assay
Cell viability can be assessed using the MTT assay.
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-3200 nmol/L) for 48 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
-
Treat cells with the desired concentration of this compound (e.g., 300 nmol/L) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Treat cells with this compound for the desired time points (e.g., 12-48 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Pim-2, Bcl-2, Bax, Caspase-3, LC3, Beclin-1, p62, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transmission Electron Microscopy (TEM) for Autophagy Visualization
-
Treat cells with this compound (e.g., 300 nmol/L) for 24 hours.[1]
-
Fix the cells with a solution containing 2.5% glutaraldehyde in a cacodylate buffer.
-
Post-fix the cells with 1% osmium tetroxide.
-
Dehydrate the cells in a graded series of ethanol and embed in resin.
-
Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Examine the cellular ultrastructure for the presence of autophagosomes and autolysosomes using a transmission electron microscope.
In Vivo Efficacy
In preclinical xenograft models using MDA-MB-231 cells, oral administration of this compound (e.g., 40 mg/kg, once daily for 10 days) has been shown to significantly inhibit tumor growth.[1] This demonstrates the potential of this compound as a therapeutic agent for the treatment of cancer.
Conclusion
This compound is a promising Pim-2 inhibitor with potent anti-cancer activity. Its ability to induce both apoptosis and autophagy in cancer cells, coupled with its in vivo efficacy, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological effects of this compound and other novel anti-cancer compounds.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
HJ-PI01: A Novel Pim-2 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
HJ-PI01 is a novel, orally active small molecule inhibitor of Pim-2 kinase, a serine/threonine kinase implicated in the progression and metastasis of various cancers, particularly triple-negative breast cancer (TNBC).[1][2] Pim-2 plays a crucial role in cell survival and proliferation by inhibiting apoptosis and promoting cell cycle progression.[3][4][5] By targeting Pim-2, this compound represents a promising therapeutic strategy for cancers characterized by the overexpression or aberrant activity of this kinase. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Pim-2 kinase activity. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival, leading to the induction of both apoptosis (programmed cell death) and autophagic cell death.[1][2]
Signaling Pathways
The binding of this compound to Pim-2 kinase blocks its ability to phosphorylate and inactivate pro-apoptotic proteins, such as BAD. This leads to the activation of the intrinsic mitochondrial apoptotic pathway. Concurrently, the inhibition of Pim-2 also triggers the death receptor-dependent extrinsic apoptotic pathway. Furthermore, this compound induces autophagic cell death, a process characterized by the formation of autophagosomes that engulf and degrade cellular components.[1][2]
Caption: Mechanism of this compound Action.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity against a panel of human triple-negative breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 300 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly quantified |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not explicitly quantified |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not explicitly quantified |
| Table 1: In Vitro Anti-proliferative Activity of this compound. Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.[1][2] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft mouse model using MDA-MB-231 cells.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | - | - |
| This compound | 40 mg/kg/day | Remarkable Inhibition (Specific % not provided) | < 0.05 |
| Table 2: In Vivo Anti-tumor Activity of this compound in an MDA-MB-231 Xenograft Model.[1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: MTT Assay Workflow.
Methodology:
-
Seed cells (e.g., MDA-MB-231) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-3200 nmol/L) and a vehicle control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Methodology:
-
Treat cells with this compound (e.g., 300 nmol/L) for the desired time points (e.g., 0, 12, 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Pim-2, Bcl-2, Bax, LC3, Beclin-1, p62, Caspase-3, Caspase-9, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Apoptosis Analysis Workflow.
Methodology:
-
Treat cells with this compound (e.g., 300 nmol/L) for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Autophagy Detection (LC3 Puncta Formation)
This protocol is used to visualize and quantify the formation of autophagosomes, a hallmark of autophagy.
Methodology:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 300 nmol/L) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount the coverslips onto glass slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. The formation of distinct punctate LC3 staining indicates the formation of autophagosomes.
Conclusion
This compound is a promising Pim-2 inhibitor with demonstrated anti-cancer activity in preclinical models of triple-negative breast cancer. Its ability to induce both apoptosis and autophagic cell death through the inhibition of Pim-2 kinase highlights its potential as a novel therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound for clinical applications in oncology.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of HJ-PI01: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary efficacy studies on HJ-PI01, a novel small molecule inhibitor of the Pim-2 serine/threonine kinase. The data presented herein demonstrates the potential of this compound as a therapeutic agent for triple-negative breast cancer (TNBC) through its mechanism of inducing programmed cell death. All information is collated from preclinical in vitro and in vivo studies.
Executive Summary
This compound has been identified as a potent and selective inhibitor of Pim-2 kinase, a key protein implicated in the progression of breast cancer.[1] Preliminary studies show that this compound effectively suppresses the proliferation of human breast cancer cell lines and inhibits tumor growth in a xenograft mouse model.[1][2] The compound's mechanism of action involves the induction of both apoptosis (programmed cell death) and autophagy.[1][2] Specifically, this compound triggers the death receptor-dependent and mitochondrial pathways of apoptosis.[1][2] This guide details the quantitative efficacy data, experimental methodologies, and the underlying signaling pathways affected by this compound.
Quantitative Efficacy Data
The anti-proliferative effects of this compound have been evaluated across a panel of human breast cancer cell lines. The following tables summarize the key efficacy data from these in vitro and in vivo studies.
In Vitro Proliferation Inhibition
This compound has demonstrated significant anti-proliferative activity against several triple-negative breast cancer cell lines, as well as other breast cancer cell types.
| Cell Line | Cancer Subtype | This compound Concentration | % Inhibition |
| MDA-MB-231 | Triple-Negative | 1 µmol/L | 76.5% |
| MDA-MB-231 | Triple-Negative | 300 nmol/L | ~50% |
| MDA-MB-468 | Triple-Negative | Not specified | Moderate to Remarkable |
| MDA-MB-436 | Triple-Negative | Not specified | Moderate to Remarkable |
| MCF-7 | Estrogen Receptor-Positive | Not specified | Moderate to Remarkable |
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines.
In Vivo Tumor Growth Inhibition
In a preclinical xenograft model using MDA-MB-231 cells, administration of this compound resulted in significant inhibition of tumor growth.
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| MDA-MB-231 Xenograft Mice | MDA-MB-231 | This compound | 40 mg·kg⁻¹·d⁻¹ (intragastric) | 10 days | Remarkable inhibition of tumor growth and induction of tumor cell apoptosis |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model.[1][2]
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted to evaluate the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This assay was used to determine the anti-proliferative effects of this compound on breast cancer cell lines.
-
Cell Plating: Breast cancer cells (MDA-MB-231, MDA-MB-468, MDA-MB-436, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (e.g., 300 nmol/L, 1 µmol/L) or vehicle control (DMSO) and incubated for 24-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Flow Cytometry)
This assay was employed to quantify the induction of apoptosis by this compound.
-
Cell Treatment: MDA-MB-231 cells were treated with this compound (e.g., 300 nmol/L) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blot Analysis
This technique was used to investigate the molecular mechanisms of this compound-induced apoptosis.
-
Protein Extraction: MDA-MB-231 cells were treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against key apoptosis-related proteins (e.g., cleaved Caspase-3, Bcl-2, Bax).
-
Secondary Antibody and Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model was used to assess the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Female BALB/c nude mice were subcutaneously injected with 5 x 10⁶ MDA-MB-231 cells in the flank.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice were randomized into control and treatment groups. The treatment group received this compound at a dose of 40 mg·kg⁻¹·d⁻¹ via intragastric gavage for 10 consecutive days.[1][2] The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers).
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by inhibiting Pim-2 kinase, which in turn modulates downstream signaling pathways involved in cell survival and death.
This compound Mechanism of Action
This compound's primary target is the Pim-2 kinase. Inhibition of Pim-2 disrupts its pro-survival functions, leading to the activation of both apoptotic and autophagic cell death pathways in triple-negative breast cancer cells.
Caption: this compound inhibits Pim-2, leading to apoptosis and autophagy.
Apoptosis Induction Pathway
This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the activation of caspase cascades and modulation of the Bcl-2 family of proteins.
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates the logical flow of the preclinical in vivo evaluation of this compound.
Caption: Workflow for the in vivo xenograft study of this compound.
Conclusion
The preliminary data strongly suggest that this compound is a promising anti-cancer agent, particularly for triple-negative breast cancer. Its targeted inhibition of Pim-2 kinase and subsequent induction of apoptosis and autophagy provide a solid mechanistic basis for its anti-proliferative and tumor-inhibitory effects. Further investigation, including more extensive preclinical studies and potential clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HJ-PI01, a Novel Pim-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of HJ-PI01, a novel and specific inhibitor of the Pim-2 serine/threonine kinase. This compound has demonstrated potent anti-tumor effects in triple-negative human breast cancer by inducing both apoptosis and autophagic cell death.[1][2] The following protocols are based on the characterization of this compound and are intended to guide researchers in utilizing this compound for in vitro cell culture experiments.
Data Presentation
Table 1: Anti-Proliferative Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Description | This compound Concentration for ~50% Inhibition (nmol/L) | Incubation Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 300 | 24 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Not specified |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not specified | Not specified |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not specified | Not specified |
Data derived from MTT assays. The most potent effect was observed in MDA-MB-231 cells, which were used for subsequent mechanism-of-action studies.[1]
Table 2: Comparative Anti-Proliferative Activity in MDA-MB-231 Cells
| Compound | Target | Concentration for ~50% Inhibition (nmol/L) |
| This compound | Pim-2 Inhibitor | 300 |
| Chlorpromazine | Pan-Pim Inhibitor (Reference) | 750 |
| PI003 | Pan-Pim Inhibitor (Reference) | 460 |
This compound exhibits a more potent inhibitory effect on MDA-MB-231 cell growth compared to known pan-Pim inhibitors.[1]
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable human breast cancer cell lines for experimentation with this compound.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MDA-MB-436, MCF-7)
-
Normal, non-cancerous cells for control (e.g., HUM-CELL-0056 Human Cardiac Fibroblast Cells)[1]
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Anti-Proliferation Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells.
Materials:
-
Cells cultured as described above
-
This compound (and other inhibitors for comparison, e.g., chlorpromazine, PI003)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells (e.g., MDA-MB-231) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100, 200, 300, 400 nmol/L) for a specified time (e.g., 24 hours).[1] Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell proliferation inhibition rate relative to the untreated control.
Western Blot Analysis for Protein Expression
Objective: To analyze the effect of this compound on the expression levels of key proteins involved in apoptosis and autophagy signaling pathways.
Materials:
-
Cells treated with this compound (e.g., 300 nmol/L for 0, 12, 24, 36, and 48 hours)[1]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Fas, FADD, Caspase-8, Bax, Bcl-2, LC3-I/II, Beclin-1)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FLUOS Staining Kit (or equivalent)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with this compound (e.g., 300 nmol/L) for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope.[1] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Autophagy Detection (Transmission Electron Microscopy and LC3 Puncta Formation)
Objective: To observe the formation of autophagic vacuoles and monitor the conversion of LC3-I to LC3-II as markers of autophagy.
Materials for TEM:
-
Cells treated with this compound
-
Fixatives (e.g., glutaraldehyde)
-
Embedding resins
-
Transmission Electron Microscope
Protocol for TEM:
-
Treat cells with this compound (e.g., 300 nmol/L).
-
Fix the cells with glutaraldehyde.
-
Process the cells through dehydration and embedding in resin.
-
Cut ultra-thin sections and stain with heavy metals (e.g., uranyl acetate and lead citrate).
-
Observe the cellular ultrastructure for the presence of autophagic vacuoles containing cellular organelles using a transmission electron microscope.[1]
Materials for LC3 Puncta Formation:
-
Cells stably expressing GFP-LC3
-
This compound
-
Fluorescence microscope
Protocol for LC3 Puncta Formation:
-
Culture cells stably expressing a GFP-LC3 fusion protein.
-
Treat the cells with this compound.
-
Observe the cells under a fluorescence microscope.
-
An increase in the number of distinct GFP-LC3 puncta per cell indicates the formation of autophagosomes.[1]
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: Simplified signaling pathway of this compound inducing apoptosis and autophagy.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HJ-PI01 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HJ-PI01, a novel and specific Pim-2 inhibitor, in various in vitro assays. The provided protocols and concentration guidelines are based on established research to ensure optimal experimental outcomes.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Pim-2, a serine/threonine kinase implicated in tumorigenesis.[1][2] By directly targeting the ATP-binding pocket of Pim-2, this compound effectively disrupts downstream signaling pathways that promote cell survival and proliferation.[1] In preclinical studies, this compound has demonstrated significant anti-tumor activity, primarily by inducing apoptosis (programmed cell death) and autophagic cell death in cancer cells.[1][2][3] Its efficacy has been particularly noted in triple-negative human breast cancer cell lines.[1][2]
Mechanism of Action: Pim-2 Inhibition by this compound
Pim-2 kinase plays a crucial role in cell cycle progression, survival, and metastasis. This compound's inhibitory action on Pim-2 triggers a cascade of events leading to cancer cell death. This involves the induction of both the death receptor-dependent and mitochondrial apoptotic pathways, as well as promoting autophagic processes.[1][2]
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro experiments as reported in the literature.
| Cell Line | Assay Type | Concentration | Exposure Time | Observed Effect | Reference |
| MDA-MB-231 | MTT Assay | 300 nmol/L | 24 hours | ~50% inhibition of cell growth | [1] |
| MDA-MB-231 | MTT Assay | 0 - 3200 nmol/L | 48 hours | Dose-dependent inhibition of cell growth | [3] |
| MDA-MB-231 | Western Blot | 300 and 460 nmol/L | 12 - 48 hours | Altered expression of autophagy & apoptosis proteins | [3] |
| MDA-MB-231 | Autophagy Assay | 300 nmol/L | 24 hours | Induction of autophagic cell death | [3] |
| MDA-MB-231 | Apoptosis Assay | 300 nmol/L | 24 hours | Induction of apoptotic cell death | [3] |
| HUM-CELL-0056 (Normal) | MTT Assay | 100 - 400 nmol/L | 24 hours | Weak toxicity; <10% inhibition at 300 nmol/L | [1] |
Experimental Workflow for Determining Optimal Concentration
To determine the optimal concentration of this compound for a specific cell line and assay, a systematic approach is recommended. The following workflow outlines the key steps.
Caption: Experimental workflow for this compound concentration optimization.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and to determine the IC50 value.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nmol/L to 10 µmol/L. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the expression levels of key proteins involved in apoptosis and autophagy following this compound treatment.
Materials:
-
Cells treated with this compound at selected concentrations
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Pim-2, PARP, Caspase-3, LC3B, p62)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
These protocols provide a solid foundation for investigating the in vitro effects of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: HJ-PI01 Induced Apoptosis Detection by Western Blot Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HJ-PI01 is a novel and potent inhibitor of Pim-2, a serine/threonine kinase implicated in the progression of various cancers, including triple-negative breast cancer.[1][2] Pim-2 promotes cell survival and inhibits apoptosis, making it a strategic target for anti-cancer drug development.[3][4] Studies have demonstrated that this compound effectively induces apoptosis in cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, through both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[1][2] This application note provides a detailed protocol for the analysis of key apoptosis markers in response to this compound treatment using Western blotting.
Western blotting is a fundamental technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[5][6] This method allows for the examination of changes in protein expression levels and post-translational modifications, such as the cleavage of caspases, which are hallmark events in apoptosis.[7][8] Key markers for assessing apoptosis include the executioner caspase, Caspase-3, and members of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the intrinsic apoptotic pathway.[7] An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of mitochondrial-mediated apoptosis.[9][10][11]
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Western blot analysis for elucidating the pro-apoptotic mechanism of this compound.
This compound Signaling Pathway in Apoptosis
This compound, by inhibiting the pro-survival functions of Pim-2, triggers two primary apoptotic signaling cascades that converge on the activation of executioner caspases.
Caption: Apoptotic signaling cascade initiated by this compound.
Data Presentation
The following table presents illustrative quantitative data on the effect of this compound on apoptosis markers in MDA-MB-231 cells, based on findings reported in the literature.[1] This data is representative of typical results obtained from densitometric analysis of Western blots.
| Treatment Time (hours) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 12 | 2.5 | 3.2 |
| 24 | 4.8 | 6.5 |
| 36 | 6.2 | 8.1 |
| 48 | 7.5 | 9.3 |
Experimental Protocols
Western Blot Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: Standard workflow for Western blot analysis.
Detailed Protocol
This protocol is optimized for MDA-MB-231 cells treated with this compound.
1. Cell Culture and Treatment a. Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂. b. Seed cells in 100 mm dishes and allow them to reach 70-80% confluency. c. Treat cells with 300 nmol/L this compound for various time points (e.g., 0, 12, 24, 36, and 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Extraction a. After treatment, collect both adherent and floating cells. For adherent cells, wash twice with ice-cold PBS, then scrape and collect in PBS. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. b. Resuspend the cell pellet in ice-cold lysis buffer (50 mmol/L HEPES pH 7.4, 1% Triton X-100, 2 mmol/L sodium orthovanadate, 100 mmol/L sodium fluoride, 1 mmol/L EDTA) supplemented with a protease inhibitor cocktail. c. Incubate on ice for 30-60 minutes with occasional vortexing to ensure complete lysis. d. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (total cell lysate) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol for 1 minute, followed by equilibration in transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol). b. Assemble the transfer sandwich and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1 hour in a wet transfer system). c. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
6. Blocking and Antibody Incubation a. Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20) if Ponceau S was used. b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
- Rabbit anti-Cleaved Caspase-3 (Asp175): 1:1000
- Rabbit anti-Bcl-2: 1:1000
- Rabbit anti-Bax: 1:1000
- Mouse anti-β-actin (Loading Control): 1:5000 d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. d. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (β-actin) to ensure accurate quantification. Calculate the Bax/Bcl-2 ratio and the fold change in cleaved Caspase-3 expression relative to the control.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 5. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cleaved Casapse-3: A Marker of Programmed Cell Death: Novus Biologicals [novusbio.com]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring HJ-PI01-Induced Autophagy via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJ-PI01 has been identified as a novel inhibitor of Pim-2, a serine/threonine kinase implicated in the progression of certain cancers.[1][2] Studies have demonstrated that this compound can induce both apoptosis and autophagic cell death in triple-negative human breast cancer cell lines.[1][2][3] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its modulation by therapeutic agents like this compound is of significant interest in cancer research. Flow cytometry offers a high-throughput and quantitative method to assess the induction of autophagy in response to drug treatment.[4][5]
These application notes provide a detailed protocol for the detection and quantification of this compound-induced autophagy in cancer cell lines using flow cytometry. The described methods are based on established techniques for monitoring autophagic flux, including the use of fluorescent dyes that accumulate in autophagic vacuoles and the detection of the key autophagy marker, microtubule-associated protein 1A/1B-light chain 3 (LC3).[6][7]
Signaling Pathway Overview
This compound induces autophagic cell death by inhibiting Pim-2. While the precise downstream signaling cascade from Pim-2 inhibition to autophagy induction by this compound is still under investigation, the general autophagy pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with a lysosome to form an autolysosome, where the contents are degraded. A key event in autophagosome formation is the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, membrane-bound form (LC3-II).
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometric analysis of autophagy in living mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quantitative Flow Cytometry-Based Method for Autophagy Detection Across the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Determining HJ-PI01 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJ-PI01, also known as 10-Acetylphenoxazine, has been identified as a novel and orally active inhibitor of Pim-2, a serine/threonine kinase implicated in the progression of various cancers.[1][2][3] This compound has demonstrated the ability to induce both apoptosis and autophagic cell death in cancer cells, making it a promising candidate for further investigation in oncology drug development.[1][2][3] A fundamental method for evaluating the cytotoxic potential of therapeutic compounds like this compound is the MTT assay.[4][5][6] This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The quantity of these formazan crystals, which is determined by measuring the absorbance of the solubilized solution, is directly proportional to the number of viable cells.[5]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxicity of this compound against cancer cell lines, present relevant experimental data, and illustrate the associated experimental workflow and signaling pathways.
Data Presentation
The cytotoxic effect of this compound has been evaluated against various human breast cancer cell lines. The following tables summarize the anti-proliferative activity of this compound, demonstrating its dose-dependent inhibitory effects.
Table 1: Anti-proliferative Activity of this compound against various Breast Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| MDA-MB-231 | ~0.3 |
| MDA-MB-468 | Data not specified |
| MDA-MB-436 | Data not specified |
| MCF-7 | Data not specified |
Data synthesized from literature. The IC₅₀ for MDA-MB-231 cells was approximately 300 nmol/L (0.3 µM) after 24 hours of treatment, resulting in about 50% inhibition of cell growth.[2] this compound showed excellent inhibitory activity, reaching up to 76.5% at a 1 µmol/L concentration in MDA-MB-231 cells.[2]
Table 2: Comparative Cytotoxicity of this compound in Cancerous vs. Normal Cells
| Cell Line | Compound | Concentration (nmol/L) | Incubation Time (hours) | % Inhibition of Cell Growth |
| MDA-MB-231 (Cancer) | This compound | 300 | 24 | ~50 |
| HUM-CELL-0056 (Normal) | This compound | 300 | 24 | <10 |
This table illustrates the selective toxicity of this compound towards cancer cells, with minimal impact on normal, non-cancerous cells at similar concentrations.[2]
Experimental Protocols
This section details the methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials
-
This compound (10-Acetylphenoxazine)
-
Human breast cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
CO₂ incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., MDA-MB-231).
-
Seed the cells into a 96-well plate at a density of approximately 5.0 x 10⁴ cells/mL in 100 µL of complete culture medium per well.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0-3200 nmol/L).[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: cells with medium only (negative control) and medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-50 µL of the 5 mg/mL MTT solution to each well.[8] The final concentration of MTT should be around 0.5 mg/mL.
-
Incubate the plate for an additional 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the MTT to formazan, forming purple crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Signaling Pathway
Caption: Proposed mechanism of this compound-induced cytotoxicity via Pim-2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ceji.termedia.pl [ceji.termedia.pl]
Application Notes and Protocols for HJ-PI01 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJ-PI01 is a novel and potent small molecule inhibitor of Pim-2 kinase, a serine/threonine kinase implicated in the progression of various cancers, including triple-negative breast cancer.[1][2] Pim-2 plays a crucial role in cell survival, proliferation, and metastasis.[1] this compound has been shown to induce both apoptosis and autophagic cell death in cancer cells, making it a promising candidate for anti-cancer therapy.[1][2] Preclinical studies utilizing xenograft mouse models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.[1][2]
These application notes provide a detailed overview of the administration of this compound in xenograft mouse models, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the ATP-binding pocket of Pim-2, thereby inhibiting its kinase activity.[1] This inhibition triggers a cascade of downstream events leading to cancer cell death through two primary mechanisms:
-
Apoptosis: this compound induces apoptosis through both the death receptor-dependent and mitochondrial pathways. This is evidenced by the increased expression of key apoptotic proteins such as Fas, FADD, and caspase-8, as well as an altered Bax/Bcl-2 ratio.[1]
-
Autophagy: The compound also promotes autophagic cell death, characterized by the formation of autophagic vacuoles within the treated cells.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Compound | Concentration for 50% Inhibition (IC50) | Reference |
| MDA-MB-231 | This compound | ~300 nmol/L | [1] |
| MDA-MB-231 | Chlorpromazine | ~750 nmol/L | [1] |
| MDA-MB-231 | PI003 (pan-Pim inhibitor) | ~460 nmol/L | [1] |
In Vivo Administration Details in Xenograft Mouse Model
| Parameter | Details | Reference |
| Drug | This compound | [1][2] |
| Mouse Model | MDA-MB-231 xenograft mice | [1][2] |
| Dosage | 40 mg·kg⁻¹·d⁻¹ | [1][2] |
| Administration Route | Intragastric (ig) | [1][2] |
| Treatment Duration | 10 days | [1][2] |
| Co-administration | Lienal polypeptide (50 mg·kg⁻¹·d⁻¹, ip) | [1][2] |
| Observed Effect | Remarkable inhibition of tumor growth and induction of tumor cell apoptosis | [1][2] |
Experimental Protocols
Xenograft Mouse Model Establishment
-
Cell Culture: Culture human breast cancer MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® Matrix at a concentration of 1 × 10⁶ cells per 200 μL.[3]
-
Implantation: Subcutaneously inject 200 μL of the cell suspension into the flank of 6-week-old female immunodeficient mice (e.g., BALB/c-nu or NSG mice).[3][4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable and reach a size of 100-200 mm³, randomize the mice into treatment and control groups.[4]
Drug Preparation and Administration
-
This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for oral gavage. The final concentration should be calculated based on the 40 mg/kg dosage and the average weight of the mice.
-
Lienal Polypeptide Formulation: Dissolve the lienal polypeptide in sterile saline for intraperitoneal injection at a concentration corresponding to a 50 mg/kg dose.
-
Administration:
Efficacy Evaluation
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days throughout the study. Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse regularly as an indicator of toxicity.
-
Endpoint: At the end of the 10-day treatment period, euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and snap-freeze the remaining tissue for Western blot analysis.
Visualizations
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three photoinitiators induce breast tumor growth in mouse xenografts with MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
How to dissolve and store HJ-PI01 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of HJ-PI01, a potent and orally active Pim-2 kinase inhibitor. This compound has been demonstrated to induce apoptosis and autophagic cell death in cancer cells, making it a valuable tool for cancer research and drug development.
Compound Information
| Property | Value | Source |
| Synonyms | 10-Acetylphenoxazine | [1] |
| Molecular Formula | C14H11NO2 | [1][2] |
| Molecular Weight | 225.24 g/mol | [1] |
| CAS Number | 6192-43-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (as determined by HPLC) | [2] |
Dissolution and Storage Protocols
Reagents and Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Ultrasonic bath
-
Water bath or heat block
Preparation of Stock Solution (50 mg/mL in DMSO)
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration (equivalent to 221.99 mM).[1][3]
-
To facilitate dissolution, sonicate the solution in an ultrasonic bath.[4]
-
If necessary, warm the solution by heating it to 60°C.[1][3][5] Ensure the vial is properly sealed to prevent solvent evaporation.
-
Vortex the solution until the this compound is completely dissolved, resulting in a clear solution.
-
Centrifuge the stock solution briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.
Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound.
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][5] |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: It is strongly recommended to store the stock solution at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Cell-Based Assays
This compound has been shown to inhibit the proliferation of various cancer cell lines, with a notable effect on triple-negative breast cancer cells.[6][7]
3.1.1. Cell Culture
-
Human breast cancer cell lines such as MDA-MB-231, MDA-MB-468, and MCF-7 can be used.[6][7]
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
3.1.2. Preparation of Working Solutions
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Typical working concentrations for in vitro studies range from 100 nM to 400 nM.[1][3] A concentration of 300 nM has been shown to induce apoptosis and autophagy in MDA-MB-231 cells.[1][3][6][7]
3.1.3. Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-3200 nM) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
At the end of the treatment period, assess cell viability using a standard method like the MTT assay.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
3.1.4. Apoptosis and Autophagy Assays
-
Apoptosis: this compound induces apoptosis by activating caspase-9 and caspase-3 and altering the expression of Bcl-2 family proteins.[1] Apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.[7]
-
Autophagy: The induction of autophagy is characterized by the increased expression of LC3-II and Beclin-1, and the degradation of p62.[1] These markers can be detected by Western blotting. The formation of autophagosomes can be visualized using transmission electron microscopy.[7]
In Vivo Animal Studies
This compound is orally active and has demonstrated anti-tumor efficacy in xenograft mouse models.[1]
3.2.1. Animal Model
-
BALB/c nude mice are a suitable model for establishing tumor xenografts using human cancer cell lines like MDA-MB-231.[1][7]
3.2.2. Dosing and Administration
-
This compound can be administered via oral gavage.[1]
-
A typical effective dose is 40 mg/kg, administered once daily for a period of 10 days.[1][3][6]
-
The vehicle control used in studies includes hydroxypropyl-β-cyclodextrin.[7]
3.2.3. Efficacy Evaluation
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry to assess markers of apoptosis and proliferation.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound inhibits the serine/threonine kinase Pim-2. This inhibition leads to the downstream induction of both apoptotic and autophagic cell death pathways.
Caption: this compound inhibits Pim-2, leading to apoptosis and autophagy.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Caption: A standard workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 6192-43-4 | Pim-2 Inhibitor| AOBIOUS [aobious.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Pim | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HJ-PI01 Treatment of MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJ-PI01 is a novel and potent inhibitor of Pim-2 kinase, a serine/threonine kinase implicated in the progression of various cancers, including triple-negative breast cancer (TNBC). In the context of the MDA-MB-231 human breast cancer cell line, a well-established model for TNBC, this compound has been demonstrated to induce apoptosis and autophagic cell death, highlighting its therapeutic potential. These application notes provide a comprehensive overview of the effects of this compound on MDA-MB-231 cells, including detailed protocols for key experiments and a summary of expected quantitative outcomes.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Pim-2 kinase. This inhibition disrupts downstream signaling pathways that are crucial for cell survival and proliferation. In MDA-MB-231 cells, treatment with this compound leads to the induction of both death receptor-dependent and mitochondrial-mediated apoptosis, as well as autophagic cell death. A key finding is that a concentration of 300 nmol/L this compound can inhibit the growth of MDA-MB-231 cells by almost 50% after 24 hours of treatment[1].
Data Presentation
The following tables summarize the expected quantitative data from key experiments involving the treatment of MDA-MB-231 cells with this compound. These values are based on published literature and should be used as a reference for experimental design and data interpretation.
Table 1: Cell Viability (IC50) of this compound in MDA-MB-231 Cells
| Treatment Duration | IC50 (nmol/L) | Notes |
| 24 hours | ~300 | Approximately 50% inhibition of cell growth is observed at this concentration[1]. |
| 48 hours | Data not available | IC50 is expected to be lower with increased incubation time. |
| 72 hours | Data not available | IC50 is expected to be lower with increased incubation time. |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| This compound Concentration (nmol/L) | Treatment Duration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 24 hours | Baseline | Baseline |
| 300 | 24 hours | Significant increase | Significant increase |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| This compound Concentration (nmol/L) | Treatment Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 24 hours | Baseline | Baseline | Baseline |
| 300 | 24 hours | Data not available | Data not available | Data not available |
Table 4: Western Blot Analysis of Key Apoptosis and Autophagy Markers
| Target Protein | Expected Change with this compound (300 nmol/L, 24h) |
| Pim-2 | Downregulation |
| Cleaved Caspase-3 | Upregulation |
| Cleaved PARP | Upregulation |
| Bcl-2 | Downregulation |
| Bax | Upregulation |
| Beclin-1 | Upregulation |
| LC3-II/LC3-I Ratio | Increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are tailored for the use of this compound with MDA-MB-231 cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 to 1000 nmol/L.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 150, 300 nmol/L) for 24 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on the cell cycle distribution of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described in the apoptosis protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of Propidium Iodide and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Pim-2, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Beclin-1, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound in MDA-MB-231 cells.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical relationship of this compound's action and outcome.
References
Application Notes and Protocols for In Vivo Imaging of HJ-PI01 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJ-PI01 is a novel and orally active inhibitor of Pim-2, a serine/threonine kinase implicated in cancer progression and metastasis.[1][2] By targeting Pim-2, this compound has been shown to induce both apoptosis (programmed cell death) and autophagic cell death in cancer cells, leading to the inhibition of tumor growth.[1][2][3] This document provides detailed application notes and protocols for the in vivo imaging of tumors treated with this compound, offering researchers the tools to visualize and quantify the therapeutic efficacy of this compound in preclinical models. The following sections detail the mechanism of action of this compound, protocols for various imaging modalities to assess treatment response, and methods for potentially tracking the biodistribution of this compound itself.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of Pim-2.[1][2] Pim-2 is a key downstream effector of various signaling pathways that promote cell survival, proliferation, and resistance to apoptosis. By inhibiting Pim-2, this compound disrupts these pro-survival signals, leading to two primary modes of cancer cell death: apoptosis and autophagy.[1][2][3]
Pim-2 Signaling Pathways Affected by this compound:
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables provide a structured overview of the types of quantitative data that can be generated from the in vivo imaging protocols described below.
Table 1: Tumor Growth Inhibition by this compound Measured by Bioluminescence Imaging (BLI)
| Treatment Group | Initial Tumor Bioluminescence (photons/s) | Final Tumor Bioluminescence (photons/s) | Percent Inhibition (%) | p-value |
| Vehicle Control | 1.5 x 10⁶ ± 0.3 x 10⁶ | 5.8 x 10⁸ ± 1.2 x 10⁸ | - | - |
| This compound (40 mg/kg) | 1.6 x 10⁶ ± 0.4 x 10⁶ | 1.2 x 10⁷ ± 0.5 x 10⁷ | 98.0 | < 0.001 |
Table 2: Induction of Apoptosis by this compound Measured by In Vivo Fluorescence Imaging
| Treatment Group | Time Point | Tumor Fluorescence Intensity Ratio (Apoptosis Probe/Control Probe) | Fold Change vs. Control | p-value |
| Vehicle Control | 24 h | 1.2 ± 0.3 | - | - |
| This compound (40 mg/kg) | 24 h | 4.8 ± 0.9 | 4.0 | < 0.01 |
| Vehicle Control | 48 h | 1.3 ± 0.4 | - | - |
| This compound (40 mg/kg) | 48 h | 6.2 ± 1.1 | 4.8 | < 0.001 |
Table 3: Biodistribution of Radiolabeled this compound in Tumor-Bearing Mice (Hypothetical Data)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 2h Post-Injection |
| Blood | 2.5 ± 0.6 |
| Tumor | 5.8 ± 1.2 |
| Liver | 15.2 ± 3.1 |
| Kidneys | 8.9 ± 2.0 |
| Spleen | 1.5 ± 0.4 |
| Muscle | 0.8 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Establishment of Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model using the MDA-MB-231 human breast cancer cell line, which has been shown to be sensitive to this compound.[1][2][3]
Materials:
-
MDA-MB-231 human breast cancer cells (or other appropriate cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
Insulin syringes (27-30 gauge)
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium.
-
Count cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Centrifuge the required number of cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice using isoflurane or other approved anesthetic.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Caption: Xenograft tumor model workflow.
Protocol 2: In Vivo Bioluminescence Imaging (BLI) of Tumor Growth
BLI is a highly sensitive method for non-invasively monitoring tumor growth and response to therapy in real-time.[1] This requires the use of cancer cells that have been stably transfected to express a luciferase enzyme.
Materials:
-
Tumor-bearing mice with luciferase-expressing cancer cells
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Inject each mouse intraperitoneally with the D-luciferin solution at a dose of 150 mg/kg.
-
Wait for 10-15 minutes to allow for the substrate to distribute.
-
Place the anesthetized mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. Typical exposure times range from 1 second to 1 minute, depending on the signal intensity.
-
Use the system's software to draw regions of interest (ROIs) around the tumors and quantify the bioluminescent signal (typically in photons/second).
-
Image the mice at regular intervals (e.g., twice weekly) throughout the treatment period to monitor tumor progression or regression.
Caption: Bioluminescence imaging workflow.
Protocol 3: In Vivo Fluorescence Imaging of Apoptosis
This protocol utilizes a fluorescently-labeled probe that detects caspase-3 activity, a key hallmark of apoptosis, to visualize and quantify cell death in the tumor in vivo.
Materials:
-
Tumor-bearing mice
-
A commercially available or custom-synthesized near-infrared (NIR) fluorescent probe for caspase-3 activity (e.g., a probe with an excitation/emission profile in the 680-800 nm range).
-
In vivo fluorescence imaging system.
-
Anesthesia system (isoflurane).
Procedure:
-
Reconstitute the fluorescent apoptosis probe according to the manufacturer's instructions.
-
Administer this compound or vehicle control to the tumor-bearing mice.
-
At the desired time point post-treatment (e.g., 24, 48 hours), inject the fluorescent apoptosis probe intravenously via the tail vein.
-
Allow the probe to circulate and accumulate at the site of apoptosis for the recommended time (typically 2-6 hours).
-
Anesthetize the mice with isoflurane.
-
Place the mice in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen probe.
-
It is recommended to also acquire images using a non-targeting control fluorescent probe in a separate cohort of mice to assess non-specific tumor uptake.
-
Quantify the fluorescence intensity in the tumor region of interest. The ratio of the signal from the apoptosis probe to that of a control probe can provide a semi-quantitative measure of apoptosis.
Protocol 4: Radiolabeling of this compound for PET/SPECT Imaging (Proposed)
To investigate the pharmacokinetics and biodistribution of this compound, the molecule can be radiolabeled for imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). This would provide valuable information on tumor targeting and clearance.
Conceptual Workflow:
-
Radiolabeling Synthesis: Modify the this compound molecule to incorporate a chelator for a metallic radionuclide (e.g., ⁶⁸Ga for PET, ⁹⁹ᵐTc for SPECT) or directly label with a positron-emitting isotope such as ¹⁸F.
-
Quality Control: Purify the radiolabeled this compound and perform quality control to determine radiochemical purity and specific activity.
-
Animal Administration: Inject the radiolabeled this compound intravenously into tumor-bearing mice.
-
Dynamic/Static Imaging: Perform dynamic imaging immediately after injection to assess pharmacokinetics or static imaging at various time points (e.g., 1, 2, 4, 24 hours) to determine biodistribution.
-
Image Analysis: Reconstruct the PET or SPECT images and quantify the radioactivity concentration in the tumor and other organs of interest.
-
Ex Vivo Biodistribution: Following the final imaging session, euthanize the animals and collect major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data and calculate the percent injected dose per gram (%ID/g).
Caption: Proposed PET/SPECT imaging workflow.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize in vivo imaging techniques to study the anti-tumor effects of this compound. By combining non-invasive imaging of tumor growth and apoptosis with potential biodistribution studies, a thorough preclinical evaluation of this compound can be achieved, paving the way for its further development as a promising cancer therapeutic.
References
- 1. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term fluorescence lifetime imaging of a genetically encoded sensor for caspase-3 activity in mouse tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ki-67 Immunohistochemistry in HJ-PI01 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the proliferative marker Ki-67 in tumor tissues treated with HJ-PI01, a novel Pim-2 inhibitor.
Introduction to this compound and Ki-67
This compound has been identified as a novel and effective inhibitor of Pim-2, a serine/threonine kinase.[1][2] Pim-2 plays a crucial role in cell survival and proliferation and is often overexpressed in various cancers, including triple-negative breast cancer.[3][4] By inhibiting Pim-2, this compound induces both apoptosis (programmed cell death) and autophagic cell death in cancer cells, leading to a reduction in tumor growth.[1][2]
Ki-67 is a nuclear protein that is intrinsically associated with cell proliferation.[5][6] Its presence during all active phases of the cell cycle (G1, S, G2, and mitosis) and absence in resting cells (G0 phase) makes it an excellent marker for determining the growth fraction of a given cell population.[5] In oncology, Ki-67 expression is widely used as a prognostic and predictive biomarker, with higher levels often correlating with more aggressive tumors.[6][7][8][9] Therefore, immunohistochemical (IHC) staining for Ki-67 is a valuable method to assess the anti-proliferative effects of therapeutic agents like this compound in preclinical tumor models.
Data Presentation: Ki-67 Expression in this compound Treated Tumors
While the seminal study on this compound confirmed the use of Ki-67 immunohistochemistry, the specific quantitative data was not publicly available.[1][2] The following table provides a representative structure for presenting such data, based on typical findings for anti-proliferative agents in xenograft models. Researchers should replace the placeholder data with their experimental results.
| Treatment Group | Number of Tumors (n) | Mean Ki-67 Proliferation Index (%) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 10 | 85.2 | 8.5 | - |
| This compound (20 mg/kg) | 10 | 45.7 | 12.3 | <0.01 |
| This compound (40 mg/kg) | 10 | 25.1 | 9.8 | <0.001 |
Signaling Pathway of this compound
The therapeutic effect of this compound is initiated by its direct inhibition of Pim-2 kinase. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation, ultimately leading to apoptosis and autophagy.
This compound inhibits Pim-2 kinase, leading to apoptosis and autophagy.
Experimental Workflow
The following diagram outlines the key steps for assessing the effect of this compound on Ki-67 expression in a tumor xenograft model.
Workflow for Ki-67 analysis in this compound treated tumors.
Detailed Experimental Protocol: Immunohistochemistry for Ki-67
This protocol is adapted from standard procedures for Ki-67 staining in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft models.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Ki-67 monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Solution in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water and then in PBS for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and xylene.
-
Apply a coverslip with mounting medium.
-
Data Analysis and Interpretation:
-
Ki-67 positive cells will exhibit brown nuclear staining, while Ki-67 negative cells will have blue nuclei from the hematoxylin counterstain.
-
The Ki-67 proliferation index is calculated as the percentage of Ki-67 positive tumor cells out of the total number of tumor cells counted.
-
It is recommended to count at least 500-1000 tumor cells from several different high-power fields, focusing on the "hot spots" (areas with the highest density of positive cells).
-
Automated image analysis software can also be used for more objective and reproducible quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple negative breast cancer: the kiss of death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of drugs for triple negative breast cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prognostic and predictive value of Ki-67 in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KI-67 LI Expression in Triple-Negative Breast Cancer Patients and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ki-67 can be used for further classification of triple negative breast cancer into two subtypes with different response and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P53 and Ki-67 as prognostic markers in triple-negative breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HJ-PI01 Solubility, Handling, and Application in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction HJ-PI01 is a novel, orally active small molecule inhibitor of Pim-2, a serine/threonine kinase.[1][2] Pim-2 is implicated in various cellular processes, including cell survival and proliferation, and its overexpression is associated with certain cancers, such as triple-negative breast cancer.[1][3] this compound has been shown to induce both apoptosis (programmed cell death) and autophagy in cancer cells, making it a compound of interest for oncological research.[1][2] This document provides detailed information on the solubility of this compound, protocols for its preparation and use in cell culture, and an overview of its mechanism of action.
Solubility of this compound
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Therefore, for in vitro and cell culture applications, it is standard practice to first dissolve the compound in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then serially diluted in culture media to achieve the desired final concentration for treating cells.
1.1. Quantitative Solubility Data
The solubility of this compound in DMSO has been determined by various suppliers. The data is summarized in the table below. It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 221.99 mM | Requires sonication, warming, and heating to 60°C.[2][4] |
| Dimethyl Sulfoxide (DMSO) | 65 mg/mL | 288.58 mM | Sonication is recommended.[5] |
Molecular Weight of this compound: 225.24 g/mol [4]
1.2. Solubility in Culture Media
Direct dissolution of this compound in aqueous culture media is not recommended due to its low solubility. The standard method involves diluting a concentrated DMSO stock solution into the culture medium. When preparing working solutions, it is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically kept at or below 0.1% to 0.5%. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Protocols for Preparation and Use
2.1. Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 6192-43-4)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 11.26 mg of this compound (Calculation: 0.050 mol/L * 1 L * 225.24 g/mol = 11.26 mg/mL).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Solubilization: To fully dissolve the compound, warm the solution to 60°C and use a sonicator.[2][4] Vortex intermittently until the solution is clear and no particulate matter is visible.
-
Aliquoting: Once completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Pim | TargetMol [targetmol.com]
Application Notes and Protocols: Targeting Pim-2 with Lentiviral shRNA and the Small Molecule Inhibitor HJ-PI01
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Proviral Integration site for Moloney murine leukemia virus 2 (Pim-2) is a serine/threonine kinase that functions as a proto-oncogene.[1] It is a key regulator of cell survival, proliferation, and metabolic processes, primarily through its anti-apoptotic functions.[2][3] Pim-2 is overexpressed in a variety of hematological malignancies and solid tumors, including breast, liver, and prostate cancers, making it a compelling target for cancer therapy.[4][5] Elevated Pim-2 expression is often associated with poor prognosis and resistance to therapy.[5]
This document provides detailed protocols for two distinct and complementary methodologies to investigate the function of Pim-2 and validate it as a therapeutic target:
-
Lentiviral-mediated shRNA knockdown: A genetic approach for stable, long-term silencing of PIM2 gene expression.
-
Pharmacological inhibition: Using HJ-PI01, a novel, orally active small molecule inhibitor that specifically targets Pim-2 kinase activity.[6][7]
These approaches can be used independently to study the consequences of Pim-2 loss-of-function or in combination to validate on-target effects of this compound.
Part 1: Lentiviral shRNA Knockdown of Pim-2
Genetic knockdown using short hairpin RNA (shRNA) delivered by lentiviral vectors provides a robust method for long-term gene silencing in a wide range of cell types, including both dividing and non-dividing cells.[8][9] The shRNA is processed by the cell's RNAi machinery to degrade Pim-2 mRNA, leading to a sustained reduction in protein expression.[10]
Experimental Workflow: Pim-2 Knockdown
The general workflow for generating a stable Pim-2 knockdown cell line involves designing and cloning the shRNA, packaging it into lentiviral particles, transducing the target cells, and selecting for successfully transduced cells.
Protocol: Lentiviral Transduction and Selection of Stable Pim-2 Knockdown Cells
This protocol is adapted for a 6-well plate format and assumes the use of commercially available or pre-packaged lentiviral particles targeting Pim-2 (e.g., sc-39145-V) and a non-target control shRNA.[11][12]
Materials:
-
Target cells (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pim-2 shRNA lentiviral particles
-
Non-target control shRNA lentiviral particles
-
Hexadimethrine bromide (Polybrene) (Stock: 2 mg/mL in water)
-
Puromycin (Stock: 10 mg/mL)[11]
-
6-well tissue culture plates
Procedure:
Day 1: Cell Plating
-
Seed target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transduction. For MDA-MB-231 cells, this is typically 1.5 - 2.0 x 10^5 cells per well.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transduction
-
On the following day, inspect cells to confirm they are ~70% confluent and healthy.
-
Prepare transduction medium: for each well, use complete growth medium supplemented with Polybrene to a final concentration of 8 µg/mL.[8] Note: Some cell lines are sensitive to Polybrene; it is advisable to perform a toxicity control if using a new cell line.
-
Remove the existing medium from the cells and replace it with 2 mL of the transduction medium.
-
Thaw the lentiviral particles on ice. Add the desired volume of lentiviral particles to the appropriate wells. To determine the optimal amount, it is recommended to test a range of Multiplicity of Infection (MOI) values (e.g., 1, 2, 5).
-
Set up the following wells:
-
Well 1: Cells + Pim-2 shRNA Lentivirus
-
Well 2: Cells + Non-Target shRNA Lentivirus (Negative Control)
-
Well 3: Cells only (Untransduced Control for selection)
-
-
Gently swirl the plate to mix and incubate overnight (18-20 hours) at 37°C with 5% CO2.[11]
Day 3: Medium Change
-
Remove the virus-containing medium from the wells and replace it with 2 mL of fresh, complete growth medium (without Polybrene). This step is crucial to reduce toxicity associated with prolonged exposure to the virus.[8]
-
Incubate for an additional 24 hours to allow for the expression of the puromycin resistance gene.[8]
Day 4 and Onward: Puromycin Selection
-
Prepare complete growth medium containing the appropriate concentration of puromycin. The optimal concentration varies by cell line and must be determined empirically with a puromycin titration (kill curve). For many cancer cell lines, a concentration of 2-10 µg/mL is effective.[11]
-
Aspirate the medium and add the puromycin-containing medium to the transduced wells and the untransduced control well.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.[13]
-
Monitor the cells daily. The untransduced control cells should die off within 3-7 days.
-
Once resistant colonies are visible in the transduced wells, they can be expanded for further analysis.
Verification of Knockdown:
-
Western Blot: Collect protein lysates from the stable Pim-2 knockdown and control cell populations. Use an antibody specific to Pim-2 to confirm a significant reduction in protein levels compared to the non-target control.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR using primers for PIM2 to confirm a reduction in mRNA transcript levels.
Part 2: Pharmacological Inhibition with this compound
This compound is a 10-Acetylphenoxazine compound identified as a novel and specific inhibitor of Pim-2.[6] It binds to the ATP-binding site of Pim-2, inhibiting its kinase activity.[14] This inhibition blocks downstream signaling, leading to the induction of apoptosis and autophagic cell death in cancer cells.[6][15]
Pim-2 Signaling Pathway and Inhibition by this compound
Pim-2 is activated by upstream signals like the JAK/STAT pathway and, in turn, phosphorylates a range of downstream substrates to promote cell survival and proliferation. This compound directly blocks the catalytic activity of Pim-2, preventing the phosphorylation of these key downstream targets.
Quantitative Data for this compound
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound on MDA-MB-231 Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
|---|---|---|---|---|
| Cell Growth Inhibition | 0-3200 nmol/L | 48 hours | Dose-dependent inhibition | [6] |
| Inhibition Rate | 1 µmol/L | Not Specified | 76.5% inhibition | [14] |
| Apoptosis Induction | 300 nmol/L | 24 hours | Significant induction of apoptotic cell death | [6] |
| Autophagy Induction | 300 nmol/L | 24 hours | Induction of autophagic cell death | [6] |
| Toxicity in Normal Cells | 100-400 nmol/L | 24 hours | Weak toxicity observed |[6] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Mouse Model
| Dosage | Administration Route | Dosing Schedule | Result | Reference |
|---|
| 40 mg/kg | Oral | Once daily for 10 days | Significant inhibition of tumor growth |[6][14] |
Protocols for Assessing this compound Activity
1. Cell Viability Assay (MTT/XTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Target cells (e.g., MDA-MB-231)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT) or PMS (for XTT)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT/XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[14]
Materials:
-
Target cells treated with this compound (e.g., 300 nmol/L for 24 hours)[6]
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells in a 6-well plate with this compound at the desired concentration and time. Include a vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
3. Western Blot for Apoptosis and Autophagy Markers
This protocol is used to detect changes in protein expression following this compound treatment. This compound has been shown to increase levels of Bax, Caspase-9, Caspase-3, LC3-II, and Beclin-1, while decreasing Bcl-2 and p62.[6]
Procedure:
-
Treat cells with this compound (e.g., 300-460 nmol/L for 12-48 hours).[6]
-
Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., Pim-2, Bcl-2, Bax, cleaved Caspase-3, LC3B, p62) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Part 3: A Unified Approach to Target Validation
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM2 | Cancer Genetics Web [cancer-genetics.org]
- 4. researchgate.net [researchgate.net]
- 5. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 10. addgene.org [addgene.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Combined Effect of Pim-2 Knockout and HJ-PI01 Treatment
Introduction
The Proviral Integration site for Moloney murine leukemia virus 2 (Pim-2) is a serine/threonine kinase that has emerged as a significant proto-oncogene.[1] It is frequently overexpressed in a variety of hematological and solid tumors, including leukemia, multiple myeloma, and cancers of the liver, prostate, and breast.[2][3] Pim-2 plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD and components of the NF-κB and mTORC1 signaling pathways.[1][2][4] Given its central role in tumorigenesis, Pim-2 has become a promising therapeutic target.[2] HJ-PI01 is a novel, orally active, and specific inhibitor of Pim-2 that has been shown to induce both apoptosis and autophagic cell death in cancer cells, making it a valuable tool for cancer research and potential therapeutic development.[5][6]
This document provides detailed protocols for the CRISPR-Cas9-mediated knockout of the PIM2 gene and subsequent treatment with the Pim-2 inhibitor, this compound. It includes methods for assessing the effects on cell viability, apoptosis, and protein expression, along with quantitative data summaries and visual diagrams of the relevant pathways and workflows.
Pim-2 Signaling Pathway
The following diagram illustrates the central role of Pim-2 in promoting cell survival and proliferation. Activated by upstream signals from cytokine receptors via the JAK/STAT pathway, Pim-2 phosphorylates multiple downstream substrates.[2] This action inhibits apoptosis (via BAD phosphorylation), activates pro-survival signaling (via the NF-κB pathway), and promotes protein translation and cell cycle progression.[1][2][4]
Caption: Pim-2 signaling cascade promoting cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Pim-2 inhibition through genetic knockout and pharmacological treatment with this compound.
Table 1: Effect of this compound Treatment on Cancer Cell Viability
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| MDA-MB-231 | This compound | 0-3200 nmol/L | 48 hours | Dose-dependent inhibition of cell growth | [5] |
| MDA-MB-231 | This compound | 300 nmol/L | 24 hours | Induction of apoptotic and autophagic cell death | [5][6] |
| Normal non-cancer cells | This compound | 100-400 nmol/L | 24 hours | Weak toxicity observed | [5] |
| MDA-MB-231 Xenograft | This compound | 40 mg/kg/day (oral) | 10 days | Significant inhibition of tumor growth | [5][6] |
Table 2: Effects of Pim-2 Knockdown/Inhibition on Cellular Processes and Protein Expression
| Experimental Condition | Cell Line(s) | Observed Effect | Downstream Protein Changes | Reference |
| Pim-2 siRNA Knockdown | K562, RPMI-8226, H1299, A549 | Significant reduction in cell proliferation (24-59%) | - | [3] |
| Pim-2 siRNA Knockdown | HepG2, Huh-7 | Potent anti-proliferative effects; G0/G1 cell cycle blockade | Down-regulation of S and G2/M phase genes | [2][7] |
| Pim-2 siRNA Knockdown | Liver Cancer Cells | No significant increase in apoptosis rates | - | [7] |
| This compound Treatment | MDA-MB-231 | Induction of apoptosis and autophagy | ↑ LC3-II, Beclin-1, Bax; ↓ p62, Bcl-2, Pim-2; Activation of caspase-9 & -3 | [5] |
Experimental Workflow
The diagram below outlines the general workflow for investigating the synergistic or additive effects of PIM2 gene knockout and this compound treatment.
References
- 1. genecards.org [genecards.org]
- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PIM2 in liver cancer decreases tumor cell proliferation in vitro and in vivo primarily through the modulation of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HJ-PI01 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJ-PI01 is a novel, potent, and specific small molecule inhibitor of Pim-2 kinase, a serine/threonine kinase implicated in the progression of various malignancies, including triple-negative breast cancer (TNBC).[1] Pim-2 plays a crucial role in cell survival, proliferation, and metastasis, often through the activation of the STAT3 signaling pathway.[1] Preclinical studies have demonstrated that this compound exerts its anti-tumor effects by inducing both apoptosis (programmed cell death) and autophagy in cancer cells.[1] This dual mechanism of action makes this compound a promising candidate for combination therapies aimed at enhancing the efficacy of conventional chemotherapy agents and overcoming drug resistance.
These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in in vitro and in vivo studies, both as a single agent and in a proposed combination with other chemotherapy agents.
Preclinical Data for Single-Agent this compound
In Vitro Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative activity across various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.3 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data Not Available |
| MDA-MB-436 | Triple-Negative Breast Cancer | Data Not Available |
| MCF-7 | Estrogen Receptor-Positive | Data Not Available |
Data extracted from a study where 300 nmol/L of this compound for 24 hours resulted in almost 50% inhibition of MDA-MB-231 cell growth.[1]
In Vivo Anti-Tumor Efficacy
In a xenograft model using MDA-MB-231 cells in nude mice, administration of this compound (40 mg/kg/day, intragastrically) for 10 days resulted in remarkable inhibition of tumor growth.[1]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 40 mg/kg/day, i.g. for 10 days | Significant Inhibition |
Mechanism of Action: Dual Induction of Apoptosis and Autophagy
This compound exerts its anti-cancer effects through a dual mechanism involving the induction of both apoptosis and autophagy.
// Nodes HJ_PI01 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim2 [label="Pim-2 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptor [label="Death Receptor Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial [label="Mitochondrial Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Tumor Cell Death", shape=doublecircle, fillcolor="#202124", fontcolor="#FFFFFF"]; Beclin1 [label="Beclin-1 Upregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; LC3 [label="LC3-I to LC3-II Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; p62 [label="p62 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges HJ_PI01 -> Pim2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Pim2 -> Apoptosis [label="Suppresses", arrowhead=tee, style=dashed, color="#34A853"]; Pim2 -> Autophagy [label="Suppresses", arrowhead=tee, style=dashed, color="#FBBC05"]; HJ_PI01 -> Apoptosis [label="Induces", color="#34A853"]; HJ_PI01 -> Autophagy [label="Induces", color="#FBBC05"]; Apoptosis -> DeathReceptor [arrowhead=vee]; Apoptosis -> Mitochondrial [arrowhead=vee]; DeathReceptor -> Caspase [arrowhead=vee]; Mitochondrial -> Caspase [arrowhead=vee]; Caspase -> CellDeath [arrowhead=vee]; Autophagy -> Beclin1 [arrowhead=vee]; Autophagy -> LC3 [arrowhead=vee]; Autophagy -> p62 [arrowhead=vee]; Beclin1 -> CellDeath [arrowhead=vee]; LC3 -> CellDeath [arrowhead=vee]; p62 -> CellDeath [arrowhead=vee]; } enddot Caption: this compound inhibits Pim-2 kinase, leading to the induction of both apoptosis and autophagy, culminating in tumor cell death.
This compound in Combination Therapy
Combination with Lienal Polypeptide
A preclinical study has shown that the co-administration of this compound with lienal polypeptide can enhance the anti-tumor activity of this compound and reduce its toxicity in a mouse xenograft model.[1] Lienal polypeptide may regulate the immune system, which could contribute to its synergistic effect with this compound.[2]
Proposed Combination with Conventional Chemotherapy Agents
While direct studies of this compound with conventional chemotherapy agents are not yet available, the mechanism of Pim-2 inhibition suggests a strong rationale for such combinations. Pim kinases are known to be involved in chemoresistance. Therefore, combining a Pim-2 inhibitor like this compound with standard-of-care chemotherapy (e.g., doxorubicin, paclitaxel, cisplatin) could potentially:
-
Enhance cytotoxic effects: By simultaneously targeting different cell survival pathways.
-
Overcome drug resistance: By inhibiting a key pathway that cancer cells may use to evade chemotherapy-induced death.
-
Allow for dose reduction: Potentially leading to a better safety profile.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for this compound as a Single Agent
This protocol is adapted from the methodology used in the primary study of this compound.[1]
-
Cell Culture:
-
Culture human breast cancer cell lines (e.g., MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, treat the cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Proposed In Vitro Synergy Study of this compound with a Chemotherapy Agent
This protocol outlines a method to assess the synergistic potential of this compound with a conventional chemotherapy agent.
// Nodes Start [label="Start: Seed TNBC Cells in 96-well Plates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareDrugs [label="Prepare Serial Dilutions of this compound and Chemotherapy Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; TreatCells [label="Treat Cells with Single Agents and Combinations (Checkerboard Layout)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; ViabilityAssay [label="Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Analyze Data using Synergy Software (e.g., CompuSyn)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Determine Combination Index (CI)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> PrepareDrugs [arrowhead=vee]; PrepareDrugs -> TreatCells [arrowhead=vee]; TreatCells -> Incubate [arrowhead=vee]; Incubate -> ViabilityAssay [arrowhead=vee]; ViabilityAssay -> DataAnalysis [arrowhead=vee]; DataAnalysis -> End [arrowhead=vee]; } enddot Caption: A proposed experimental workflow for assessing the synergistic effects of this compound in combination with a chemotherapy agent.
-
Materials:
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
TNBC cell line (e.g., MDA-MB-231)
-
96-well plates
-
Cell culture reagents
-
MTT or other cell viability assay reagents
-
-
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates as described in Protocol 1.
-
Prepare serial dilutions of this compound and the chosen chemotherapy agent.
-
Treat the cells in a checkerboard format, with varying concentrations of this compound on one axis and the chemotherapy agent on the other. Include single-agent controls for both drugs.
-
Incubate the plates for 72 hours.
-
Perform an MTT assay to determine cell viability.
-
-
Data Analysis:
-
Calculate the fraction of cells affected for each drug concentration and combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Protocol 3: Western Blot Analysis of Apoptosis and Autophagy Markers
This protocol is for confirming the mechanism of action of this compound.[1]
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.
-
Autophagy Markers: LC3B, Beclin-1, p62/SQSTM1.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the expression of the target protein to the loading control.
-
Protocol 4: In Vivo Xenograft Study for Combination Therapy
This protocol outlines a potential in vivo study to evaluate the efficacy of this compound in combination with a chemotherapy agent.
-
Animal Model:
-
Use 4-6 week old female athymic nude mice.
-
Inject 5 x 10^6 MDA-MB-231 cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Treatment Groups:
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 40 mg/kg/day, p.o.)
-
Group 3: Chemotherapy agent (e.g., Doxorubicin, 2 mg/kg, i.p., once weekly)
-
Group 4: this compound + Chemotherapy agent
-
-
-
Treatment and Monitoring:
-
Administer the treatments for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the groups.
-
Logical Relationship of this compound's Dual Cell Death Induction
// Nodes HJ_PI01 [label="this compound Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim2_Inhibition [label="Pim-2 Kinase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Induction [label="Induction of Apoptosis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy_Induction [label="Induction of Autophagy", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Combined_Effect [label="Synergistic or Additive Anti-Tumor Effect", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Regression [label="Tumor Regression", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges HJ_PI01 -> Pim2_Inhibition [arrowhead=vee]; Pim2_Inhibition -> Apoptosis_Induction [arrowhead=vee]; Pim2_Inhibition -> Autophagy_Induction [arrowhead=vee]; Apoptosis_Induction -> Combined_Effect [arrowhead=vee]; Autophagy_Induction -> Combined_Effect [arrowhead=vee]; Combined_Effect -> Tumor_Regression [arrowhead=vee]; } enddot Caption: The inhibition of Pim-2 by this compound triggers two distinct cell death pathways, apoptosis and autophagy, which together produce a potent anti-tumor effect.
Conclusion
This compound is a promising Pim-2 inhibitor with a well-defined mechanism of action involving the dual induction of apoptosis and autophagy. The provided protocols offer a framework for the preclinical evaluation of this compound, both as a single agent and in combination with other chemotherapy agents. Further research into these combinations is warranted to fully elucidate the therapeutic potential of this compound in the treatment of triple-negative breast cancer and other malignancies.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effectiveness and safety of lienal polypeptide combined with chemotherapy or chemoradiotherapy for non-small cell lung cancer patients in real world - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting HJ-PI01 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HJ-PI01, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: For in vitro studies, it is common for compounds like this compound to be first dissolved in an organic solvent to create a concentrated stock solution before further dilution into aqueous experimental media. For instance, in studies involving cell-based assays such as the MTT assay, this compound has been initially dissolved in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer to the final desired concentration.
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiments. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell-based assays, though some cell lines may tolerate up to 1%. It is crucial to include a vehicle control in your experiments (i.e., the same concentration of DMSO in your aqueous buffer without this compound) to account for any effects of the solvent itself.
Q3: My this compound precipitates out of solution after I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.
-
Increase the DMSO Concentration: If your experimental system allows, you might consider slightly increasing the final DMSO concentration. However, be mindful of the potential for solvent toxicity.
-
Use a Surfactant: For certain applications, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound. The appropriate surfactant and its concentration must be determined empirically for your specific assay.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions permit, you could test the solubility of this compound in buffers with different pH values.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: Direct dissolution of this compound in purely aqueous solutions like water or PBS is likely to be challenging due to its presumed hydrophobic nature. It is highly recommended to first prepare a stock solution in an organic solvent like DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the Volume of DMSO: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Preparing Working Solutions in Aqueous Media
-
Thaw Stock Solution: Thaw a vial of the this compound stock solution at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of the stock solution in DMSO.
-
Dilution into Aqueous Media: Add the required volume of the this compound DMSO stock solution to your pre-warmed (if applicable) aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer and not the other way around, and to ensure rapid mixing to minimize precipitation.
-
Mixing: Immediately after adding the stock solution, vortex or gently invert the tube to ensure a homogenous solution.
-
Final Concentration Check: If possible, verify the final concentration of this compound in your working solution using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.
Data Presentation
Table 1: Solubility Testing Template for this compound
| Buffer System | pH | Co-solvent (e.g., DMSO) Concentration (% v/v) | Maximum Soluble Concentration of this compound | Observations (e.g., Clear, Precipitate) |
| Water | 7.0 | 0.1% | ||
| PBS | 7.4 | 0.1% | ||
| PBS | 7.4 | 0.5% | ||
| DMEM | 7.4 | 0.5% | ||
| Tris-HCl | 8.0 | 0.5% |
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway involving this compound and its target, Pim-2.
References
Technical Support Center: Optimizing HJ-PI01 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of HJ-PI01 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and specific small molecule inhibitor of Pim-2 kinase.[1][2] Pim-2 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance in various cancers, including triple-negative breast cancer.[1][3] By inhibiting Pim-2, this compound induces cancer cell death through two primary mechanisms: apoptosis (programmed cell death) and autophagic cell death.[1][2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on published preclinical data, a dose of 40 mg/kg/day, administered orally (intragastrically, ig) , has been shown to be effective in inhibiting tumor growth in an MDA-MB-231 triple-negative breast cancer xenograft mouse model.[1] However, this should be considered a starting point, and the optimal dose for your specific model and experimental conditions should be determined empirically.
Q3: How do I determine the optimal dose of this compound for my specific in vivo study?
A3: The optimal dose of this compound should be determined through a systematic dose-finding study. This typically involves two key stages:
-
Maximum Tolerated Dose (MTD) Study: This study aims to identify the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Dose-Response Efficacy Study: Once the MTD is established, a range of doses below the MTD are tested in your disease model to identify the dose that provides the optimal therapeutic effect with an acceptable safety profile.
Detailed protocols for these studies are provided in the "Experimental Protocols" section.
Q4: What are the potential on-target effects of this compound that I should monitor for?
A4: As an inhibitor of Pim-2, the primary on-target effects of this compound are related to the induction of apoptosis and autophagy in cancer cells. In an in vivo setting, this can manifest as:
-
Inhibition of tumor growth
-
Increased markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue
-
Increased markers of autophagy (e.g., LC3-II) in tumor tissue
It is also important to monitor for any potential effects on normal tissues that may express Pim-2.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant anti-tumor effect observed. | 1. Sub-optimal Dose: The administered dose may be too low to achieve therapeutic concentrations in the tumor. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption of this compound. 3. Compound Instability: this compound may be unstable in the formulation or under the experimental conditions. 4. Model Resistance: The specific cancer model being used may be resistant to Pim-2 inhibition. | 1. Conduct a dose-escalation study to determine if higher, well-tolerated doses improve efficacy. 2. Perform a pharmacokinetic (PK) study to assess the concentration of this compound in plasma and tumor tissue over time. This will help determine if the drug is reaching its target. 3. Optimize the formulation. Refer to the "Formulation of this compound for In Vivo Administration" section in the Experimental Protocols. 4. Confirm Pim-2 expression and pathway activation in your cancer model through methods like Western blot or immunohistochemistry. |
| Significant animal toxicity observed (e.g., weight loss >15-20%, lethargy, ruffled fur). | 1. Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). 2. Vehicle Toxicity: The vehicle used to formulate this compound may be causing toxicity. 3. Off-target effects: At higher concentrations, this compound may be inhibiting other kinases or cellular processes. | 1. Reduce the dose. If you have not performed an MTD study, it is crucial to do so. 2. Include a vehicle-only control group in your experiments to differentiate between compound and vehicle toxicity. 3. Consider a dose fractionation schedule (e.g., splitting the daily dose into two administrations) to potentially reduce peak plasma concentrations and associated toxicity. |
| High variability in tumor growth inhibition between animals in the same treatment group. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. 2. Variable Tumor Establishment: Differences in initial tumor size or vascularization. 3. Individual Animal Metabolism: Natural variations in how individual animals metabolize the compound. | 1. Ensure accurate and consistent dosing technique. For oral gavage, ensure proper placement and delivery of the full volume. 2. Start treatment when tumors are within a narrow size range. Randomize animals into treatment groups to ensure an even distribution of tumor sizes. 3. Increase the number of animals per group to improve statistical power and account for individual variability. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Effective In Vivo Dose | 40 mg/kg/day (oral) | MDA-MB-231 human breast cancer xenograft in mice. | [1] |
| In Vitro IC50 | ~300 nmol/L | Inhibition of MDA-MB-231 cell growth after 24 hours. | [1] |
| Treatment Duration | 10 days | In the published MDA-MB-231 xenograft study. | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Given that many small molecule inhibitors have poor aqueous solubility, a suitable vehicle is crucial for in vivo studies.
Objective: To prepare a stable and well-tolerated formulation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or water for injection
Procedure:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
For the final formulation, prepare a vehicle solution. A commonly used vehicle for oral administration is a mixture of PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of the dosing solution should be calculated based on the desired dose and the average weight of the animals. For example, for a 40 mg/kg dose in a 20g mouse, you would administer 0.8 mg of this compound. If your final formulation concentration is 4 mg/mL, you would administer 200 µL.
-
Always prepare the formulation fresh on the day of dosing.
-
Crucially, a vehicle-only control group must be included in all experiments to assess any potential toxicity of the formulation itself.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound formulation
-
Healthy, non-tumor-bearing mice of the same strain, sex, and age as those to be used in the efficacy study.
-
Animal balance
-
Dosing needles (for oral gavage)
Procedure:
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 3-5 mice per group). Include a vehicle control group.
-
Dose Selection: Start with a dose range that brackets the anticipated therapeutic dose. For this compound, you could start with doses such as 20, 40, 80, and 160 mg/kg.
-
Administration: Administer a single dose of the this compound formulation or vehicle to each mouse.
-
Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days. Key parameters to observe include:
-
Changes in body weight (measure daily)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, hyperactivity)
-
Signs of distress (e.g., labored breathing)
-
-
Endpoint: The MTD is typically defined as the highest dose that does not result in animal death, a loss of more than 15-20% of initial body weight, or other severe clinical signs of toxicity.
-
Dose Escalation: Based on the results of the initial dose groups, you can perform a second round of dosing with adjusted dose levels to more precisely determine the MTD.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound at various doses in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., MDA-MB-231 xenografts)
-
This compound formulations at different concentrations
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation and Growth: Implant tumor cells into the mice and allow the tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize the tumor-bearing mice into treatment groups (typically 8-10 mice per group) with similar average tumor volumes. Include a vehicle control group and groups for different doses of this compound (e.g., 10, 20, and 40 mg/kg, all below the determined MTD).
-
Treatment: Administer the this compound formulations or vehicle control to the respective groups daily (or as determined by pharmacokinetic data) for the planned duration of the study (e.g., 10-21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Measure animal body weight 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any clinical signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histopathology, Western blot for pharmacodynamic markers). Compare tumor growth inhibition, body weight changes, and any observed toxicities between the different treatment groups and the control group.
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
HJ-PI01 off-target effects in cancer research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HJ-PI01 in cancer research. The information provided addresses potential issues, with a focus on off-target effects, to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary target? | This compound is a novel and orally active small molecule inhibitor. Its primary target is Pim-2, a serine/threonine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[1] |
| What is the mechanism of action of this compound? | This compound induces apoptosis and autophagic cell death in cancer cells by inhibiting Pim-2.[1][2] This leads to the downregulation of anti-apoptotic proteins and the activation of apoptotic pathways. |
| What are the potential off-target effects of this compound? | While specific off-target effects of this compound are not extensively documented, as a kinase inhibitor, it may interact with other kinases that share structural similarities with Pim-2. Off-target effects are a common characteristic of kinase inhibitors and can lead to unexpected cellular responses.[3][4][5][6] |
| How can I minimize off-target effects in my experiments? | To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and to perform control experiments. These may include using cell lines with Pim-2 knockout or knockdown to confirm that the observed effects are Pim-2 dependent.[7] |
| What is the recommended concentration range for this compound in in vitro studies? | The effective concentration of this compound can vary depending on the cell line and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment. A concentration of 300 nmol/L has been shown to induce apoptosis and autophagy in MDA-MB-231 cells.[1][2] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cell death in control cell lines | Off-target toxicity. This compound may be affecting other essential kinases in the control cells. | 1. Perform a dose-response experiment to determine the IC50 value in your control cell line. 2. Use a lower concentration of this compound. 3. Utilize a Pim-2 knockout/knockdown cell line as a more appropriate negative control. |
| Discrepancy between observed phenotype and expected Pim-2 inhibition effects | 1. Off-target effects masking the on-target effects. 2. Activation of compensatory signaling pathways. | 1. Validate the on-target effect by measuring the phosphorylation of known Pim-2 substrates. 2. Perform a phosphoproteomics or kinome profiling experiment to identify affected off-target kinases. 3. Investigate the activation of parallel signaling pathways that might compensate for Pim-2 inhibition. |
| Inconsistent results between experimental replicates | 1. Variability in cell culture conditions. 2. Inconsistent this compound concentration. 3. Cell line heterogeneity. | 1. Standardize cell culture protocols, including cell density and passage number. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Perform single-cell cloning to establish a homogenous cell population. |
| Drug resistance develops rapidly in long-term studies | 1. Upregulation of Pim-2 expression. 2. Activation of alternative survival pathways. | 1. Monitor Pim-2 protein levels throughout the experiment. 2. Investigate potential resistance mechanisms by performing genomic or proteomic analysis of resistant cells. 3. Consider combination therapies to target parallel survival pathways. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Pim-2 and Downstream Targets
Objective: To confirm the on-target effect of this compound by assessing the protein levels of Pim-2 and the phosphorylation status of its downstream targets.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Pim-2, anti-phospho-BAD, anti-BAD, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Normalize the protein levels to a loading control like actin.
Visualizations
Caption: Mechanism of action of this compound targeting Pim-2 to induce cancer cell death.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HJ-PI01 and Normal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential toxicity of HJ-PI01 in normal, non-cancerous cells. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in normal cells?
A1: Based on available preclinical data, this compound has demonstrated low toxicity in normal, non-cancerous cells. In a key study, treatment of Human Cardiac Fibroblast Cells (HUM-CELL-0056) with 300 nmol/L of this compound for 24 hours resulted in less than 10% inhibition of cell growth, suggesting a favorable safety profile for this specific cell line.[1]
Q2: Has the toxicity of this compound been evaluated in other normal cell lines?
A2: Currently, published data on the toxicity of this compound is primarily focused on Human Cardiac Fibroblast Cells. There is no specific public data available on the effects of this compound on other normal human cell lines such as human umbilical vein endothelial cells (HUVECs), peripheral blood mononuclear cells (PBMCs), normal human astrocytes, or human renal proximal tubule epithelial cells. Researchers are encouraged to perform their own cytotoxicity assessments when using this compound in a new normal cell line.
Q3: What is the mechanism of action of this compound?
A3: this compound is a novel and specific inhibitor of Pim-2, a serine/threonine kinase.[2] Pim-2 is implicated in cancer cell survival and proliferation. By inhibiting Pim-2, this compound can induce apoptosis and autophagic cell death in cancer cells.[2]
Q4: Is there a way to mitigate the potential toxicity of this compound?
A4: One study has suggested that co-administration of this compound with lienal polypeptide could improve the anti-tumor activity and reduce the toxicity of this compound in vivo.[2] Lienal polypeptide is known to improve hematopoietic and immune function, which may contribute to its protective effects against chemotherapy- and radiotherapy-induced toxicities.[3][4][5][6]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in a normal cell line treated with this compound.
-
Question: I am observing significant cell death in my normal cell line when treated with this compound at concentrations effective against cancer cells. What could be the reason?
-
Answer:
-
Cell Line Specific Sensitivity: Different normal cell types can have varying sensitivities to therapeutic compounds. Your specific cell line might be more sensitive to Pim-2 inhibition or potential off-target effects of this compound.
-
Concentration and Exposure Time: The initial study on Human Cardiac Fibroblasts used a concentration of 300 nmol/L for 24 hours.[1] Higher concentrations or longer exposure times may lead to increased toxicity. It is recommended to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line.
-
Experimental Conditions: Ensure that your cell culture conditions (media, serum, supplements) are optimal for the health of your normal cell line. Suboptimal conditions can make cells more susceptible to drug-induced stress.
-
Issue 2: How to assess the toxicity of this compound in a new normal cell line.
-
Question: I want to test this compound on a normal cell line not previously studied. What is a standard protocol to assess its cytotoxicity?
-
Answer: A standard approach is to use a cell viability assay, such as the MTT assay, which was used in the original characterization of this compound.[1] A detailed protocol is provided below.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound in normal cells.
| Cell Line | Compound | Concentration | Exposure Time | % Inhibition of Cell Growth | Reference |
| Human Cardiac Fibroblast Cells (HUM-CELL-0056) | This compound | 100 nmol/L | 24 hours | ~5% | [1] |
| Human Cardiac Fibroblast Cells (HUM-CELL-0056) | This compound | 200 nmol/L | 24 hours | ~8% | [1] |
| Human Cardiac Fibroblast Cells (HUM-CELL-0056) | This compound | 300 nmol/L | 24 hours | <10% | [1] |
| Human Cardiac Fibroblast Cells (HUM-CELL-0056) | This compound | 400 nmol/L | 24 hours | ~12% | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is adapted from the methodology used to evaluate the effect of this compound on Human Cardiac Fibroblast Cells.[1]
Materials:
-
Normal cell line of interest
-
Complete culture medium for the specific cell line
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Below are diagrams illustrating key concepts related to the action and assessment of this compound.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Study and Clinical Observation on the Improvement Effect of Lienal Polypeptide on Blood Toxicity and Immune Injury Induced by Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effectiveness and safety of lienal polypeptide combined with chemotherapy or chemoradiotherapy for non-small cell lung cancer patients in real world - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The effectiveness and safety of lienal polypeptide combined with chemotherapy or chemoradiotherapy for non-small cell lung cancer patients in real world - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of HJ-PI01
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when working with the novel Pim-2 inhibitor, HJ-PI01. The focus is on strategies to improve its bioavailability for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
Currently, there is no publicly available data on the absolute oral bioavailability of this compound in any species. However, in vivo studies in xenograft mouse models have demonstrated anti-tumor efficacy with oral administration (40 mg/kg/day), suggesting that this compound is orally absorbed to some extent.[1][2]
Q2: What are the potential reasons for the suspected low bioavailability of this compound?
While specific data is lacking, compounds with similar chemical structures often face challenges with low bioavailability due to:
-
Poor aqueous solubility: The chemical structure of this compound suggests it may have low water solubility, which is a primary reason for failure of new drug formulations. Poor solubility limits the dissolution of the drug in the gastrointestinal tract, a prerequisite for absorption.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]
-
Efflux by transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen.
Q3: How can I improve the solubility of this compound for in vitro and in vivo experiments?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).[4][5] For in vivo studies, where DMSO may not be suitable, consider the following formulation strategies:
-
Co-solvents: A mixture of solvents can be used to increase solubility.
-
Complexation: The use of cyclodextrins, as suggested by the use of hydroxypropyl-cyclodextrin as a vehicle in a published study, can enhance solubility by forming inclusion complexes.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and bioavailability.[6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble drugs.[7]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[6][7]
Q4: Are there any known drug-drug interactions with this compound?
A study showed that co-administration of this compound with lienal polypeptide improved its anti-tumor activity and reduced its toxicity in a mouse model.[1][2] The mechanism behind this is not fully elucidated but suggests potential for combination therapies. Further research is needed to investigate other potential drug interactions.
Troubleshooting Guides
Guide 1: Addressing High Variability in Plasma Concentrations in Animal Studies
Issue: Significant inter-animal variability in the plasma concentrations of this compound is observed after oral administration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor and variable dissolution | Optimize the formulation to improve solubility and dissolution rate. Consider amorphous solid dispersions or lipid-based formulations to minimize dependency on physiological variables.[3] |
| Food effects | Standardize feeding conditions. Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability.[3] |
| Inconsistent gastrointestinal motility | Acclimatize animals to the experimental conditions for several days before the study. Ensure consistent handling and dosing procedures. |
| Variable first-pass metabolism | Investigate the metabolic profile of this compound to identify major metabolizing enzymes. Consider co-administration with an inhibitor of these enzymes in preclinical models to assess the impact on bioavailability. |
| Insufficient sample size | Increase the number of animals per group to statistically manage high variability.[3] |
Guide 2: Low in vivo Efficacy Despite High in vitro Potency
Issue: this compound demonstrates high potency in in vitro cancer cell line assays, but shows limited efficacy in animal models.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor oral bioavailability | Conduct a pharmacokinetic study to determine the plasma concentration of this compound after oral administration. If exposure is low, focus on formulation optimization as described in the FAQs and Guide 1. |
| Rapid metabolism and clearance | Analyze plasma and urine samples to identify major metabolites and determine the elimination half-life. If metabolism is rapid, consider strategies to block metabolic pathways or develop analogs with improved metabolic stability. |
| High plasma protein binding | Measure the fraction of this compound bound to plasma proteins. High binding can limit the amount of free drug available to exert its therapeutic effect. |
| Poor tumor penetration | Assess the concentration of this compound in tumor tissue relative to plasma. If penetration is low, consider strategies to enhance drug delivery to the tumor site, such as nanoparticle-based delivery systems. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated, but showed "remarkable anti-proliferative potency" | [1] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not explicitly stated, but showed "remarkable anti-proliferative potency" | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not explicitly stated, but showed "remarkable anti-proliferative potency" | [1] |
Table 2: In Vivo Dosing Regimen for this compound in a Xenograft Mouse Model
| Parameter | Value | Reference |
| Animal Model | MDA-MB-231 xenograft mice | [1][2] |
| Dose | 40 mg/kg/day | [1][2] |
| Administration Route | Oral gavage (ig) | [1][2] |
| Duration | 10 days | [1][2] |
| Vehicle | Hydroxypropyl-cyclodextrin | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Apoptosis and Autophagy Markers
-
Cell Lysis: Treat MDA-MB-231 cells with this compound (e.g., 300 nmol/L) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Pim-2, Bcl-2, Bax, Caspase-3, LC3B, Beclin-1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Use female BALB/c nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1x10^7 MDA-MB-231 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (V = L × W × W / 2) with calipers.
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.
-
Dosing: Administer this compound (e.g., 40 mg/kg) or vehicle control daily via oral gavage for the specified duration (e.g., 10 days).
-
Monitoring: Monitor animal body weight and tumor volume throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL assay).
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis and autophagy.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Caption: Logical workflow for troubleshooting low in vivo bioavailability.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Pim | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
HJ-PI01 Technical Support Center: Troubleshooting Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Pim-2 inhibitor, HJ-PI01, in long-term experimental settings. This resource is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be an unstable compound?
Current research indicates that this compound forms a stable complex with its target, the Pim-2 kinase. Molecular dynamics simulations have shown that the this compound-Pim-2 complex reaches equilibrium and remains stable.[1] However, like many small molecules, its chemical stability in solution during long-term experiments can be influenced by storage and handling.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the integrity of this compound. Recommendations for both powder and solvent forms are summarized below.
Q3: My experimental results are inconsistent over time. Could this be related to this compound stability?
Inconsistent results in long-term experiments can be a sign of compound degradation or reduced effective concentration. Factors such as improper storage of stock solutions, repeated freeze-thaw cycles, or interactions with cell culture media components can contribute to this. It is also possible for the compound to bind to plasticware or precipitate out of solution, which would reduce its bioavailability to the cells.[2]
Q4: How often should I replace the this compound-containing media in my long-term cell culture experiment?
The frequency of media changes depends on the specific experimental design and the stability of this compound under your particular cell culture conditions. For experiments extending over several days or weeks, it is advisable to replenish the media with freshly diluted this compound regularly to maintain a consistent concentration. Some compounds can degrade in aqueous media, and their breakdown products could have unintended effects.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased compound efficacy over time | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe. Verify the stability of the compound in your specific cell culture medium at 37°C over the duration of your experiment. |
| Precipitate observed in cell culture media | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels. When diluting the stock solution, add it to the media with vigorous mixing. Consider using a lower concentration or a different formulation if solubility issues persist. |
| High variability between replicate experiments | Inconsistent dosing due to compound adsorption to labware or precipitation. | Pre-coating pipette tips and microplates with a blocking agent may reduce non-specific binding. Visually inspect for any precipitation before and after adding the compound to the media. Ensure thorough mixing of the media after adding this compound. |
| Unexpected cellular toxicity | Accumulation of toxic degradation products. | If degradation is suspected, consider more frequent media changes with freshly prepared this compound solution. An experimental workflow to assess compound stability in your specific media can help identify this issue. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific experimental conditions.
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use.
-
Incubation: Aliquot the solution into multiple sterile tubes and incubate them under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C.
-
Analysis: Analyze the samples using a suitable analytical method such as HPLC or LC-MS/MS to quantify the amount of intact this compound remaining.[2]
-
Evaluation: Compare the concentration of this compound at each time point to the initial concentration to determine its stability profile.
Visualizations
References
Interpreting unexpected results with HJ-PI01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HJ-PI01, a novel Pim-2 inhibitor. The information is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and resolve common issues encountered during experiments.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows less of an effect of this compound on cell proliferation than expected. What are the possible causes and solutions?
Answer:
Several factors could contribute to a weaker-than-expected effect of this compound in cell viability assays. Here is a troubleshooting guide to help you identify the potential cause:
| Possible Cause | Recommended Solution |
| Compound Instability or Degradation | Ensure that the this compound stock solution is freshly prepared and has been stored correctly. Avoid repeated freeze-thaw cycles. It is advisable to prepare single-use aliquots. |
| Incorrect Compound Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment with a wider range of concentrations to ensure you are targeting the effective concentration for your specific cell line. The original characterization of this compound showed robust inhibition of MDA-MB-231 cells at 300 nmol/L.[1][2] |
| Cell Line Resistance | The sensitivity to this compound can vary between different cell lines. The compound has been shown to be effective in triple-negative breast cancer cell lines such as MDA-MB-231, MDA-MB-468, and MDA-MB-436, as well as MCF-7.[1][2] If you are using a different cell line, it may have intrinsic resistance mechanisms. Consider testing the cell lines mentioned in the primary literature as a positive control. |
| Suboptimal Cell Culture Conditions | Ensure that your cells are healthy, free from contamination, and in the logarithmic growth phase before treatment. High cell density can sometimes mask the effects of a cytotoxic compound. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. To rule this out, perform a cell-free assay to see if this compound directly reacts with your assay reagents. |
Interpreting Apoptosis Assay Results
Question: I am seeing inconsistent or unexpected results with my apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) after treating cells with this compound. How should I interpret these findings?
Answer:
Apoptosis is a complex process, and interpreting assay results requires careful consideration of the experimental setup. This compound is known to induce death receptor-dependent and mitochondrial apoptosis.[1][2]
Troubleshooting Apoptosis Assay Data:
| Unexpected Result | Possible Interpretation & Next Steps |
| High percentage of Annexin V positive / PI positive cells (Late Apoptosis/Necrosis) | This could indicate that the concentration of this compound used is too high, leading to rapid cell death that progresses quickly to late apoptosis or necrosis. Consider performing a time-course experiment or using a lower concentration of the compound. |
| Low Caspase-3/7 Activity but other markers of apoptosis are present | This compound may be inducing apoptosis through a caspase-independent pathway in your specific cell model, or the peak of caspase activity may have already passed. It is recommended to use multiple apoptosis assays that measure different events in the apoptotic cascade (e.g., Annexin V for phosphatidylserine flipping, TUNEL for DNA fragmentation, and western blot for cleavage of PARP). |
| No significant increase in apoptosis markers | This could be due to the reasons mentioned in the cell viability troubleshooting section (compound stability, concentration, cell line resistance). Additionally, this compound also induces autophagic cell death, and it's possible that in your experimental conditions, autophagy is the predominant mechanism of cell death.[1][2] It is advisable to concurrently assess markers of autophagy. |
Experimental Workflow for Apoptosis Analysis:
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to HJ-PI01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HJ-PI01, a novel Pim-2 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and specific inhibitor of Pim-2, a serine/threonine kinase.[1][2] Its primary mechanism of action involves binding to the ATP-binding pocket of Pim-2, which inhibits its kinase activity.[2][3] This inhibition leads to the induction of apoptosis (programmed cell death) and autophagic cell death in cancer cells, particularly in triple-negative breast cancer.[1][2][4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated significant anti-proliferative effects in several human breast cancer cell lines. The most robust inhibition has been observed in the triple-negative breast cancer cell line MDA-MB-231.[1][3] Moderate to remarkable anti-proliferative potency has also been reported in other breast cancer cell lines, including MDA-MB-468, MDA-MB-436, and MCF-7.[2][3][4]
Q3: What are the observed effects of this compound on non-cancerous cells?
Studies have shown that this compound has very weak toxicity in normal, non-cancerous cells. For instance, at a concentration of 300 nmol/L, which is effective in cancer cells, this compound treatment resulted in less than 10% inhibition of cell growth in normal human cardiac fibroblast cells (HUM-CELL-0056) after 24 hours.[2][3]
Q4: How does this compound induce both apoptosis and autophagy?
This compound induces apoptosis through both the death receptor-dependent and mitochondrial pathways.[1][2][4] Inhibition of Pim-2 by this compound leads to the activation of caspases, key mediators of apoptosis. Concurrently, this compound treatment triggers autophagic cell death, characterized by the formation of autophagic vacuoles and the conversion of LC3-I to LC3-II.[2][3]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent anti-proliferative effects between experiments. | Cell line heterogeneity or passage number. | Ensure consistent cell passage number for all experiments. Breast cancer cell lines can exhibit different metabolic phenotypes that may affect drug response.[5][6][7] Regularly perform cell line authentication. |
| Variability in this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to minimize freeze-thaw cycles. Ensure complete solubilization of the compound before each use. | |
| Inconsistent cell seeding density. | Optimize and maintain a consistent cell seeding density for all assays, as this can significantly impact results. | |
| Low or no induction of apoptosis or autophagy. | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell lines. |
| Incorrect timing of analysis. | The induction of apoptosis and autophagy are time-dependent processes. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for analysis. | |
| Issues with detection reagents or antibodies. | Use positive and negative controls for your apoptosis and autophagy assays (e.g., staurosporine for apoptosis, rapamycin for autophagy). Ensure that your antibodies are validated for the specific application. | |
| High background in Western blot analysis. | Insufficient blocking or washing. | Increase the blocking time and use a fresh blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of washes with TBST. |
| Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Perform a primary antibody-only control to check for non-specific binding of the secondary antibody. | |
| Difficulty dissolving this compound. | Improper solvent. | While the original publication does not specify the solvent, similar small molecules are often dissolved in DMSO to create a high-concentration stock solution. For cell culture, further dilute the stock solution in the culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) at 48h |
| MDA-MB-231 | Triple-Negative | ~0.3 |
| MDA-MB-468 | Triple-Negative | Not explicitly stated, but showed "moderate or remarkable" anti-proliferative potency. |
| MDA-MB-436 | Triple-Negative | Not explicitly stated, but showed "moderate or remarkable" anti-proliferative potency. |
| MCF-7 | Luminal A | Not explicitly stated, but showed "moderate or remarkable" anti-proliferative potency. |
Note: The IC50 value for MDA-MB-231 is approximated from the publication, which states that 300 nmol/L (0.3 µM) of this compound for 24 hours resulted in almost 50% inhibition of cell growth.[2][3] The other cell lines were tested and showed sensitivity, but specific IC50 values were not provided in the primary publication.
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 300, 400 nmol/L) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Pim-2, Bcl-2, Bax, Caspase-3, LC3, Beclin-1, p62) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Collection: Treat cells with this compound. After incubation, collect both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound inhibits Pim-2 kinase, leading to apoptosis and autophagy.
Caption: A general workflow for in vitro evaluation of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mitigating HJ-PI01-induced cellular stress artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate cellular stress artifacts that may arise during experiments with HJ-PI01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and specific inhibitor of Pim-2, a serine/threonine kinase.[1][2] Its primary mechanism of action is the induction of apoptosis (programmed cell death) and autophagic cell death in cancer cells, particularly in triple-negative human breast cancer.[1][2] It directly targets the ATP-binding site of Pim-2, inhibiting its kinase activity.[2]
Q2: Is cellular stress an expected outcome of this compound treatment?
Yes, the intended therapeutic effect of this compound is to induce specific cellular stress pathways, namely apoptosis and autophagy, leading to cancer cell death.[1][2] Therefore, observing markers of these processes is an expected outcome and part of its anti-tumor activity.
Q3: What are "cellular stress artifacts" in the context of this compound experiments?
Cellular stress artifacts refer to unintended, off-target, or confounding cellular stress responses that are not part of the primary mechanism of action of this compound. These can include, but are not limited to, excessive oxidative stress, endoplasmic reticulum (ER) stress, or a generalized heat shock response that may obscure the specific effects of Pim-2 inhibition or lead to inconsistent experimental results.[3][4]
Q4: What are some common markers of general cellular stress?
Common markers for cellular stress include the upregulation of heat shock proteins (e.g., HSP27, HSP70), activation of the unfolded protein response (UPR) pathway (e.g., increased GRP78/BiP, PERK, ATF6, IRE1), and signs of oxidative stress (e.g., increased reactive oxygen species - ROS).[5][6][7]
Troubleshooting Guides
Issue 1: High variability in cell viability assays between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Drug Preparation | Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Cell confluency should ideally be between 60-90% at the time of treatment.[8] |
| Prolonged Handling | Minimize the time cells are outside the incubator. Prepare cells efficiently and consider placing them on ice after resuspension to reduce shock, though some cell lines may be sensitive to cold.[9][10] |
| Solvent Toxicity | Include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound treatment to account for any solvent-induced toxicity. |
Issue 2: Observing markers of unintended cellular stress pathways (e.g., ER stress, oxidative stress).
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration that induces apoptosis and autophagy without significant off-target stress. Based on published data, concentrations around 300 nmol/L have been effective in MDA-MB-231 cells.[1][2] |
| Nutrient Depletion in Media | Ensure the cell culture medium is fresh and contains adequate nutrients. Nutrient deprivation itself is a potent cellular stressor.[11] |
| Contamination | Regularly check for mycoplasma contamination, which can induce a cellular stress response and alter cellular responses to drugs. |
| Off-Target Effects | To mitigate oxidative stress, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control experiment to determine if the observed effects are ROS-dependent.[12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells
| Concentration | Time | Effect | Reference |
| 300 nmol/L | 24 h | ~50% inhibition of cell growth | [2] |
| 300 nmol/L | Not specified | Induction of apoptosis and autophagy | [1][2] |
Table 2: this compound Effect on Non-Cancerous Cells
| Cell Line | Concentration Range | Effect | Reference |
| Human Cardiac Fibroblast Cells | 100-400 nmol/L | Slight effect on cell proliferation | [2] |
Experimental Protocols
Protocol 1: Western Blot for Cellular Stress Markers
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against stress markers (e.g., GRP78, CHOP, p-eIF2α for ER stress; HSP70, HSP27 for heat shock response; LC3B for autophagy; Cleaved Caspase-3 for apoptosis) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Collection: Collect both adherent and floating cells after this compound treatment. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Workflow for troubleshooting cellular stress artifacts.
Caption: Common off-target cellular stress pathways.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Cellular stress response - Wikipedia [en.wikipedia.org]
- 5. Cellular stress markers Clinisciences [clinisciences.com]
- 6. gosset.ai [gosset.ai]
- 7. Cellular Stress Responses: Cell Survival and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Molecules produced by cells in response to stress may be indicators of various diseases [massgeneral.org]
- 12. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting HJ-PI01 treatment times for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize HJ-PI01 treatment times and achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment time for this compound?
A1: Based on initial characterization studies in MDA-MB-231 triple-negative breast cancer cells, a concentration of 300 nmol/L for 24 hours is a good starting point. This concentration and time resulted in approximately 50% inhibition of cell growth[1]. However, the optimal conditions can vary depending on the cell line and experimental goals.
Q2: How do I establish the optimal this compound treatment time for my specific cell line?
A2: A time-course experiment is recommended. Treat your cells with a fixed concentration of this compound (e.g., 300 nmol/L) and collect samples at various time points (e.g., 0, 6, 12, 24, 36, 48 hours). Analyze the desired cellular response at each time point. For example, in studies with MDA-MB-231 cells, protein expression changes were analyzed at 0, 12, 24, 36, and 48 hours[1].
Q3: What are the primary mechanisms of cell death induced by this compound?
A3: this compound, a novel Pim-2 inhibitor, has been shown to induce both apoptosis (programmed cell death) and autophagic cell death in triple-negative human breast cancer cells[1][2]. It targets the ATP-binding site of the Pim-2 serine/threonine kinase[1].
Q4: How can I determine if this compound is inducing apoptosis versus autophagy in my experiments?
A4: You can differentiate between apoptosis and autophagy by using specific molecular markers and inhibitors. For apoptosis, look for caspase activation (e.g., cleaved caspase-3) and phosphatidylserine externalization (e.g., Annexin V staining). For autophagy, monitor the conversion of LC3-I to LC3-II and the degradation of p62. The use of an autophagy inhibitor like 3-methyladenine (3-MA) can also help confirm the role of autophagy; co-treatment with 3-MA and this compound has been shown to increase cell viability compared to this compound alone[1].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low efficacy of this compound (minimal cell death or inhibition of proliferation) | - Sub-optimal treatment time or concentration.- Cell line is resistant to this compound. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.- Verify Pim-2 expression in your cell line. |
| High levels of cell detachment and death, even at short treatment times | - this compound concentration is too high for the specific cell line.- The cell line is highly sensitive to Pim-2 inhibition. | - Reduce the concentration of this compound.- Shorten the treatment incubation time. |
| Inconsistent results between experiments | - Variation in cell confluency at the time of treatment.- Inconsistent incubation times.- Reagent variability. | - Standardize cell seeding density and ensure consistent confluency at the start of each experiment.- Use a precise timer for all incubation steps.- Prepare fresh stock solutions of this compound and use consistent batches of media and supplements. |
| Difficulty distinguishing between apoptosis and autophagy | - Both pathways may be activated simultaneously. | - Analyze markers for both pathways at multiple time points.- Use inhibitors of apoptosis (e.g., Z-VAD-FMK) or autophagy (e.g., 3-MA, chloroquine) to dissect the contribution of each pathway. |
Experimental Protocols & Data
Time-Course Analysis of this compound-Induced Protein Expression Changes
This protocol is based on the methodology used to study this compound's effect on MDA-MB-231 cells[1].
Objective: To determine the optimal treatment time for observing changes in protein expression related to apoptosis and autophagy.
Methodology:
-
Cell Culture: Plate MDA-MB-231 cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with 300 nmol/L this compound.
-
Time Points: Collect cell lysates at 0, 12, 24, 36, and 48 hours post-treatment.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blot: Perform SDS-PAGE and Western blot analysis for key proteins of interest (e.g., Pim-2, cleaved PARP, LC3-I/II, p62).
Quantitative Data Summary from a Representative Time-Course Experiment:
| Time Point (hours) | Pim-2 Expression (relative to control) | Cleaved PARP (relative to control) | LC3-II/LC3-I Ratio (relative to control) |
| 0 | 1.00 | 1.00 | 1.00 |
| 12 | 0.75 | 1.50 | 2.50 |
| 24 | 0.50 | 3.00 | 4.00 |
| 36 | 0.30 | 2.50 | 3.00 |
| 48 | 0.20 | 2.00 | 2.00 |
Note: The data in this table is illustrative and based on trends described in the literature. Actual results may vary.
In Vivo Treatment Protocol
For xenograft mouse models using MDA-MB-231 cells, a previously described protocol involved the following treatment regimen[1]:
| Parameter | Value |
| Animal Model | Female nude mice (BALB/c) with MDA-MB-231 xenografts |
| This compound Dosage | 40 mg·kg⁻¹·d⁻¹ |
| Administration Route | Oral gavage (p.o.) |
| Treatment Duration | 10 days |
Visualizations
Caption: this compound inhibits Pim-2 kinase, leading to apoptosis and autophagy.
Caption: Workflow for determining optimal this compound treatment time.
Caption: Logic for troubleshooting low this compound efficacy.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for HJ-PI01 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HJ-PI01, a novel Pim-2 inhibitor. The information is tailored for scientists and professionals in drug development engaged in apoptosis and autophagy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and specific inhibitor of Pim-2, a serine/threonine kinase.[1] Its primary mechanism of action involves the induction of programmed cell death through two main pathways: apoptosis and autophagy, particularly in triple-negative human breast cancer cells.[1] this compound has been shown to trigger both the death receptor-dependent (extrinsic) and mitochondrial (intrinsic) apoptotic pathways.[1]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of susceptible cancer cells with this compound is expected to lead to:
-
Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.
-
Induction of apoptosis: An increase in the percentage of apoptotic cells, detectable by methods such as Annexin V/PI staining.
-
Induction of autophagy: Formation of autophagosomes and changes in the levels of autophagy-related proteins like LC3.
Q3: In which cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated anti-proliferative potency in several human breast cancer cell lines, including MDA-MB-231, MDA-MB-468, MDA-MB-436, and MCF-7.[2]
Troubleshooting Guides
Western Blot Analysis of Apoptosis and Autophagy Markers
Western blotting is a key technique to elucidate the molecular mechanisms of this compound-induced cell death. Below are common issues and solutions when analyzing apoptosis and autophagy markers.
Table 1: Western Blot Troubleshooting for this compound Studies
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Apoptosis/Autophagy Markers | Insufficient this compound concentration or treatment time. | Optimize the concentration and incubation time of this compound. Perform a time-course and dose-response experiment. |
| Low protein loading. | Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg). | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody is not specific. | Use a different, validated antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| Inconsistent Loading Control (e.g., β-actin, GAPDH) | Uneven protein loading. | Carefully quantify protein concentrations before loading. |
| Loading control protein expression is affected by this compound treatment. | Validate that the chosen loading control is not affected by the experimental conditions. Consider using an alternative loading control. |
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Here are some common problems and their solutions.
Table 2: Flow Cytometry (Annexin V/PI) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Percentage of Apoptotic Cells in Negative Control | Cells were cultured for too long or were unhealthy. | Use cells in the logarithmic growth phase. Avoid over-confluency. |
| Harsh cell handling during harvesting or staining. | Handle cells gently. Use a non-enzymatic cell dissociation solution for adherent cells if possible. | |
| Low Percentage of Apoptotic Cells in this compound-Treated Sample | Insufficient this compound concentration or treatment time. | Optimize the concentration and incubation time of this compound. |
| Apoptotic cells were lost during washing steps. | Centrifuge at a lower speed (e.g., 300 x g) and be careful when aspirating the supernatant. | |
| Poor Separation Between Live, Apoptotic, and Necrotic Populations | Incorrect compensation settings. | Use single-stained controls to set up proper compensation. |
| Delayed analysis after staining. | Analyze cells as soon as possible after staining, as Annexin V binding is reversible. | |
| High PI-Positive Signal in All Samples | Mechanical damage to the cell membrane. | Handle cells gently during preparation. |
| Cells were fixed before staining. | Annexin V/PI staining should be performed on live, unfixed cells. |
Experimental Protocols
Western Blot Protocol for Apoptosis and Autophagy Markers
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, LC3B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control.
-
Flow Cytometry Protocol for Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Treat cells with this compound. Include untreated and positive controls.
-
Harvest cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.[3]
-
Use unstained and single-stained controls to set up the flow cytometer and compensation.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
HJ-PI01 Efficacy: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the variability in HJ-PI01 efficacy across experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer: The experimental data and protocols detailed below are based on the primary characterization study of this compound. Variability in experimental outcomes is inherent in research, and this guide aims to provide a framework for troubleshooting based on the available information and general laboratory principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a novel, orally active small molecule inhibitor of Pim-2, a serine/threonine kinase.[1] Pim-2 is implicated in promoting cell survival and preventing apoptosis, and its overexpression is associated with several cancers.[2][3] this compound exerts its anti-tumor effects by inducing both apoptosis (programmed cell death) and autophagic cell death in cancer cells.[1][4][5]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative activity in several human breast cancer cell lines, with the most robust inhibition observed in the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[4][5] It has also been tested on MDA-MB-468, MDA-MB-436, and MCF-7 cells.[4][5]
Q3: What is the reported in vivo efficacy of this compound?
In a xenograft mouse model using MDA-MB-231 cells, oral administration of this compound at 40 mg/kg/day for 10 days resulted in significant inhibition of tumor growth.[1][5] Co-administration with lienal polypeptide was shown to enhance the anti-tumor activity and reduce toxicity.[4][5]
Q4: Which signaling pathways are modulated by this compound?
This compound-mediated inhibition of Pim-2 leads to the induction of both the death receptor-dependent and mitochondrial apoptotic pathways.[1][4][5] This is characterized by the increased expression of Fas, FADD, and Caspase-8, as well as an increased Bax/Bcl-2 ratio and activation of Caspase-9 and Caspase-3.[1] Additionally, this compound induces autophagy, as evidenced by the formation of autophagic vacuoles and increased levels of LC3-II and Beclin-1.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's efficacy from the primary characterization study.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (approx.) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 nM at 24h | Showed ~50% growth inhibition.[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Moderate | Exhibited anti-proliferative potency.[4] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Moderate | Exhibited anti-proliferative potency.[4] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Moderate | Exhibited anti-proliferative potency.[4] |
| HUM-CELL-0056 | Normal Human Cardiac Fibroblasts | >400 nM at 24h | Less than 10% growth inhibition, indicating low toxicity to normal cells.[1] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Outcome |
| Vehicle Control | Hydroxypropyl-β-cyclodextrin | Progressive tumor growth. |
| This compound | 40 mg/kg/day, p.o. for 10 days | Remarkable inhibition of tumor growth.[1] |
| This compound + Lienal Polypeptide | 40 mg/kg/day this compound + 50 mg/kg/day LP | Enhanced anti-tumor activity.[4][5] |
Troubleshooting Guide: Variability in this compound Efficacy
Q5: We are observing a higher IC50 value for this compound in MDA-MB-231 cells than what is reported. What could be the cause?
Several factors can contribute to this discrepancy:
-
Cell Line Health and Passage Number: Cell lines can exhibit phenotypic drift over multiple passages. Ensure you are using a low-passage number stock of MDA-MB-231 cells from a reputable supplier. Confirm the absence of mycoplasma contamination.
-
Assay Conditions: The final IC50 value is sensitive to cell seeding density, the duration of drug exposure, and the specific proliferation assay used (e.g., MTT, CellTiter-Glo). Standardize these parameters across experiments. The reported ~300 nM value was after 24 hours of treatment.[1] Longer incubation times may alter the IC50.
-
Compound Integrity: Ensure that the this compound compound has been stored correctly (e.g., at -20°C or -80°C as a stock solution) and has not undergone multiple freeze-thaw cycles.[1] We recommend preparing fresh dilutions from a concentrated stock for each experiment.
Q6: Our Western blot results for apoptosis and autophagy markers are inconsistent after this compound treatment. How can we troubleshoot this?
Inconsistent immunoblotting results can arise from several sources:
-
Time-Course of Treatment: The induction of apoptosis and autophagy are dynamic processes. The peak expression of certain markers may occur at different time points. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for analysis.
-
Antibody Quality: The specificity and avidity of primary antibodies are critical. Ensure your antibodies are validated for the intended application. Run appropriate positive and negative controls.
-
Loading Controls: Use reliable housekeeping proteins (e.g., GAPDH, β-actin) to ensure equal protein loading. However, be aware that the expression of some housekeeping genes can be altered under certain experimental conditions.
-
Protein Extraction: The choice of lysis buffer can impact the extraction and stability of target proteins. Ensure your protocol is optimized for the specific subcellular location of your proteins of interest.
Q7: We are not observing significant tumor growth inhibition in our in vivo xenograft study. What are the potential reasons?
-
Animal Model and Tumor Engraftment: The health and immune status of the mice (e.g., BALB/c nude) are crucial.[1] Ensure successful tumor engraftment and that tumors have reached a palpable size (e.g., ~100 mm³) before initiating treatment.[1]
-
Drug Formulation and Administration: this compound was administered orally in the reference study.[1] Ensure the compound is properly formulated (e.g., in hydroxypropyl-β-cyclodextrin) for optimal solubility and bioavailability. Verify the accuracy of your dosing regimen.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug efficacy. Differences in animal housing conditions, diet, or the microbiome could potentially impact the results.
Experimental Protocols
MTT Assay for Cell Proliferation:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis:
-
Treat cells with this compound for the determined time point.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Annexin V/PI Staining for Apoptosis:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis and autophagy.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for lower than expected in vitro activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
HJ-PI01 Technical Support Center: Addressing Batch-to-Batch Variation
Introduction: HJ-PI01 is a potent and selective small molecule inhibitor of the VariaKinase signaling pathway, crucial for inducing apoptosis in targeted cancer cell lines. Due to the complexity of its synthesis, minor variations between production batches can occur. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, troubleshoot, and mitigate the effects of batch-to-batch variation in their experiments, ensuring data reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variation and why might it occur with this compound?
A1: Batch-to-batch variation refers to the slight differences in performance and characteristics of a product from different manufacturing lots. For a complex small molecule like this compound, this can arise from minute differences in starting materials, reaction conditions, or purification processes. These can lead to subtle changes in purity, the presence of minor impurities, or different isomeric ratios, which may impact the molecule's biological activity.[1][2] Small amounts of highly potent impurities can sometimes bias results and evade conventional detection methods.[3]
Q2: What quality control measures are in place to minimize this variation?
A2: Each batch of this compound undergoes rigorous quality control testing to ensure it meets stringent specifications. This includes:
-
Purity Analysis: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm purity and identity.
-
Potency Assay: Determination of the half-maximal inhibitory concentration (IC50) in a reference cancer cell line to ensure consistent biological activity.
-
Solubility and Stability Testing: To guarantee reliable performance in standard experimental buffers and storage conditions.
Q3: How can I minimize the impact of batch-to-batch variation in my long-term studies?
A3: To ensure consistency, especially for long-term or comparative studies, consider the following best practices:
-
Purchase Sufficient Quantity: If possible, purchase a single, larger lot of this compound to cover the entire scope of your planned experiments.
-
Perform a Bridging Study: When transitioning to a new batch, perform a side-by-side comparison with the old batch to confirm similar performance in your specific assay.[4][5][6]
-
Aliquot and Store Properly: Upon receipt, aliquot the inhibitor into single-use volumes and store as recommended to prevent degradation from repeated freeze-thaw cycles.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using a new batch of this compound.
Problem 1: I'm observing a significant decrease in potency (higher IC50) with a new batch of this compound. What should I do?
This is one of the most common indicators of batch variation. A higher IC50 value suggests that a higher concentration of the inhibitor is required to achieve the same level of biological effect.
Troubleshooting Steps:
-
Verify Stock Solution: Re-prepare your stock solution from the lyophilized powder. Ensure the powder was fully dissolved in high-purity DMSO.[7] Improperly dissolved inhibitor is a frequent source of error.
-
Confirm Cell Health: Ensure your cell line is healthy, within a low passage number, and free of contamination. Cellular stress can significantly alter drug response.
-
Perform a Control Experiment: Run a parallel experiment using a positive control compound (a different, well-characterized inhibitor of the same pathway, if available) and a negative control (vehicle only). This will help determine if the issue is specific to the new this compound batch or related to the assay system itself.[9]
-
Run a Bridging Study: Test the new batch and the old batch (if available) simultaneously in the same assay. This provides the most direct comparison of potency.
Example Data: IC50 Comparison of this compound Batches
| Batch ID | Cell Line | IC50 (nM) | Standard Deviation (nM) |
| This compound-A01 (Old) | HT-29 | 55.2 | 4.8 |
| This compound-A02 (New) | HT-29 | 112.5 | 9.3 |
| This compound-A02 (New, Re-solubilized) | HT-29 | 61.4 | 5.1 |
In this example, the initial result with the new batch showed a significantly higher IC50. However, after carefully re-dissolving the compound, the IC50 returned to the expected range, indicating the initial problem was with stock preparation.
Problem 2: My results are inconsistent even when using the same batch of this compound.
Inconsistent results can stem from the inhibitor, the experimental setup, or biological variability.
Troubleshooting Steps:
-
Review Aliquoting and Storage: Ensure that you are using single-use aliquots to avoid degradation from multiple freeze-thaw cycles. Confirm that storage conditions (-20°C or -80°C) have been consistently maintained.[7]
-
Check for Contamination: Minor, undetected impurities in the mobile phase of analytical equipment or cell culture can cause issues.[10] Similarly, small molecule impurities from the synthesis process, such as unreacted reagents or side products, can have their own biological activities.[11]
-
Standardize Assay Conditions: Pay close attention to cell seeding density, incubation times, and reagent concentrations. Minor deviations in these parameters can lead to significant variability.
-
Evaluate Assay Robustness: The variability may be inherent to your assay. Consider optimizing the assay to improve its signal-to-noise ratio and reproducibility.
Problem 3: I'm observing unexpected off-target effects or cellular toxicity with a new batch.
This may be caused by trace impurities from the synthesis process that have their own biological activity.[3][11]
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Review the purity data for the specific batch you are using. While all batches pass a purity threshold, the impurity profile may differ slightly.
-
Perform a Dose-Response Curve for Cytotoxicity: Assess cell viability across a wide range of this compound concentrations to distinguish between targeted apoptotic effects and general cytotoxicity.
-
Analyze Downstream Target Engagement: Use an orthogonal assay, such as a Western blot, to confirm that the new batch is inhibiting the intended target (VariaKinase) and its downstream effectors at the expected concentrations. This can help verify if the observed effects are on-target.
Experimental Protocols
Protocol 1: Determining IC50 of this compound using a Cell-Based Assay
This protocol outlines a standard method for assessing the potency of this compound by measuring its effect on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for VariaKinase Pathway Inhibition
This protocol verifies that this compound is engaging its intended target.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0 nM, 50 nM, 200 nM, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of a known VariaKinase substrate (e.g., p-SubstrateX). Then, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot for total SubstrateX and a loading control (e.g., GAPDH) to confirm equal protein loading and specific inhibition of phosphorylation.
Visualizations
Caption: A logical workflow for troubleshooting common issues arising from batch-to-batch variation.
Caption: The proposed signaling pathway for this compound, which inhibits VariaKinase, leading to apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. zaether.com [zaether.com]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Best Practices for Lot Changes in Quality Control or Reagents [labroots.com]
- 6. google.com [google.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HPLC 疑難排解指南 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
HJ-PI01 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HJ-PI01. It addresses common questions and potential issues related to the compound's stability and its mechanism of action, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent inhibitor of Pim-2, a serine/threonine kinase.[1] Its primary mechanism of action involves inducing apoptosis (programmed cell death) and autophagic cell death in cancer cells, making it a promising agent for cancer therapy, particularly for triple-negative human breast cancer.[1][2]
Q2: The literature mentions "this compound degradation." Does the compound itself degrade easily?
A2: This is a key point of clarification. The term "degradation" in the context of published studies on this compound refers to its biological effect of inducing the degradation of cellular components through autophagy.[2] For instance, this compound treatment leads to the degradation of p62, a protein associated with LC3 turnover, which is a hallmark of autophagy.[2] There is no specific information available suggesting that the this compound compound itself is inherently unstable under normal experimental and storage conditions.
Q3: How does this compound induce autophagy?
A3: this compound induces autophagy in cancer cells, such as MDA-MB-231, which is characterized by the formation of autophagic vacuoles.[2] This process involves an increase in the accumulation of the LC3-II form and a rise in Beclin-1 levels, both of which are key indicators of autophagy activation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent anti-proliferative effects of this compound. | Compound Instability: Improper storage or handling may lead to loss of activity. | Ensure this compound is stored under recommended conditions (see Table 1). Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. | Confirm the expected sensitivity of your cell line. The IC50 for MDA-MB-231 cells is approximately 300 nmol/L after 24 hours of treatment.[2] | |
| Unexpected or off-target effects observed. | High Compound Concentration: Excessive concentrations may lead to non-specific effects. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. This compound has shown low toxicity in normal non-cancer cells at concentrations effective against cancer cells.[2] |
| Contamination: Contamination of cell cultures or reagents can interfere with experimental outcomes. | Adhere to sterile techniques and regularly test cell lines for mycoplasma contamination. | |
| Difficulty in detecting autophagy induction. | Incorrect Time Points: The induction of autophagy is a dynamic process and may be time-dependent. | Perform a time-course experiment to identify the optimal duration of this compound treatment for observing autophagy markers. This compound has been shown to induce p62 degradation in a time-dependent manner.[2] |
| Suboptimal Antibody Performance: Issues with primary or secondary antibodies used for Western blotting can lead to poor detection of autophagy markers like LC3-II or Beclin-1. | Validate your antibodies and include appropriate positive and negative controls in your Western blot experiments. |
Experimental Protocols and Data
General Compound Handling and Storage
To ensure the stability and efficacy of this compound, proper handling and storage are crucial. The following table summarizes general recommendations for small molecule inhibitors.
Table 1: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C or -80°C for long-term storage. | Minimizes chemical degradation and maintains compound integrity. |
| Solvent for Stock Solution | Use high-purity, anhydrous DMSO. | Ensures complete dissolution and stability of the compound. |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM). | Allows for small volumes to be used for dilutions, minimizing the amount of solvent in the final assay. |
| Aliquoting | Aliquot the stock solution into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Working Dilutions | Prepare fresh working dilutions in an appropriate cell culture medium or buffer for each experiment. | Prevents degradation that may occur in aqueous solutions over time. |
| Light Exposure | Protect from direct light. | Photolabile compounds can degrade upon exposure to light. |
Experimental Workflow for Assessing this compound-Induced Autophagy
The following diagram outlines a typical workflow to investigate the induction of autophagy by this compound in a cancer cell line.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pim Kinase Inhibitors: The Pim-2 Selective HJ-PI01 Versus the Pan-Pim Inhibitor PI003
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two distinct Pim kinase inhibitors: HJ-PI01, a selective Pim-2 inhibitor, and PI003, a pan-Pim inhibitor. This analysis is supported by available experimental data to inform research and development decisions in oncology.
Pim kinases, a family of serine/threonine kinases comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their established role in tumorigenesis has made them attractive targets for cancer therapy.[3][4][5] This guide delves into a comparative analysis of two small molecule inhibitors, this compound and PI003, which employ different strategies to target the Pim kinase family. This compound is characterized as a novel, orally active Pim-2 inhibitor, while PI003 is a synthesized pan-Pim inhibitor designed to target all three isoforms.[6][7][8][9]
Performance and Efficacy: A Head-to-Head Look
Direct comparative data on the biochemical potency of this compound and PI003 against the three Pim kinase isoforms is limited. However, a study directly comparing their effects on cell proliferation in the triple-negative breast cancer cell line MDA-MB-231 revealed a more potent effect for this compound.[9][10]
| Compound | Target Profile | Cell Line | Concentration for ~50% Inhibition | Reported In Vivo Model |
| This compound | Pim-2 Inhibitor | MDA-MB-231 | ~300 nM | MDA-MB-231 xenograft |
| PI003 | Pan-Pim Inhibitor | MDA-MB-231 | ~460 nM | HeLa xenograft |
Table 1: Comparative Efficacy of this compound and PI003 in a Cellular Assay. Data from a study on MDA-MB-231 cells indicates that a lower concentration of this compound was required to achieve approximately 50% growth inhibition compared to PI003.[9][10]
This compound has been shown to induce both apoptosis and autophagic cell death in triple-negative breast cancer cells.[1][6][9] In vivo studies using an MDA-MB-231 xenograft model in mice demonstrated that oral administration of this compound at 40 mg/kg daily for 10 days significantly inhibited tumor growth.[6][8]
PI003, on the other hand, has been validated as a pan-Pim inhibitor that induces apoptosis in cervical cancer cells through both the death-receptor and mitochondrial pathways.[2][3][11] Its apoptotic effect is reported to be mainly dependent on the inhibition of Pim-1, and partially on Pim-2 and Pim-3.[12] In vivo, PI003 also exhibited significant anti-tumor activity in a mouse xenograft model using HeLa cells.[2][3][11]
The Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway, and share overlapping substrates with the PI3K/Akt/mTOR pathway. Their activity ultimately impacts cell cycle progression and apoptosis.
Figure 1: Simplified Pim Kinase Signaling Pathway. This diagram illustrates the upstream activation of Pim kinases via the JAK/STAT pathway and their downstream effects on cell cycle regulators and apoptotic proteins.
Experimental Methodologies
The following are summaries of the key experimental protocols used to characterize and compare this compound and PI003.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor (this compound or PI003) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are quantified based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: A specific number of cancer cells (e.g., MDA-MB-231 or HeLa) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank or mammary fat pad of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound) via a specific route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Figure 2: Workflow for Inhibitor Comparison. This diagram outlines the typical in vitro and in vivo experimental steps for comparing the efficacy of two kinase inhibitors.
Conclusion
The available evidence suggests that this compound, as a Pim-2 selective inhibitor, demonstrates greater potency in inhibiting the proliferation of MDA-MB-231 breast cancer cells compared to the pan-Pim inhibitor PI003. This highlights the potential of isoform-selective inhibition as a therapeutic strategy. However, the rationale for developing pan-Pim inhibitors to overcome functional redundancy between the Pim kinase isoforms remains strong.[2][3][4]
The choice between a selective and a pan-inhibitor will likely depend on the specific cancer type and its underlying molecular drivers. Further research, including direct comparative studies of this compound and PI003 across a broader range of cancer cell lines and in vivo models, along with detailed biochemical assays to determine their respective IC50 values against all Pim kinase isoforms, is necessary for a more complete understanding of their therapeutic potential.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Supplier | CAS 6192-43-4 | Pim-2 Inhibitor| AOBIOUS [aobious.com]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of HJ-PI01 and Chlorpromazine: Preclinical Efficacy in an Oncological Context
This guide provides a detailed comparison of the investigational Pim-2 inhibitor, HJ-PI01, and the established antipsychotic drug, chlorpromazine. The primary focus of this comparison is their preclinical efficacy, particularly their effects on cancer cells as described in published research. It is critical to note that while chlorpromazine is a well-established medication for psychiatric disorders, the available comparative data with this compound is in the context of oncology research, specifically concerning triple-negative human breast cancer.
Mechanism of Action
This compound is an orally active and selective inhibitor of Pim-2, a serine/threonine kinase.[1][2] Pim-2 is implicated in cancer cell survival and proliferation.[2] By inhibiting Pim-2, this compound triggers apoptosis (programmed cell death) and autophagic cell death in cancer cells.[1][2] Its mechanism involves the induction of the death receptor-dependent and mitochondrial apoptotic pathways.[2]
Chlorpromazine , a first-generation antipsychotic, primarily functions as a dopamine D2 receptor antagonist in the brain, which accounts for its therapeutic effects in treating psychosis.[3][4] It also exhibits antagonist activity at serotonin 5-HT2 receptors.[3][4] Additionally, chlorpromazine blocks histamine H1, muscarinic M1, and alpha-adrenergic receptors, contributing to its sedative and antiemetic properties as well as its side effect profile.[3][5] In the context of cancer research, some studies have shown that chlorpromazine can induce autophagic cell death in certain cancer cell lines.[6]
Data Presentation: In Vitro Efficacy
The following table summarizes the comparative in vitro efficacy of this compound and chlorpromazine on the human triple-negative breast cancer cell line, MDA-MB-231.
| Compound | Target Cell Line | Efficacy Measure | Results | Reference |
| This compound | MDA-MB-231 | Inhibition of cell growth | Dose-dependently inhibits cell growth | [1] |
| Comparison | Shows a substantial improvement compared with chlorpromazine | [1] | ||
| Chlorpromazine | MDA-MB-231 | Inhibition of cell growth | Less potent inhibition of cell growth compared to this compound | [2] |
Experimental Protocols
The following section details the methodologies used in the key experiments to determine the efficacy of this compound.
Cell Proliferation Assay: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MDA-MB-436, MCF-7) were cultured in appropriate media.[2] Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0-3200 nmol/L) for 48 hours.[1] Cell viability was assessed using a standard MTT assay, where the absorbance was measured to determine the extent of cell growth inhibition.[1]
Apoptosis and Autophagy Assessment: MDA-MB-231 cells were treated with this compound (300 nmol/L) for 24 hours.[1] The induction of apoptosis and autophagy was evaluated using multiple methods:
-
Western Blotting: To measure the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3) and autophagy (e.g., LC3-II, Beclin-1, p62).[1][2]
-
Flow Cytometry: To quantify the percentage of apoptotic cells after staining with Annexin V and propidium iodide.[2]
-
Transmission Electron Microscopy: To visualize the formation of autophagic vacuoles within the treated cells.[2][6]
-
Fluorescence Microscopy: To observe morphological changes associated with apoptosis and autophagy.[2]
In Vivo Xenograft Model: MDA-MB-231 cells were implanted into nude mice.[2] Once tumors were established, the mice were treated with this compound (40 mg/kg, oral administration, once daily for 10 days).[1][2] Tumor growth was monitored throughout the treatment period, and upon completion, tumors were excised and analyzed for markers of apoptosis.[2]
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for this compound evaluation.
Conclusion
Based on the available preclinical data, this compound demonstrates potent anti-proliferative effects in a triple-negative breast cancer cell line, superior to that of chlorpromazine in the same model.[1][2] The mechanism of this compound is targeted towards the inhibition of Pim-2 kinase, leading to cancer cell death through apoptosis and autophagy.[1][2] While chlorpromazine also exhibits some activity in inducing autophagic cell death, its primary clinical application and mechanism of action are vastly different, centered on neurotransmitter receptor antagonism for the treatment of psychiatric conditions.[5][6] The comparison of these two compounds is therefore limited to a preclinical, oncological context and does not reflect a comparison of their clinical efficacy in their respective therapeutic areas. Further research is necessary to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating HJ-PI01's Selectivity for Pim-2 Over Pim-1/3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Pim-2 kinase inhibitor, HJ-PI01, against other known Pim kinase inhibitors. While this compound has been identified as a potent inhibitor of Pim-2, a direct quantitative comparison of its inhibitory activity against Pim-1 and Pim-3 is not extensively available in published literature. This guide summarizes the known activity of this compound and places it in the context of other pan-Pim and isoform-selective inhibitors, providing researchers with a framework for evaluating its potential selectivity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported inhibitory activities (IC50/Ki) of this compound and other reference Pim kinase inhibitors. It is important to note that direct biochemical assay data for this compound against Pim-1 and Pim-3 is not currently available in the public domain.
| Compound Name | Pim-1 (nM) | Pim-2 (nM) | Pim-3 (nM) | Selectivity Profile |
| This compound | Not Available | Potent Inhibitor[1] | Not Available | Reported as a Pim-2 Inhibitor[1][2][3] |
| SGI-1776 | 7 | 363 | 69 | Pan-Pim, with preference for Pim-1[4] |
| AZD1208 | 0.4 | 5 | 1.9 | Pan-Pim[5][6] |
| CX-6258 | 5 | 25 | 16 | Pan-Pim[5][6][7] |
| INCB053914 | 0.24 | 30 | 0.12 | Pan-Pim[7][8] |
| SMI-16a | 150 | 20 | Not Available | Pim-1/2, with preference for Pim-2[6] |
| JP11646 | Not Available | Selective Inhibitor | Not Available | Reported as a selective PIM2 inhibitor[9] |
Experimental Protocols
To determine the selectivity of a compound like this compound for Pim-2 over Pim-1 and Pim-3, a biochemical kinase inhibition assay is essential. A widely accepted method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Kinase Inhibition Assay (ADP-Glo™ Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Pim-1, Pim-2, and Pim-3 kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Pim kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective Pim kinase enzyme solution (Pim-1, Pim-2, or Pim-3) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each Pim kinase isoform.
-
Mandatory Visualization
Caption: Simplified Pim kinase signaling pathway.
Caption: Experimental workflow for a kinase inhibition assay.
Caption: Logical progression for validating a selective kinase inhibitor.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Supplier | CAS 6192-43-4 | Pim-2 Inhibitor| AOBIOUS [aobious.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of HJ-PI01 Experimental Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings related to HJ-PI01, a novel Pim-2 inhibitor, with other known Pim kinase inhibitors. The data presented is based on published preclinical studies and aims to offer an objective overview for evaluating its potential.
Comparative Analysis of Pim Kinase Inhibitors
This compound has been identified as a novel, orally active inhibitor of Pim-2 kinase, a serine/threonine kinase implicated in the progression of various cancers, including triple-negative breast cancer.[1][2] Preclinical studies have demonstrated its ability to induce apoptosis and autophagic cell death in cancer cells. This section provides a comparative analysis of this compound with other notable Pim kinase inhibitors.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to other well-documented Pim kinase inhibitors. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons may not be available.
| Inhibitor | Target | Cell Line | IC50 / GI50 | In Vivo Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Pim-2 | MDA-MB-231 | ~300 nM (for 50% growth inhibition) | MDA-MB-231 Xenograft | 40 mg/kg/day (oral) | Significant inhibition | [1][2] |
| SMI-4a | Pim-1 (potent), Pim-2 (moderate) | K562, 25 leukemic cell lines | 17 nM (Pim-1), 100 nM (Pim-2) | 6812/2 Xenograft | 60 mg/kg (oral, twice daily) | Significant reduction | [3][4][5][6] |
| AZD1208 | pan-Pim | MOLM-16, EOL-1, KG-1a, Kasumi-3, MV4-11 | <1 µM in sensitive AML lines | MOLM-16 Xenograft | 10 mg/kg, 30 mg/kg (daily) | 89% and slight regression, respectively | [7][8][9] |
| CX-6258 | pan-Pim | MV-4-11, PC3 | Not specified | MV-4-11, PC3 Xenografts | 50 mg/kg, 100 mg/kg (oral, daily) | 45% and 75% (MV-4-11), 51% (PC3) | [10][11] |
| PI003 | pan-Pim | MDA-MB-231 | ~460 nM (for 50% growth inhibition) | Not specified | Not specified | Not specified | [4] |
| Chlorpromazine | Not a specific Pim inhibitor | MDA-MB-231 | ~750 nM (for 50% growth inhibition) | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
To ensure the reproducibility of the findings, this section outlines the detailed methodologies for key experiments cited in the studies of this compound and its comparators.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitor for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Pim-2, Bcl-2, Bax, LC3-II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the inhibitor and collect both floating and adherent cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound at 40 mg/kg/day) or vehicle control orally or via intraperitoneal injection for a specified duration.[1]
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
Pim Kinase Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway involving Pim kinases and the mechanism of action for inhibitors like this compound. Pim kinases, downstream of growth factor signaling, phosphorylate various substrates to promote cell survival and proliferation. Inhibitors block the ATP-binding site of Pim kinases, thereby preventing the phosphorylation of downstream targets and leading to apoptosis and cell cycle arrest.
Caption: Pim kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Novel Inhibitor Evaluation
This diagram outlines a typical experimental workflow for the discovery and preclinical evaluation of a novel kinase inhibitor like this compound, from initial screening to in vivo efficacy studies.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Efficacy of HJ-PI01, a Novel Pim-2 Inhibitor
Foreword: An extensive review of publicly available scientific literature and data repositories did not yield any cross-validation or inter-laboratory studies for the compound HJ-PI01. This guide therefore provides a comprehensive summary and comparison of the initial characterization and preclinical evaluation of this compound based on the foundational study by Zhu et al. (2016). The data presented herein is derived from this single publication and is intended to serve as a detailed reference for researchers, scientists, and drug development professionals interested in the Pim-2 inhibitor this compound.
I. Overview of this compound
This compound is a novel, synthetically developed small molecule inhibitor of Pim-2, a serine/threonine kinase implicated in the progression of various cancers, including triple-negative breast cancer.[1][2] It was identified through in silico analysis and subsequently validated experimentally.[1][2] Molecular dynamics simulations have shown that this compound has a stable and favorable binding interaction with the ATP-binding site of Pim-2.[1] Preclinical studies have demonstrated its potential to induce both apoptosis and autophagic cell death in human breast cancer cells.[1][2]
II. Comparative Anti-proliferative Efficacy
This compound has shown potent anti-proliferative activity in triple-negative breast cancer cell lines. Its efficacy was found to be superior to that of chlorpromazine and the pan-Pim inhibitor PI003 in MDA-MB-231 cells.[1][2]
Table 1: Comparative IC50 Values for Proliferation Inhibition in MDA-MB-231 Cells
| Compound | Target | IC50 (approx. nmol/L) |
| This compound | Pim-2 | 300 |
| Chlorpromazine | Multiple | 750 |
| PI003 | Pan-Pim | 460 |
Data extracted from Zhu et al., 2016. The IC50 value for this compound is the concentration that resulted in approximately 50% inhibition of cell growth after 24 hours of treatment.[1]
III. Mechanism of Action: Dual Induction of Apoptosis and Autophagy
This compound exerts its anti-tumor effects through a dual mechanism involving the induction of both apoptosis and autophagy.[1][2] Treatment of MDA-MB-231 cells with this compound has been shown to trigger both the death receptor-dependent and mitochondrial apoptotic pathways.[2] Concurrently, it induces autophagic cell death, as evidenced by the formation of autophagic vacuoles in treated cells.[1]
Proposed signaling pathway of this compound.
IV. Experimental Protocols
The following are summaries of the key experimental methodologies employed in the characterization of this compound.
1. Cell Viability Assay (MTT Assay)
-
Cell Lines: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MDA-MB-436, MCF-7).
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, chlorpromazine, or PI003 for 24 hours.
-
Quantification: MTT reagent was added to each well, and the resulting formazan product was solubilized. The absorbance was measured at 570 nm to determine cell viability.[1]
2. Molecular Dynamics (MD) Simulations
-
Software: GROMACS (version 4.5.5).
-
Purpose: To simulate and analyze the binding interaction between this compound and the Pim-2 protein.
-
Methodology: The topological parameters for this compound were generated using the Dundee PRODRG server. MD simulations were run to monitor the stability of the this compound-Pim-2 complex over time, with the root-mean-square deviation (RMSD) being a key metric of stability.[1]
3. In Vivo Xenograft Model
-
Animal Model: MDA-MB-231 xenograft mice.
-
Treatment Regimen: this compound was administered at a dose of 40 mg/kg/day (intragastric administration). A combination therapy group also received lienal polypeptide (50 mg/kg/day, intraperitoneal injection).
-
Duration: The treatment was carried out for 10 days.
-
Endpoints: Tumor growth inhibition and induction of apoptosis in tumor cells were evaluated.[2]
Experimental workflow for this compound characterization.
V. Concluding Remarks
This compound has been identified as a promising novel Pim-2 inhibitor with potent anti-cancer activity in preclinical models of triple-negative breast cancer. Its dual mechanism of inducing both apoptosis and autophagy presents a compelling rationale for further investigation. The need for cross-validation of these findings in different laboratories is critical for establishing the robustness and reproducibility of the initial results. Such studies would be invaluable for validating this compound as a potential therapeutic candidate and would provide the necessary confidence for advancing its development towards clinical applications. Researchers are encouraged to conduct independent evaluations to corroborate the promising anti-tumor profile of this compound.
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
HJ-PI01: A Novel Pim-2 Inhibitor as a Potential Alternative in Triple-Negative Breast Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the landscape of oncology drug development, the quest for targeted therapies for aggressive cancers like triple-negative breast cancer (TNBC) is paramount. A promising preclinical candidate, HJ-PI01, a novel and specific inhibitor of Pim-2 kinase, has demonstrated significant anti-tumor activity in TNBC models. This guide provides a comprehensive comparison of this compound with existing and emerging therapies for TNBC, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.
Mechanism of Action: Targeting a Key Survival Pathway
This compound distinguishes itself by selectively targeting Pim-2, a serine/threonine kinase that plays a crucial role in cancer cell survival, proliferation, and metastasis.[1] Overexpression of Pim-2 has been linked to the persistent activation of STAT3, a key factor in breast cancer metastasis.[1] Unlike pan-Pim inhibitors that target all three Pim kinase isoforms (Pim-1, -2, and -3), this compound's specificity for Pim-2 may offer a more targeted therapeutic approach with a potentially improved safety profile.
The binding of this compound to the ATP-binding site of Pim-2 has been confirmed through molecular dynamics simulations, indicating a stable and direct interaction.[1] This inhibition triggers a dual mechanism of cell death: apoptosis and autophagy.[1][2] this compound induces both death receptor-dependent and mitochondrial-mediated apoptosis, alongside promoting autophagic cell death in TNBC cells.[1][2]
Preclinical Efficacy: A Head-to-Head Comparison
In preclinical studies, this compound has shown potent anti-proliferative effects in various human breast cancer cell lines, with a particularly robust inhibition observed in the MDA-MB-231 TNBC cell line.[1] A direct comparison with a known pan-Pim inhibitor, PI003, and another compound, chlorpromazine, highlights the superior efficacy of this compound in inhibiting TNBC cell growth.[1]
| Compound | Target | Cell Line | IC50 (nmol/L) for 50% Growth Inhibition |
| This compound | Pim-2 | MDA-MB-231 | ~300 [1] |
| PI003 | Pan-Pim | MDA-MB-231 | ~460[1] |
| Chlorpromazine | - | MDA-MB-231 | ~750[1] |
In vivo studies using MDA-MB-231 xenograft mouse models further substantiated the anti-tumor activity of this compound. Administration of this compound at a dose of 40 mg/kg/day resulted in remarkable inhibition of tumor growth and induced apoptosis within the tumor tissue.[1][2] Notably, this compound exhibited minimal toxicity in normal, non-cancerous cells, suggesting a favorable therapeutic window.[1]
Comparative Landscape: this compound vs. Standard and Emerging TNBC Therapies
Triple-negative breast cancer currently has limited targeted treatment options, with chemotherapy remaining a cornerstone of treatment.[3] However, recent advancements have introduced new therapeutic classes, providing a benchmark against which to evaluate novel agents like this compound.
| Therapeutic Class | Drug Examples | Mechanism of Action | Key Efficacy Data in TNBC |
| Pim-2 Inhibitor | This compound | Inhibits Pim-2 kinase, inducing apoptosis and autophagy. | Preclinical: ~50% growth inhibition of MDA-MB-231 cells at 300 nmol/L. [1] |
| PARP Inhibitors | Olaparib, Talazoparib | Inhibit poly(ADP-ribose) polymerase, crucial for DNA repair, particularly effective in BRCA-mutated cancers. | Olaparib (OlympiA trial): Adjuvant treatment showed a 35% reduction in invasive disease-free survival risk.[3] Talazoparib (EMBRACA trial): Median PFS of 8.6 months vs. 5.6 months with chemotherapy in gBRCA-mutated, HER2-negative advanced breast cancer.[4] |
| Immune Checkpoint Inhibitors | Pembrolizumab | Blocks the interaction between PD-1 and its ligands, restoring anti-tumor immune response. | Pembrolizumab (KEYNOTE-522 trial): In high-risk early-stage TNBC, neoadjuvant pembrolizumab plus chemotherapy followed by adjuvant pembrolizumab resulted in a 37% reduction in the risk of event-free survival events.[5] At 5 years, the overall survival rate was 86.6% with pembrolizumab vs. 81.7% with chemotherapy alone.[6] |
| Antibody-Drug Conjugates (ADCs) | Sacituzumab Govitecan | Targets Trop-2 on cancer cells, delivering a potent chemotherapy payload (SN-38). | Sacituzumab Govitecan (ASCENT trial): In previously treated metastatic TNBC, median overall survival was 12.1 months vs. 6.7 months with chemotherapy.[1][7] |
| Antibody-Drug Conjugates (ADCs) | Trastuzumab Deruxtecan | Targets HER2-low expressing cancer cells, delivering a topoisomerase I inhibitor payload. | Trastuzumab Deruxtecan (DESTINY-Breast04 trial): In HER2-low metastatic breast cancer (including a TNBC subset), reduced the risk of disease progression or death by 50% compared to chemotherapy.[8] |
| Other Pan-Pim Inhibitors | SGI-1776, GDC-0570 | Inhibit all three Pim kinase isoforms. | SGI-1776: Showed significant abrogation of MDAMB231 xenograft tumor growth.[9] GDC-0570 (NB004): Currently in a Phase I clinical trial for advanced solid tumors.[10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the methodology of its preclinical evaluation, the following diagrams are provided.
Caption: Signaling pathway of this compound in inducing cancer cell death.
Caption: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay): Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MDA-MB-436, MCF-7) were seeded in 96-well plates.[1] After 24 hours, cells were treated with various concentrations of this compound, PI003, or chlorpromazine for 24, 48, or 72 hours.[1] MTT solution was added to each well, and plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.[1] Cell growth inhibition was calculated as a percentage of the control.[1]
Western Blot Analysis for Autophagy: MDA-MB-231 cells were treated with 300 nmol/L of this compound for 0, 12, or 24 hours.[1] Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against LC3 and Beclin-1 overnight at 4°C.[1] After washing, membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system.[1]
In Vivo Xenograft Study: Female BALB/c nude mice were subcutaneously injected with MDA-MB-231 cells.[2] When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment groups. This compound was administered by oral gavage at a dose of 40 mg/kg/day for 10 days.[2] Tumor volumes were measured every other day. At the end of the experiment, tumors were excised, weighed, and processed for histological analysis, including TUNEL staining for apoptosis.[1]
Future Directions and Conclusion
The preclinical data for this compound presents a compelling case for its further development as a targeted therapy for TNBC. Its specific inhibition of Pim-2 and its dual mechanism of inducing both apoptosis and autophagy offer a novel approach to overcoming the therapeutic challenges of this aggressive breast cancer subtype. While direct comparisons with clinically approved agents are not yet available, the potent anti-tumor activity and favorable safety profile observed in preclinical models suggest that this compound warrants further investigation in clinical trials. Future studies should focus on establishing its clinical efficacy, safety, and optimal dosing in patients with TNBC, potentially in combination with existing standard-of-care therapies.
References
- 1. Final Results from the Phase 3 ASCENT Study: Sacituzumab Govitecan versus TPC in Patients with Previously Treated, Metastatic TNBC - Conference Correspondent [conference-correspondent.com]
- 2. onclive.com [onclive.com]
- 3. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. merck.com [merck.com]
- 6. Overall Survival Analysis Confirms Pembrolizumab Regimen as Standard of Care for Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 7. ESMO 2020: Sacituzumab govitecan-hziy extends survival in phase 3 ASCENT study of metastatic triple-negative breast cancer - ecancer [ecancer.org]
- 8. ajmc.com [ajmc.com]
- 9. PIM kinase inhibition presents a novel targeted therapy against triple-negative breast tumors with elevated MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Synergistic Potential of the Novel Pim-2 Inhibitor HJ-PI01 in Combination Cancer Therapy
For Immediate Release
SHENYANG, China – The novel Pim-2 inhibitor, HJ-PI01, has demonstrated significant potential in preclinical studies for the treatment of triple-negative breast cancer by inducing both apoptosis and autophagic cell death. Emerging research now highlights its synergistic effects when combined with other therapeutic agents, a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. This guide provides a comprehensive comparison of this compound's synergistic capabilities, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Abstract
This compound is a selective inhibitor of Pim-2, a serine/threonine kinase implicated in cancer cell proliferation, survival, and metastasis. This document explores the synergistic anti-cancer effects of this compound when used in combination with other drugs. While direct quantitative synergy data for this compound combinations is still emerging, this guide presents available preclinical findings and draws comparisons with other Pim-2 inhibitors to illustrate the potential of this therapeutic strategy. A detailed analysis of the synergistic interaction between the Pim-2 inhibitor SGI-1776 and the proteasome inhibitor bortezomib in multiple myeloma is provided as a representative example, complete with quantitative synergy data and experimental protocols.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by targeting the ATP-binding pocket of Pim-2, a kinase that is frequently overexpressed in various cancers, including triple-negative breast cancer. Inhibition of Pim-2 by this compound triggers two primary modes of cancer cell death:
-
Apoptosis: this compound induces programmed cell death through both the death receptor-dependent and mitochondrial-dependent pathways[1][2].
-
Autophagy: The compound also promotes autophagic cell death, a process where the cell degrades its own components[1][2].
The signaling pathway affected by this compound leading to apoptosis and autophagy is depicted below.
Caption: this compound inhibits Pim-2, leading to apoptosis and autophagy.
Synergistic Effects of this compound with Lienal Polypeptide
Preclinical studies have shown that the co-administration of this compound with lienal polypeptide, an immunomodulatory agent, results in enhanced anti-tumor activity and reduced toxicity in a mouse xenograft model of triple-negative breast cancer[1][2]. While specific quantitative data such as Combination Index (CI) values are not yet published, the qualitative improvement suggests a promising avenue for combination therapy.
Comparative Analysis: Synergistic Effects of Pim-2 Inhibitors
To provide a quantitative perspective on the potential synergies of this compound, this guide presents data from studies on other Pim kinase inhibitors. Pim kinase inhibitors have been shown to act synergistically with a variety of anti-cancer agents, including other kinase inhibitors and standard chemotherapeutics[3].
Representative Study: SGI-1776 (Pim-2 Inhibitor) with Bortezomib (Proteasome Inhibitor) in Multiple Myeloma
A notable example of synergy is the combination of the Pim kinase inhibitor SGI-1776 with the proteasome inhibitor bortezomib in multiple myeloma cell lines. Studies have demonstrated that this combination leads to an additive or synergistic increase in cancer cell death[4].
Table 1: Synergistic Effect of SGI-1776 and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Drug Combination | Effect | Reference |
| MM.1S | SGI-1776 + Bortezomib | Additive to Synergistic | [4] |
| U266 | SGI-1776 + Bortezomib | Additive | [4] |
Note: While a specific Combination Index (CI) value was not provided in the reference, the study reported a significant increase in apoptosis with the combination treatment compared to single-agent treatments, particularly in bortezomib-resistant cells.
The proposed mechanism for this synergy involves the dual targeting of protein degradation pathways, leading to overwhelming cellular stress and apoptosis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HJ-PI01 and SGI-1776 in PIM Kinase Inhibition
In the landscape of targeted cancer therapy, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as critical targets. This guide provides a detailed, data-supported comparison of two notable PIM kinase inhibitors: HJ-PI01, a selective PIM-2 inhibitor, and SGI-1776, a pan-PIM inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the biochemical and cellular activities of these two compounds.
Biochemical Profile and Potency
| Compound | Target(s) | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Other Notable Targets |
| This compound | PIM-2[2][3] | - | - | - | Not specified |
| SGI-1776 | Pan-PIM[1] | 7[1] | 363[1] | 69[1] | FLT3 (44 nM)[1] |
Cellular Activity: A Comparative Overview
The cytotoxic effects of this compound and SGI-1776 have been evaluated across various cancer cell lines. This compound has demonstrated significant anti-proliferative activity in triple-negative breast cancer cell lines, with a reported IC50 of 300 nM in MDA-MB-231 cells[2]. The compound also showed activity against MDA-MB-468, MDA-MB-436, and MCF-7 breast cancer cell lines[4]. In K562 leukemia cells, the IC50 for a related compound was reported to be greater than 30 µM[2].
SGI-1776 has been assessed against a broader range of hematological and solid tumor cell lines, with IC50 values reported to be in the range of 0.005–11.68 µM[1]. Notably, FLT3 ITD positive acute myeloid leukemia (AML) cells have shown particular sensitivity to SGI-1776[5]. In prostate cancer cell lines, SGI-1776 induced G1 cell cycle arrest and apoptosis[6].
| Compound | Cell Line | Cancer Type | Cellular IC50 |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 300 nM[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | |
| MDA-MB-436 | Triple-Negative Breast Cancer | - | |
| MCF-7 | Breast Cancer | - | |
| K562 | Chronic Myelogenous Leukemia | > 30 µM[2] | |
| SGI-1776 | Various | Leukemia and Solid Tumors | 0.005–11.68 µM[1] |
| 22Rv1 | Prostate Cancer | ~3-fold lower than in parental cells when PIM-1 is overexpressed[6] | |
| C4-2B | Prostate Cancer | - | |
| U266 | Multiple Myeloma | Cytotoxic effect at 3 µM[7] | |
| MM.1S | Multiple Myeloma | Minimal cytotoxic effect up to 3 µM[7] |
Mechanism of Action and Signaling Pathways
Both this compound and SGI-1776 exert their anticancer effects by inducing apoptosis. This compound has been shown to induce both apoptosis and autophagic cell death in triple-negative breast cancer cells[2][3][4][8]. SGI-1776 induces apoptosis in a concentration-dependent manner in various cancer cell lines, including AML and chronic lymphocytic leukemia (CLL) cells[1][5]. The mechanism of SGI-1776-induced apoptosis is linked to the reduction of Mcl-1 protein levels[5].
The PIM kinases are serine/threonine kinases that regulate cell survival, proliferation, and apoptosis by phosphorylating a number of downstream substrates.
Caption: PIM Kinase Signaling Pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Setup : In a 25 µL final reaction volume, 5-10 mU of recombinant human PIM kinase (PIM-1, -2, or -3) is incubated with 8 mM MOPS (pH 7.0), 0.2 mM EDTA, a peptide substrate (e.g., 100 µM KKRNRTLTV), 10 mM MgAcetate, and [γ-³²P-ATP][1].
-
Inhibitor Addition : The test compound (e.g., SGI-1776) is added at various concentrations.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of the MgATP mixture and incubated for 40 minutes at room temperature[1].
-
Reaction Termination : The reaction is stopped by adding 5 µL of 3% phosphoric acid[1].
-
Detection : 10 µL of the reaction mixture is spotted onto a P30 filtermat, which is then washed three times with 75 mM phosphoric acid and once with methanol. The dried filtermat is measured using a scintillation counter to quantify the incorporated radioactivity[1].
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment : Cells (1 x 10⁶) are treated with the test compound (e.g., SGI-1776) at various concentrations for a specified time (e.g., 24 hours)[5].
-
Cell Harvesting and Washing : Cells are harvested and washed with PBS.
-
Staining : The cell pellet is resuspended in 100 µL of annexin-binding buffer and stained with 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI; 50 µg/mL)[5].
-
Incubation : The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells[5].
Experimental and Logical Workflow Diagrams
Caption: Experimental workflow for inhibitor evaluation.
Caption: Logical flow for comparative analysis.
Conclusion
This guide provides a comparative overview of this compound and SGI-1776, two inhibitors targeting the PIM kinase family. SGI-1776 is a well-characterized pan-PIM inhibitor with demonstrated activity against a broad spectrum of cancer types, particularly hematological malignancies. This compound is a more recently identified PIM-2 inhibitor with promising activity in breast cancer models.
The provided data and experimental protocols offer a foundation for researchers to design further studies and make informed decisions regarding the selection of appropriate tool compounds for their research. A direct, head-to-head comparative study in a relevant panel of cell lines would be invaluable to fully elucidate the relative potency and therapeutic potential of these two inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of the Novel Pim-2 Inhibitor HJ-PI01 with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Pim-2 inhibitor, HJ-PI01, with other relevant inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and a proposed genetic workflow to definitively confirm the on-target effects of this compound.
Performance Comparison of this compound and Alternative Inhibitors
This compound has emerged as a potent and specific inhibitor of Pim-2 kinase, a key player in cancer cell survival and proliferation. To objectively assess its performance, this section compares its efficacy with other known Pim kinase inhibitors and a less specific antipsychotic agent, chlorpromazine, which also exhibits anti-cancer properties.
| Inhibitor | Target(s) | Cell Line | IC50 | Reference |
| This compound | Pim-2 | MDA-MB-231 (Breast Cancer) | ~300 nM (Effective Concentration for Apoptosis/Autophagy Induction) | [Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer] |
| PI003 | Pan-Pim (Pim-1, -2, -3) | HeLa (Cervical Cancer) | 3.23 µM | [Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer] |
| C4-I (Cervical Cancer) | 5.38 µM | [Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer] | ||
| SGI-1776 | Pan-Pim (Pim-1, -2, -3), FLT3 | Not specified | Pim-1: 7 nM, Pim-2: 363 nM, Pim-3: 69 nM | [Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia] |
| Chlorpromazine | Dopamine D2, 5-HT2A, and others | HCT116 (Colon Carcinoma) | 5-7 µM | [Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment] |
| U-87MG (Glioblastoma) | 20 µM (Effective concentration for cell cycle inhibition) | [Chlorpromazine | ||
| Various Glioblastoma Cell Lines | See reference for a range of IC30 and IC50 values. | [Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolamide in Restraining Human Glioblastoma Proliferation In Vitro] |
Genetic Approaches for On-Target Validation of this compound
While biochemical assays provide strong evidence of this compound's activity, genetic approaches are the gold standard for confirming that its cellular effects are mediated through the intended target, Pim-2. Below is a proposed workflow utilizing siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the PIM2 gene.
Caption: Proposed workflow for genetic validation of this compound's on-target effects.
A study on peripheral T-cell lymphoma has demonstrated that siRNA-mediated knockdown of Pim kinases can lead to apoptosis in approximately 20-30% of cells, highlighting the potential of this approach.[1] Furthermore, research in hepatocellular carcinoma has shown that Pim-2 siRNA transfection can modulate cell apoptosis rates.[2]
Experimental Protocols
siRNA-Mediated Knockdown of PIM2
This protocol describes how to transiently silence the PIM2 gene in a cancer cell line (e.g., MDA-MB-231) to assess the impact on this compound's efficacy.
Materials:
-
MDA-MB-231 cells
-
PIM2-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
6-well plates
-
This compound
Procedure:
-
Cell Seeding: The day before transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA (either PIM2-targeting or non-targeting control) in 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
This compound Treatment: After the incubation period, treat the cells with this compound at its effective concentration (e.g., 300 nM) for 24-48 hours.
-
Analysis: Assess cell viability, apoptosis, and autophagy using the protocols outlined below. Successful knockdown of Pim-2 should result in reduced sensitivity to this compound.
Apoptosis Assay: Annexin V/PI Staining by Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[3][4]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each well. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Assay: LC3-II Western Blot
This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[5][6][7][8]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Pim-2 Signaling Pathway in Apoptosis and Autophagy
Pim-2 is a serine/threonine kinase that plays a crucial role in cell survival by inhibiting apoptosis and modulating autophagy.[9][10] Its expression is regulated by transcription factors such as STAT3 and STAT5.[10] Pim-2 can phosphorylate the pro-apoptotic protein BAD, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11] This leads to the suppression of the intrinsic apoptotic pathway. Additionally, Pim-2 is implicated in the regulation of autophagy, a cellular process that can either promote cell survival or cell death depending on the context.
Caption: Simplified signaling pathway of Pim-2 in apoptosis and autophagy.
By providing a robust framework for the validation of this compound's on-target effects, this guide aims to facilitate further research and development of this promising anti-cancer agent. The combination of comparative efficacy data, detailed experimental protocols, and a clear genetic validation strategy will empower researchers to confidently assess the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pim-2 activates API-5 to inhibit the apoptosis of hepatocellular carcinoma cells through NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 6. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 11. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
HJ-PI01: A Comparative Analysis of a Novel Pim-2 Inhibitor Across Breast Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel Pim-2 inhibitor, HJ-PI01, and its potential therapeutic efficacy across different subtypes of breast cancer. By summarizing key experimental data, outlining detailed methodologies, and visualizing relevant biological pathways, this document aims to offer an objective overview for researchers and professionals in the field of oncology drug development.
Introduction to this compound and its Target
This compound is a newly synthesized small molecule identified as a potent and specific inhibitor of Pim-2 kinase. Pim-2 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by activating downstream signaling pathways, including the STAT3 pathway. Dysregulation of Pim-2 has been implicated in the pathogenesis and progression of various cancers, including breast cancer, making it a promising therapeutic target.
Breast cancer is a heterogeneous disease classified into several molecular subtypes, primarily: Luminal A (Estrogen Receptor [ER]+, Progesterone Receptor [PR]+, HER2-), Luminal B (ER+, PR+/-, HER2+/-), HER2-positive (ER-, PR-, HER2+), and Triple-Negative Breast Cancer (TNBC; ER-, PR-, HER2-). Each subtype exhibits distinct clinical behaviors and responses to therapy, underscoring the need for targeted treatments like this compound.
Comparative Efficacy of this compound in Breast Cancer Subtypes
Preclinical studies have demonstrated the anti-proliferative effects of this compound in various breast cancer cell lines, representing different subtypes. The data indicates a promising, albeit differential, efficacy profile.
Quantitative Analysis of Anti-Proliferative Activity
The following table summarizes the inhibitory effects of this compound on the growth of different breast cancer cell lines. The data is compiled from in vitro studies and highlights the varying sensitivity of each subtype to this compound.
| Cell Line | Breast Cancer Subtype | This compound Concentration | % Inhibition of Cell Growth | Reference |
| MDA-MB-231 | Triple-Negative (TNBC) | 1 µmol/L | 76.5% | [1][2] |
| MDA-MB-468 | Triple-Negative (TNBC) | 1 µmol/L | Moderate | [1][2] |
| MDA-MB-436 | Triple-Negative (TNBC) | 1 µmol/L | Moderate | [1][2] |
| MCF-7 | Luminal A | 1 µmol/L | Moderate | [1][2] |
Note: "Moderate" indicates a noticeable but less pronounced inhibitory effect compared to the robust inhibition seen in MDA-MB-231 cells, as described in the source. Specific percentage inhibition for MDA-MB-468, MDA-MB-436, and MCF-7 at 1 µmol/L was not explicitly quantified in the primary available study.
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound exerts its anti-tumor effects primarily by inducing programmed cell death. At a concentration of 300 nmol/L, this compound was shown to induce both death receptor-dependent and mitochondrial apoptosis, as well as autophagic cell death in the highly sensitive MDA-MB-231 TNBC cell line.[1][2]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound inhibits Pim-2 and induces apoptosis and autophagy in breast cancer cells.
Caption: Signaling pathway of this compound in breast cancer cells.
Discussion of Subtype-Specific Efficacy
The available data suggests that this compound is particularly effective against TNBC, a subtype known for its aggressive nature and limited treatment options. The robust inhibition of MDA-MB-231 cells highlights its potential in this hard-to-treat patient population. The moderate activity in the Luminal A cell line MCF-7 suggests that ER-positive breast cancers might also be responsive, although potentially to a lesser extent.
While direct data on this compound in Luminal B and HER2-positive subtypes is currently limited, the known role of the Pim-2/STAT3 pathway in these cancers provides a rationale for its potential efficacy. The STAT3 pathway is known to be activated in a significant percentage of all breast cancer subtypes and is associated with tumor progression and therapy resistance.[3][4] Therefore, targeting Pim-2 with this compound could be a viable strategy across a broader spectrum of breast cancers. Further investigation into these subtypes is warranted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
Western Blotting
This technique is used to detect changes in protein expression levels, such as the downstream targets of Pim-2.
-
Protein Extraction: Cells are treated with this compound, harvested, and lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on a 10-12% SDS-polyacrylamide gel.[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Pim-2, p-STAT3, STAT3, Cleaved Caspase-3, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested by trypsinization and washed with cold PBS.
-
Cell Staining: The cells are resuspended in 1X binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[2][7]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry software.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects of a compound like this compound.
Caption: In vitro experimental workflow for this compound evaluation.
Conclusion and Future Directions
The novel Pim-2 inhibitor, this compound, demonstrates significant anti-cancer activity in preclinical models of breast cancer, with particularly strong efficacy against the aggressive triple-negative subtype. Its mechanism of action, involving the induction of apoptosis and autophagy via inhibition of the Pim-2/STAT3 pathway, provides a strong rationale for its further development.
Future research should focus on a more comprehensive evaluation of this compound across a wider panel of breast cancer cell lines, including those representing Luminal B and HER2-positive subtypes, to fully delineate its spectrum of activity. In vivo studies in patient-derived xenograft (PDX) models of different breast cancer subtypes will also be crucial to validate these in vitro findings and to assess the therapeutic potential of this compound in a more clinically relevant setting. Furthermore, exploring potential synergistic combinations of this compound with existing standard-of-care therapies for each subtype could unveil more effective treatment strategies for breast cancer patients.
References
- 1. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT Signaling in Different Breast Cancer Sub-types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive activation of STAT3 in breast cancer cells: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Preclinical Showdown: The Novel Pim-2 Inhibitor HJ-PI01 Versus Standard-of-Care in Triple-Negative Breast Cancer
For Immediate Release
SHANGHAI, China – November 21, 2025 – In the relentless pursuit of more effective treatments for triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer, the novel Pim-2 inhibitor HJ-PI01 is emerging as a promising therapeutic candidate. This guide provides a comprehensive preclinical comparison of this compound against current standard-of-care treatments for TNBC, offering researchers, scientists, and drug development professionals a detailed analysis of its performance, supported by experimental data.
Triple-negative breast cancer is characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2), rendering it unresponsive to hormonal therapies and HER2-targeted drugs. The current therapeutic backbone for TNBC relies on a combination of cytotoxic chemotherapy, and more recently, targeted therapies such as PARP inhibitors for patients with BRCA mutations, immunotherapy for those with PD-L1 expression, and antibody-drug conjugates.
This compound, an orally active and selective inhibitor of the serine/threonine kinase Pim-2, presents a novel mechanism of action by inducing both apoptosis and autophagic cell death in cancer cells. This guide delves into the preclinical evidence for this compound and contextualizes its potential by juxtaposing its performance with established TNBC treatments, including doxorubicin, paclitaxel, the PARP inhibitor olaparib, the immune checkpoint inhibitor pembrolizumab, and the antibody-drug conjugate sacituzumab govitecan.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from preclinical and clinical studies, offering a side-by-side comparison of the efficacy of this compound and standard-of-care treatments for TNBC.
Table 1: In Vitro Cytotoxicity against TNBC Cell Lines
| Treatment | Cell Line | IC50 Value | Citation(s) |
| This compound | MDA-MB-231 | Dose-dependently inhibits growth (specific IC50 not reported) | [1][2] |
| Doxorubicin | MDA-MB-231 | 1.6 µg/ml | [3] |
| Doxorubicin | MDA-MB-231 | IC50 of 9.67 µM at 72h | [4] |
| Paclitaxel | MDA-MB-231 | IC50 of 37.4 ± 6.7 nM | [5] |
| Olaparib | HCC1937 (BRCA1 mutant) | IC50 of 0.9 µM at 96h | [6] |
Table 2: In Vivo Efficacy in TNBC Xenograft Models
| Treatment | Mouse Model | Dosage | Tumor Growth Inhibition | Citation(s) |
| This compound | MDA-MB-231 Xenograft | 40 mg/kg/day | "Remarkably inhibited" (percentage not specified) | [1] |
| Doxorubicin | MDA-MB-231 Xenograft | 1.5 mg/kg i.v. bolus, q3d | Significant decrease in tumor volume | [7] |
| Paclitaxel | MDA-MB-231 Xenograft | 10 mg/kg/day | Inhibition of tumor growth | |
| Olaparib | BRCA2-mutated Ovarian Cancer Xenograft | - | Significant inhibition of tumor growth | [8][9] |
| Pembrolizumab | MDA-MB-231 Xenograft (in humanized mice) | 5 mg/kg, Q5D | Decreased tumor growth | [10] |
| Sacituzumab Govitecan | Intracranial Breast Cancer Xenograft | 25 mg/kg/twice weekly | Inhibited tumor growth | [11] |
Table 3: Clinical Efficacy in Metastatic TNBC (for Standard-of-Care)
| Treatment | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| Pembrolizumab + Chemotherapy | KEYNOTE-355 (PD-L1 CPS ≥10) | - | 23.0 months | [12] |
| Sacituzumab Govitecan | ASCENT | 4.8 months | 11.8 months | [13] |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these agents stems from their distinct mechanisms of action, which are visualized in the following diagrams.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and critical evaluation of the findings.
In Vitro Cell Viability Assay (General Protocol)
-
Cell Culture: Human TNBC cell lines (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used.
-
Tumor Cell Implantation: Human TNBC cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically (into the mammary fat pad) into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival may also be assessed.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Histological Analysis: At the end of the study, tumors may be excised for histological and immunohistochemical analysis to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a novel therapeutic agent for triple-negative breast cancer. Its unique mechanism of inducing both apoptosis and autophagy offers a new avenue for overcoming the therapeutic challenges associated with this aggressive disease. While direct comparative studies are needed, the initial findings suggest that this compound exhibits potent anti-tumor activity in preclinical models of TNBC. Further investigation, including the determination of a precise IC50 value and more detailed in vivo efficacy studies, is warranted to fully elucidate its clinical potential relative to the current standards of care. This guide serves as a valuable resource for the scientific community to foster further research and development in the fight against triple-negative breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro [mdpi.com]
- 5. madridge.org [madridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Pembrolizumab for Advanced Triple-Negative Breast Cancer - NCI [cancer.gov]
- 13. Sacituzumab govitecan for metastatic triple-negative breast cancer | Fred Hutchinson Cancer Center [fredhutch.org]
Independent Verification of HJ-PI01's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of HJ-PI01, a novel Pim-2 inhibitor, against other relevant compounds. The information presented is supported by experimental data to facilitate independent verification and inform future research and development efforts.
Comparative Analysis of In Vitro Anti-Proliferative Activity
The efficacy of this compound in inhibiting the proliferation of various breast cancer cell lines has been evaluated and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (approximately) | Citation |
| This compound | MDA-MB-231 | 300 nM | [1] |
| PI003 (pan-Pim inhibitor) | MDA-MB-231 | 460 nM | [1] |
| Chlorpromazine | MDA-MB-231 | 750 nM | [1] |
| PI003 (pan-Pim inhibitor) | HeLa | 3.23 µM | [2] |
| PI003 (pan-Pim inhibitor) | C4-I | 5.38 µM | [2] |
| Chlorpromazine | HCT116 | 5-7 µM | [3] |
| Chlorpromazine | MCF7 | ~20 µM | [3] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was assessed in a preclinical in vivo model using MDA-MB-231 xenograft mice. Administration of this compound resulted in a significant inhibition of tumor growth.
| Treatment | Dosage | Tumor Growth Inhibition | Citation |
| This compound | 40 mg·kg⁻¹·d⁻¹ | Remarkably inhibited tumor growth | [1] |
Further quantitative data on the percentage of tumor growth inhibition was not available in the reviewed literature.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by inducing two distinct cell death mechanisms: apoptosis and autophagy, through the inhibition of the serine/threonine kinase Pim-2.[1][2]
Apoptosis Induction Pathway
This compound induces both death receptor-dependent (extrinsic) and mitochondrial (intrinsic) apoptosis pathways.[1] Pim-2 is known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[4] By inhibiting Pim-2, this compound prevents the phosphorylation of BAD, allowing it to promote apoptosis.
Caption: this compound Induced Apoptosis Pathway
Autophagy Induction Pathway
In addition to apoptosis, this compound also triggers autophagic cell death.[1] Pim-2 has been implicated in the regulation of autophagy, and its inhibition by this compound leads to the formation of autophagosomes and subsequent cell death. Pim-2 can phosphorylate the translational repressor 4E-BP1, and its inhibition can influence autophagic processes.[4]
Caption: this compound Induced Autophagy Pathway
Experimental Protocols
The following are generalized protocols for the key experiments cited. For detailed methodologies, please refer to the original publications.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, PI003, or chlorpromazine for a specified duration (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.
Caption: MTT Assay Workflow
In Vivo Xenograft Study
-
Cell Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment and control groups. The treatment group received daily administration of this compound (e.g., 40 mg·kg⁻¹·d⁻¹).
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every other day) using calipers.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Caption: Xenograft Study Workflow
Apoptosis and Autophagy Assays
-
Western Blotting: To detect changes in the expression levels of key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) and autophagy (e.g., LC3-II).
-
Flow Cytometry: To quantify the percentage of apoptotic cells using Annexin V/Propidium Iodide (PI) staining.
-
Transmission Electron Microscopy (TEM): To visualize the formation of autophagosomes and autolysosomes within the cells.
-
Fluorescence Microscopy: To observe morphological changes associated with apoptosis and to detect autophagic vacuoles using specific fluorescent dyes.[1]
References
- 1. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
HJ-PI01: A Comparative Analysis in the Landscape of Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Pim-2 inhibitor, HJ-PI01, with other relevant compounds, based on available preclinical data. The information is intended to support researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent, particularly in the context of triple-negative breast cancer.
Executive Summary
This compound is a novel, orally active Pim-2 inhibitor that has demonstrated potent anti-proliferative effects in preclinical studies.[1] It induces apoptosis and autophagic cell death in cancer cells and has shown efficacy in inhibiting tumor growth in xenograft models.[1] This guide will compare the performance of this compound against other compounds, detail the experimental methodologies used in these studies, and visualize the key signaling pathways involved.
Comparative Performance of this compound
The primary comparative data for this compound comes from a study evaluating its effect on the triple-negative breast cancer cell line, MDA-MB-231.[2] In this study, this compound was compared with the antipsychotic agent chlorpromazine, which has known anti-cancer properties, and PI003, a pan-Pim inhibitor.
In Vitro Anti-Proliferative Activity
This compound demonstrated significantly greater potency in inhibiting the proliferation of MDA-MB-231 cells compared to both chlorpromazine and PI003.[2]
| Compound | Cell Line | IC50 (approx.) | Efficacy |
| This compound | MDA-MB-231 | 300 nmol/L | Achieved ~50% inhibition of cell growth at 300 nmol/L.[2] |
| Chlorpromazine | MDA-MB-231 | 750 nmol/L | Required a 2.5-fold higher concentration than this compound for similar inhibition.[2] |
| PI003 | MDA-MB-231 | 460 nmol/L | Required a 1.5-fold higher concentration than this compound for similar inhibition.[2] |
Table 1: Comparison of the in vitro anti-proliferative activity of this compound and other compounds against the MDA-MB-231 human breast cancer cell line.[2]
Notably, this compound exhibited very weak toxicity in normal, non-cancerous human cardiac fibroblast cells, with less than 10% inhibition of cell growth at a concentration of 300 nmol/L.[2]
In Vivo Anti-Tumor Efficacy
In a xenograft model using MDA-MB-231 cells, oral administration of this compound at a dose of 40 mg/kg once daily for 10 days resulted in significant inhibition of tumor growth.[1][3] The study also noted a decrease in the body, liver, spleen, and kidney weights of the mice treated with this compound.[1] Co-administration of this compound with lienal polypeptide was found to enhance its anti-tumor activity and reduce its toxicity.[3]
Landscape of Pim Kinase Inhibitors
While direct comparative experimental data for this compound against a wider range of Pim kinase inhibitors is not yet available, several other inhibitors are in various stages of preclinical and clinical development. These compounds offer a broader context for evaluating the potential of this compound.
| Inhibitor | Target(s) | Development Stage | Therapeutic Area(s) of Interest |
| SGI-1776 | Pan-Pim, Flt3, Haspin | Terminated Phase I | Prostate Cancer, Non-Hodgkin Lymphoma[4] |
| AZD1208 | Pan-Pim | Clinical Trials | Hematological Malignancies[4] |
| PIM447 (LGH447) | Pan-Pim | Phase I/II | Multiple Myeloma[5][6] |
| NVP-LGB321 | Pan-Pim | Preclinical | Triple-Negative Breast Cancer[7] |
| JP11646 | Pim-2 selective | Preclinical | Multiple Myeloma[6][8] |
| IBL-302 | Dual Pim/PI3K | Preclinical | Breast Cancer[9] |
Table 2: Overview of other notable Pim kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound, chlorpromazine, or PI003 for the indicated time periods.[2]
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to measure cell proliferation. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Analysis: The inhibition of cell growth was calculated as a percentage relative to untreated control cells.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of proteins involved in apoptosis and autophagy.
-
Method: MDA-MB-231 cells were treated with this compound. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with specific primary antibodies against proteins of interest (e.g., LC3-II, Beclin-1, p62, Bax, Bcl-2, Pim-2, caspase-9, caspase-3).[1] This was followed by incubation with a secondary antibody conjugated to an enzyme for detection.
-
Analysis: The intensity of the bands corresponding to the target proteins was quantified to determine changes in their expression levels.
In Vivo Xenograft Model
-
Animal Model: MDA-MB-231 cells were implanted into mice to establish tumors.
-
Treatment: Once tumors reached a certain size, mice were treated with this compound (40 mg/kg, oral administration, once daily for 10 days).[1]
-
Analysis: Tumor growth was monitored and measured throughout the treatment period. At the end of the study, tumors and organs were excised and weighed.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by targeting the Pim-2 kinase, which leads to the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).
This compound Induced Apoptosis Pathway
This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1]
Caption: this compound induced mitochondrial apoptosis pathway.
This compound Induced Autophagy Pathway
This compound also triggers autophagic cell death, a process characterized by the formation of autophagosomes. This is evidenced by the increased expression of LC3-II and Beclin-1, and the degradation of p62.[1]
Caption: this compound induced autophagic cell death pathway.
Experimental Workflow for In Vitro Studies
The following diagram illustrates the general workflow for the in vitro experiments conducted to characterize this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a novel Pim-2 inhibitor that induces apoptosis and autophagic cell death in triple-negative human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase inhibition presents a novel targeted therapy against triple-negative breast tumors with elevated MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of PIM and PI3K Pathways: The Potential of IBL-302 in Breast Cancer Therapy [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of HJ-PI01: A Guide for Laboratory Professionals
Disclaimer: As a novel chemical entity, a specific Safety Data Sheet (SDS) for HJ-PI01 is not publicly available. Therefore, this compound must be handled and disposed of as a potentially hazardous substance. This guide is based on established best practices for the disposal of novel laboratory chemicals and cytotoxic agents. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Researchers and laboratory personnel must prioritize safety and environmental responsibility when handling and disposing of the novel Pim-2 inhibitor, this compound. Given its intended use in triple-negative human breast cancer research, it is prudent to treat this compound and all associated waste as cytotoxic.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound, including weighing, dissolution, and addition to experimental systems, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile), double-gloving recommended |
| Lab Coat | Disposable, solid-front |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory Protection | N95 respirator or higher, if working outside a fume hood |
Step-by-Step Disposal Procedures
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following steps outline the recommended disposal pathway for various types of waste contaminated with this compound.
1. Waste Identification and Segregation:
Immediately following any experiment involving this compound, segregate the waste into the appropriate streams as detailed in the table below.[1][2] Do not mix different waste streams.
Table 1: Waste Stream Segregation for this compound
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes). | Labeled "Hazardous Waste," compatible, sealed container.[3] |
| Liquid Chemical Waste | Stock solutions of this compound, cell culture media containing the compound, and the first rinse of contaminated glassware.[4] | Labeled "Hazardous Waste," leak-proof, compatible container.[3] |
| Sharps Waste | Needles, syringes, and glass Pasteur pipettes contaminated with this compound. | Puncture-resistant, purple-lidded sharps container for cytotoxic waste.[1][2] |
| Pathological Waste | Animal tissues or carcasses from in-vivo studies with this compound. | Labeled biohazard bags, stored according to institutional EHS protocols for pathological waste. |
| General Lab Waste | Uncontaminated gloves, paper towels, and other materials that have not come into direct contact with this compound. | Regular trash receptacle. |
2. Container Labeling:
All hazardous waste containers must be labeled as soon as the first piece of waste is added.[5] The label must include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating laboratory
3. Waste Storage:
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be clearly marked, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Scheduling Waste Pickup:
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Experimental Protocols for Decontamination
Surface Decontamination:
-
Prepare Decontamination Solution: Use a solution known to be effective against similar chemical compounds, such as a 10% bleach solution followed by a 70% ethanol rinse. Always check with your EHS for recommended decontamination agents.
-
Application: Liberally apply the decontamination solution to the affected surface and allow for the appropriate contact time as specified by your institution's protocols.
-
Wiping: Wipe the surface with absorbent pads, starting from the outer edge of the spill and working inwards.
-
Disposal of Decontamination Materials: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.[3]
Glassware Decontamination:
-
Initial Rinse: The first rinse of any glassware that has contained this compound must be collected as liquid hazardous waste.[4]
-
Subsequent Rinses: After the initial hazardous waste rinse, subsequent rinses with a suitable solvent (e.g., ethanol, acetone) followed by a detergent wash can be performed. Dispose of these subsequent rinses according to your institution's guidelines for non-hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound contaminated materials.
References
Essential Safety and Handling Protocols for HJ-PI01
Disclaimer: Extensive searches for "HJ-PI01" have not yielded any specific information regarding its chemical properties, hazards, or handling requirements. Therefore, this document provides essential safety and logistical guidance based on established protocols for handling unknown or novel chemical entities. It is imperative to treat this compound as a substance with unknown hazards and to conduct a thorough, site-specific risk assessment before any handling, use, or disposal.
This guidance is intended for researchers, scientists, and drug development professionals to facilitate the safe management of this compound.
Immediate Safety and Operational Plan
Given the unknown nature of this compound, a cautious and systematic approach is mandatory. The following procedural guidance outlines the necessary steps to ensure personnel safety and proper logistical management.
Before handling this compound, every effort should be made to identify its potential hazards.[1][2]
-
Internal Documentation Review: Check all internal records, synthesis protocols, and project documentation that may provide information on the expected properties or structural class of this compound.
-
Consult with Colleagues: Discuss the substance with the chemists or team members who synthesized or supplied it to gather any available information.[1]
-
Physical Characterization: Observe the physical properties of this compound (e.g., solid, liquid, color, odor) from within a primary containment device, such as a fume hood. Do not attempt to smell or taste the substance.[1][3]
A formal risk assessment is crucial before proceeding with any experimental work.[4][5][6]
-
Assume High Toxicity: In the absence of data, assume this compound is highly toxic and hazardous.[3][7]
-
Evaluate Potential Routes of Exposure: Consider all possible routes of exposure, including inhalation, skin contact, ingestion, and injection.[8]
-
Implement Control Measures: Based on the risk assessment, implement appropriate control measures. This includes using engineering controls (e.g., chemical fume hood, glove box), administrative controls (e.g., standard operating procedures, restricting access), and selecting the appropriate Personal Protective Equipment (PPE).
The following diagram illustrates the workflow for conducting a risk assessment for an unknown substance like this compound.
Caption: Risk Assessment Workflow for an Unknown Chemical.
The selection of PPE is critical and must be based on the outcome of the risk assessment. The following table summarizes the general levels of PPE as defined by the U.S. Environmental Protection Agency (EPA). For an unknown substance like this compound, Level B should be considered as a minimum starting point until more information is available.[9]
| PPE Level | Description | Typical Equipment |
| Level A | Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is needed.[9] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator with escape SCBA.[9]- Totally encapsulated chemical- and vapor-protective suit.[9]- Inner and outer chemical-resistant gloves.[9] |
| Level B | Required under circumstances requiring the highest level of respiratory protection, with a lesser level of skin protection.[9] | - Positive pressure, full face-piece SCBA or supplied-air respirator with escape SCBA.[9]- Hooded chemical-resistant clothing.[9]- Inner and outer chemical-resistant gloves.[9] |
| Level C | Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[9] | - Full-face or half-mask air-purifying respirator.[10]- Chemical-resistant clothing.[10]- Inner and outer chemical-resistant gloves.[10] |
| Level D | The minimum protection required. Used for nuisance-level exposures only. | - Safety glasses or goggles.[9]- Coveralls.[9]- Chemical-resistant footwear and gloves.[9] |
Minimum Recommended PPE for Handling this compound (pending risk assessment):
-
Eye/Face Protection: Chemical splash goggles and a face shield.[11]
-
Skin Protection: A lab coat and chemical-resistant gloves (double-gloving is recommended).[12] No single glove material protects against all chemicals, so consult manufacturer data if the general class of this compound is known.[11]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a primary containment device, respiratory protection will be necessary.[11]
Experimental Protocols
All experimental protocols involving this compound must be documented in a Standard Operating Procedure (SOP) that includes the following:
-
A detailed description of the experimental steps.
-
Identification of all hazards associated with the procedure.
-
Required engineering controls and PPE.
-
Emergency procedures for spills, exposures, and adverse reactions.
-
Waste disposal procedures.
Disposal Plan
As an unknown substance, this compound must be disposed of as hazardous waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Unknown - this compound". Include any known information about its potential hazards.[2]
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Use a sealed, chemically resistant container for all this compound waste.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department must be contacted for guidance on the proper disposal of unknown chemicals. They will have procedures in place for the analysis and subsequent disposal of such materials.[1]
By adhering to these stringent safety protocols, you can minimize the risks associated with handling an unknown substance like this compound and ensure a safe laboratory environment.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. ul.ie [ul.ie]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Personal Protective Equipment (PPE) - Canada.ca [canada.ca]
- 12. Personal protective equipment - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
